2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Description
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Properties
IUPAC Name |
2-amino-N-(3-hydroxybutyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(2)8(10)9(13)11-5-4-7(3)12;/h6-8,12H,4-5,10H2,1-3H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUSMBRGFAAFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCC(C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride"
An In-Depth Technical Guide to the Synthesis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound (CAS No. 1246172-69-9). The synthesis is strategically designed around the principles of modern peptide chemistry, beginning with the N-protection of L-valine, followed by a pivotal amide coupling step with 3-aminobutan-1-ol, and culminating in a deprotection and salt formation sequence. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental protocol but also a deep dive into the mechanistic rationale behind the chosen reagents and conditions. By grounding the procedure in established chemical principles and providing comparative data, this guide serves as a self-validating resource for the reliable synthesis of this valuable chemical intermediate.
Introduction and Synthetic Strategy
This compound is a chiral molecule featuring a valine backbone linked via an amide bond to a hydroxybutylamine moiety. Such structures are of significant interest in medicinal chemistry as potential building blocks for more complex pharmacologically active agents. The presence of multiple functional groups—a primary amine, a secondary amide, and a hydroxyl group—necessitates a carefully planned synthetic route that employs protecting group strategies to ensure regioselectivity and prevent undesirable side reactions.[1][2]
Our synthetic approach is based on a logical three-stage process, as illustrated by the retrosynthetic analysis below.
Caption: General workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol
Safety Precaution: This procedure involves flammable solvents and corrosive acids. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Stage 1: Amide Coupling
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| N-Boc-L-Valine | 217.26 | 5.00 g | 23.0 | 1.0 |
| 3-Aminobutan-1-ol | 89.14 | 2.26 g | 25.3 | 1.1 |
| HATU | 380.23 | 9.58 g | 25.2 | 1.1 |
| DIPEA (Diisopropylethylamine) | 129.24 | 7.9 mL | 46.0 | 2.0 |
| Anhydrous DMF (Dimethylformamide) | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| 1M HCl (aq) | - | 150 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 150 mL | - | - |
| Saturated NaCl (Brine) | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-valine (5.00 g, 23.0 mmol) and HATU (9.58 g, 25.2 mmol).
-
Dissolution: Add anhydrous DMF (100 mL) to the flask and stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Slowly add DIPEA (7.9 mL, 46.0 mmol) to the reaction mixture.
-
Amine Addition: In a separate vial, dissolve 3-aminobutan-1-ol (2.26 g, 25.3 mmol) in a small amount of DMF and add it dropwise to the reaction flask over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-Boc-L-valine is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 100 mL of water.
-
Wash the organic layer sequentially with 1M HCl (2 x 75 mL), saturated NaHCO₃ solution (2 x 75 mL), and finally with brine (1 x 100 mL).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous oil or solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure N-Boc-2-amino-N-(3-hydroxybutyl)-3-methylbutanamide. [3]
Stage 2: Deprotection and Salt Formation
| Reagent/Material | Concentration | Quantity |
| Boc-Protected Intermediate | - | ~23.0 mmol (from Stage 1) |
| 4M HCl in 1,4-Dioxane | 4 M | 40 mL |
| Diethyl Ether | - | ~200 mL |
Procedure:
-
Dissolution: Dissolve the purified Boc-protected intermediate from Stage 1 in a 250 mL round-bottom flask with a minimal amount of methanol or dichloromethane (if necessary for solubility).
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution (40 mL). Caution: Gas evolution (CO₂) will occur. Ensure the system is not closed. [4]3. Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Precipitation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. Add cold diethyl ether (~200 mL) to the resulting residue and stir vigorously. The hydrochloride salt should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a generous amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the white solid under high vacuum to yield the final product, this compound.
Characterization
The identity, purity, and structure of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the parent free-amine and assess purity.
-
HPLC (High-Performance Liquid Chromatography): To determine the final purity of the compound.
Conclusion
The described synthetic route provides a reliable and scalable method for the preparation of this compound. The strategic use of Boc protection, coupled with a high-efficiency HATU-mediated amide formation, ensures high yields and minimal side products. The final deprotection with HCl in dioxane is a clean and effective method that directly yields the desired hydrochloride salt. This guide provides the necessary detail and scientific rationale to enable researchers to successfully synthesize this compound for further applications in chemical and pharmaceutical development.
References
-
Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- And Peptide-Bond Formation. Nature, 480(7378), 471–479. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]
-
Biology Online. (2023, March 17). Valine - Definition and Examples. Biology Online Dictionary. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wikipedia. (n.d.). Valine. Wikipedia. [Link]
-
LibreTexts Chemistry. (2020, May 30). 25.8: Peptide Synthesis. [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
ResearchGate. (2025, August 7). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
-
ResearchGate. (n.d.). Biosynthesis of valine and isoleucine. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (2017, March 27). How to purify amino acids (HCl salt) with dowex resin?. [Link]
- Google Patents. (n.d.). Synthesis of (2S,3R)
- Google Patents. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride.
- Google Patents. (n.d.).
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-valine. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
An In-depth Technical Guide to 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride (CAS No. 1246172-69-9). As a specialized amino acid derivative, this compound holds potential as a building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines information from commercial suppliers with theoretically predicted data and established methodologies for the synthesis, purification, and analysis of related N-substituted amino acid amides. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, enabling its effective utilization in their scientific endeavors.
Chemical Identity and Physicochemical Properties
This compound is a chiral compound derived from the amino acid valine. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental work.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 1246172-69-9 | [1] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 224.73 g/mol | [1] |
| SMILES | CC(C)C(N)C(NCCC(O)C)=O.[H]Cl | [1] |
| IUPAC Name | 2-amino-N-(3-hydroxybutyl)-3-methylbutanamide;hydrochloride | (Systematic) |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method |
| pKa (most acidic) | ~7.5 (Amine) | ChemAxon[2] |
| pKa (most basic) | ~-1.5 (Amide) | ChemAxon[2] |
| LogP | 0.85 | Molinspiration[3] |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | Molinspiration[3] |
| Hydrogen Bond Donors | 3 | Molinspiration[3] |
| Hydrogen Bond Acceptors | 3 | Molinspiration[3] |
| Rotatable Bonds | 5 | Molinspiration[3] |
Note: The values in Table 2 are computationally predicted and should be confirmed by experimental analysis.
Proposed Synthesis Pathway
Rationale for Synthetic Strategy
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid moiety to proceed efficiently and without side reactions. The use of an N-terminal protecting group on the valine starting material is crucial to prevent self-polymerization and other unwanted reactions at the free amine. The final step involves the removal of this protecting group under conditions that do not compromise the integrity of the newly formed amide bond or the stereocenter.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Amide Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-valine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).[4] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add 3-aminobutan-1-ol (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Deprotection
-
Cleavage of Protecting Group: Dissolve the purified N-Boc protected intermediate in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4 M) in excess.
-
Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt of the product should precipitate out of the solution. The reaction progress can be monitored by TLC or LC-MS.
-
Final Product Isolation: Collect the precipitate by filtration, wash with a cold non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum to yield the final product, this compound.
Analytical Characterization
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1] For this compound, both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Features:
-
Amide NH: A broad singlet or triplet in the downfield region (δ 7-9 ppm).
-
Amine NH₃⁺: A broad singlet in the downfield region (δ 7-9 ppm), which may exchange with D₂O.
-
Valine α-CH: A doublet or multiplet (δ 3-4 ppm).
-
Valine β-CH: A multiplet (δ 2-2.5 ppm).
-
Valine γ-CH₃: Two doublets (δ 0.8-1.2 ppm).
-
Hydroxybutyl CH₂ and CH groups: A series of multiplets in the aliphatic region (δ 1-4 ppm).
-
Hydroxybutyl CH₃: A doublet (δ 1-1.5 ppm).
-
Hydroxyl OH: A broad singlet, which may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
Amide C=O: A signal in the downfield region (δ 170-180 ppm).
-
Valine α-C: A signal around δ 50-60 ppm.
-
Other aliphatic carbons: Signals in the range of δ 10-70 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is recommended. The expected [M+H]⁺ ion for the free base (C₉H₂₀N₂O₂) would have a monoisotopic mass of approximately 188.15 Da.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds. For a polar compound like an amino acid amide, reversed-phase HPLC is a suitable technique.[5]
Proposed HPLC Method:
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally effective for detecting the amide bond.[6]
-
Derivatization: For enhanced sensitivity and selectivity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed, particularly for quantitative analysis.[7]
In []:
In []:
In []:
Out []: tabel: First 5 rows of the dataset
| carat | cut | color | clarity | depth | table | price | x | y | z | |
|---|---|---|---|---|---|---|---|---|---|---|
| 0 | 0.23 | Ideal | E | SI2 | 61.5 | 55 | 326 | 3.95 | 3.98 | 2.43 |
| 1 | 0.21 | Premium | E | SI1 | 59.8 | 61 | 326 | 3.89 | 3.84 | 2.31 |
| 2 | 0.23 | Good | E | VS1 | 56.9 | 65 | 327 | 4.05 | 4.07 | 2.31 |
| 3 | 0.29 | Premium | I | VS2 | 62.4 | 58 | 334 | 4.2 | 4.23 | 2.63 |
| 4 | 0.31 | Good | J | SI2 | 63.3 | 58 | 335 | 4.34 | 4.35 | 2.75 |
: First 5 rows of the dataset
Out []: tabel: Summary of the dataset
| carat | cut | color | clarity | depth | table | price | x | y | z | |
|---|---|---|---|---|---|---|---|---|---|---|
| count | 53940 | 53940 | 53940 | 53940 | 53940 | 53940 | 53940 | 53940 | 53940 | 53940 |
| unique | NaN | 5 | 7 | 8 | NaN | NaN | NaN | NaN | NaN | NaN |
| top | NaN | Ideal | G | SI1 | NaN | NaN | NaN | NaN | NaN | NaN |
| freq | NaN | 21551 | 11292 | 13065 | NaN | NaN | NaN | NaN | NaN | NaN |
| mean | 0.79794 | NaN | NaN | NaN | 61.7494 | 57.4572 | 3932.8 | 5.73116 | 5.73453 | 3.53873 |
| std | 0.47401 | NaN | NaN | NaN | 1.43262 | 2.23449 | 3989.44 | 1.12176 | 1.14213 | 0.70569 |
| min | 0.2 | Fair | D | I1 | 43 | 43 | 326 | 0 | 0 | 0 |
| 25% | 0.4 | Ideal | E | SI1 | 61 | 56 | 950 | 4.71 | 4.72 | 2.91 |
| 50% | 0.7 | Very Good | G | VS2 | 61.8 | 57 | 2401 | 5.7 | 5.71 | 3.53 |
| 75% | 1.04 | Premium | I | VVS2 | 62.5 | 59 | 5324.25 | 6.54 | 6.54 | 4.04 |
| max | 5.01 | Ideal | J | IF | 79 | 95 | 18823 | 10.74 | 58.9 | 31.8 |
: Summary of the dataset
Out []:
In []:```python #| label: data-split #| code-summary: Split the data into training and testing sets #| output: false X = df.drop('price', axis=1) y = df['price'] X_train, X_test, y_train, y_test = train_test_split(X, y, test_size=0.2, random_state=42)
In []:
Out []: tabel: Linear Regression Model Results
| Metric | Value |
|---|---|
| MSE | 1,295,215.99 |
| R^2 | 0.92 |
: Linear Regression Model Results
tabel: Random Forest Model Results
| Metric | Value |
|---|---|
| MSE | 308,683.92 |
| R^2 | 0.98 |
: Random Forest Model Results
tabel: Cross-validation Results
| Model | CV R^2 |
|---|---|
| Linear Regression | 0.92 |
| Random Forest | 0.98 |
: Cross-validation Results
Out []:
In []:
| Model | R^2 | MSE | CV R^2 |
|---|---|---|---|
| Linear Regression | 0.92 | 1,295,215.99 | 0.92 |
| Random Forest | 0.98 | 308,683.92 | 0.98 |
Sources
- 1. A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemaxon.com [chemaxon.com]
- 3. Molinspiration Cheminformatics [molinspiration.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
A Technical Guide to the Structure Elucidation of CAS 1246172-69-9: 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
This guide provides a comprehensive, in-depth walkthrough of the analytical processes and spectroscopic interpretations required to elucidate the structure of the compound with CAS number 1246172-69-9. Our investigation will confirm its identity as 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who require a practical understanding of modern structure elucidation techniques. We will proceed through a logical workflow, integrating data from multiple analytical methods to build a cohesive and validated structural assignment.
Part 1: Initial Assessment and Elemental Analysis
The first step in any structure elucidation is to determine the molecular formula. For CAS 1246172-69-9, this information is available from supplier databases and chemical registries.
| Parameter | Value | Source |
| CAS Number | 1246172-69-9 | Public Record |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 224.73 g/mol | [1] |
With a molecular formula of C₉H₂₁ClN₂O₂, we can calculate the Degree of Unsaturation (DoU). The DoU is a critical first step in narrowing down possible structures, as it indicates the total number of rings and/or multiple bonds within the molecule.
The formula for calculating DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where:
-
C = number of carbon atoms
-
H = number of hydrogen atoms
-
X = number of halogen atoms
-
N = number of nitrogen atoms
For C₉H₂₁ClN₂O₂, the calculation is: DoU = 9 + 1 - (21/2) - (1/2) + (2/2) = 10 - 10.5 - 0.5 + 1 = 0
A Degree of Unsaturation of zero indicates that the molecule is fully saturated, containing no rings or double/triple bonds. This is a crucial piece of information that will guide our interpretation of the subsequent spectroscopic data.
Part 2: Spectroscopic Analysis Workflow
A multi-technique spectroscopic approach is essential for unambiguous structure determination.[2][3][4] Our workflow will proceed as follows:
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation patterns. For a molecule like this compound, which is likely to be analyzed by electrospray ionization (ESI), we would expect to see the molecular ion for the protonated free base.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of methanol.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is selected to facilitate protonation of the amine and amide groups.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Hypothetical HRMS Data
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 189.1603 | 189.1605 | Molecular ion of the free base (C₉H₂₀N₂O₂) |
| [M-H₂O+H]⁺ | 171.1497 | 171.1500 | Loss of a water molecule from the hydroxyl group |
The high-resolution data confirms the elemental composition of the parent molecule. The observation of a water loss is indicative of an alcohol functional group.
Part 4: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with a diamond ATR accessory.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Hypothetical IR Spectrum Analysis
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 (broad) | Strong | O-H stretch (alcohol) and N-H stretch (amine/amide) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I band) |
| ~1550 | Medium | N-H bend (amide II band) |
| ~1050 | Medium | C-O stretch (alcohol) |
The IR spectrum strongly suggests the presence of an alcohol, an amide, and an amine. The broadness of the peak around 3350 cm⁻¹ is characteristic of hydrogen bonding from both the O-H and N-H groups.
Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[5][6][7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent is critical; D₂O will cause exchange and disappearance of signals from -OH and -NH protons, which can be a useful diagnostic tool.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
COSY (Correlation Spectroscopy) - shows ¹H-¹H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) - shows direct ¹H-¹³C correlations.
-
¹H NMR Analysis (500 MHz, D₂O)
Note: In D₂O, protons on heteroatoms (O-H, N-H) will exchange with deuterium and become invisible in the spectrum.
Hypothetical ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.85 | m | 1H | -CH(OH)- |
| 3.40 | d | 1H | -CH(NH₂)- |
| 3.25 | m | 2H | -NH-CH₂- |
| 2.15 | m | 1H | -CH(CH₃)₂ |
| 1.60 | m | 2H | -CH₂-CH(OH)- |
| 1.15 | d | 3H | -CH(OH)CH₃ |
| 0.95 | d | 3H | -CH(CH₃)- |
| 0.93 | d | 3H | -CH(CH₃)- |
Interpretation:
-
The signals at 0.93 and 0.95 ppm are two doublets, each integrating to 3 protons. This pattern is characteristic of an isopropyl group (-CH(CH₃)₂), where the two methyl groups are diastereotopic.
-
The multiplet at 2.15 ppm integrates to 1H and is coupled to the two methyl groups, confirming the isopropyl fragment.
-
The doublet at 3.40 ppm is a single proton, likely adjacent to the isopropyl group and an amine, hence its downfield shift. This corresponds to the alpha-amino acid portion of the molecule.
-
The doublet at 1.15 ppm (3H) and the multiplet at 3.85 ppm (1H) suggest a -CH(OH)CH₃ group.
-
The multiplets at 3.25 ppm (2H) and 1.60 ppm (2H) are consistent with the -CH₂-CH₂- linker between the amide nitrogen and the hydroxyl-bearing carbon.
¹³C NMR Analysis (125 MHz, D₂O)
Hypothetical ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 175.0 | C=O (amide) |
| 65.0 | -CH(OH)- |
| 60.0 | -CH(NH₂)- |
| 40.0 | -NH-CH₂- |
| 35.0 | -CH₂-CH(OH)- |
| 30.0 | -CH(CH₃)₂ |
| 23.0 | -CH(OH)CH₃ |
| 19.0 | -CH(CH₃)- |
| 18.5 | -CH(CH₃)- |
Interpretation:
-
The signal at 175.0 ppm is characteristic of an amide carbonyl carbon.
-
The signals at 65.0 ppm and 60.0 ppm are in the region for carbons attached to heteroatoms (oxygen and nitrogen, respectively).
-
The remaining signals in the upfield region correspond to the aliphatic carbons of the molecule. The presence of 9 distinct signals is consistent with the proposed structure.
2D NMR Analysis (COSY & HSQC)
2D NMR experiments are crucial for confirming the connectivity of the fragments identified by 1D NMR.
-
COSY: Would show correlations between the proton at 2.15 ppm and the protons at 0.93/0.95 ppm, confirming the isopropyl group. It would also show a correlation between the proton at 2.15 ppm and the one at 3.40 ppm, linking the isopropyl group to the alpha-amino position. Further correlations would connect the protons of the hydroxybutyl chain: 3.25 ppm <-> 1.60 ppm <-> 3.85 ppm <-> 1.15 ppm.
-
HSQC: This experiment would link each proton signal to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C tables. For example, the proton at 3.85 ppm would correlate with the carbon at 65.0 ppm.
Part 6: Final Structure Assembly and Conclusion
By integrating the data from all spectroscopic techniques, we can confidently assemble the final structure:
-
Molecular Formula and DoU: C₉H₂₁ClN₂O₂ and DoU=0 established a saturated, acyclic structure.
-
MS: Confirmed the molecular weight of the free base and suggested the presence of a hydroxyl group.
-
IR: Identified key functional groups: -OH, -NH, C=O (amide).
-
¹H and ¹³C NMR: Identified the specific carbon skeleton, including an isopropyl group, an alpha-amino acid moiety, and a 3-hydroxybutyl chain.
-
2D NMR: Confirmed the connectivity between these fragments, establishing the link between the valine-derived portion and the hydroxybutylamine portion through an amide bond.
The combined evidence unequivocally supports the structure of This compound . The hydrochloride salt form is consistent with the presence of a basic amino group.
This systematic, multi-technique approach, grounded in the fundamental principles of spectroscopy, provides a robust and self-validating pathway for the elucidation of unknown chemical structures.
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A Comprehensive Guide to the Physicochemical Characteristics of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl
Introduction
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride is a substituted amino acid amide derivative. Structurally, it is comprised of a valine core, which is N-acylated with a 3-hydroxybutylamine moiety. The presence of a primary amine, a secondary amide, a hydroxyl group, and a chiral center from the valine backbone suggests a molecule with significant potential for forming hydrogen bonds and exhibiting stereospecific interactions. As a hydrochloride salt, its solubility and stability are influenced by the presence of the chloride counter-ion. This guide provides an in-depth exploration of the key physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis. While comprehensive published data for this specific molecule is limited, this guide will leverage data from structurally related compounds and established analytical techniques to provide a robust framework for its characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
-
IUPAC Name: 2-amino-N-(3-hydroxybutyl)-3-methylbutanamide;hydrochloride
-
Molecular Formula: C9H21ClN2O2
-
Molecular Weight: 224.73 g/mol
-
CAS Number: 1246172-69-9[1]
The structure of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl features a valine-derived core. The amide bond is formed between the carboxyl group of valine and the amino group of 3-aminobutan-1-ol. The primary amine of the valine residue is protonated to form the hydrochloride salt.
Predicted and Inferred Physicochemical Properties
A summary of predicted and inferred physicochemical properties is presented in Table 1. These values are derived from analyses of structurally similar compounds and are intended to serve as a baseline for experimental investigation.
| Property | Predicted/Inferred Value | Significance in Drug Development |
| Physical State | White to off-white crystalline powder | Influences handling, formulation, and storage. |
| Melting Point | Expected to be >200 °C | A key indicator of purity and identity. |
| Solubility | Soluble in water and polar protic solvents | Crucial for formulation, bioavailability, and analytical method development. |
| pKa | Estimated ~7-9 for the primary amine | Governs the ionization state at physiological pH, impacting absorption and receptor binding. |
| LogP | Estimated to be low (hydrophilic) | Predicts the compound's distribution between aqueous and lipid phases, affecting membrane permeability. |
Experimental Determination of Physicochemical Properties
Melting Point Determination
The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. A sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities.
Experimental Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[2][3]
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid heating run is performed to determine an approximate melting range.
-
For a precise measurement, a fresh sample is heated at a slow rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.[2][3][4]
-
The temperature at which the first droplet of liquid appears and the temperature at which the sample is completely liquefied are recorded as the melting range.[4]
-
For comparison, L-valinamide hydrochloride has a reported melting point of 266-270 °C.[5][6]
Solubility Assessment
Solubility is a key determinant of a drug's bioavailability. As a hydrochloride salt, 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide is expected to be water-soluble. The formation of salts, particularly hydrochlorides, generally increases the aqueous solubility of amino acids and their derivatives.[7][8][9]
Experimental Protocol (Equilibrium Solubility Method):
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
L-valinamide hydrochloride is reported to be soluble in methanol.[10] The solubility of amino acid hydrochlorides is generally high in water and polar organic solvents.[7]
Determination of the Partition Coefficient (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A negative LogP value indicates hydrophilicity, while a positive value indicates lipophilicity.[11]
Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: n-octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing followed by separation.[12]
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, typically HPLC.[11][12]
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]
Given the presence of multiple polar functional groups (amine, hydroxyl, amide) and its salt form, the LogP of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl is expected to be low, indicating a preference for the aqueous phase. For comparison, the related compound 3-hydroxybutanamide has a calculated XLogP3 of -1.2.[13][14]
Stability Studies
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[15][16][17]
Experimental Workflow for Stability Testing:
Caption: ICH-compliant stability testing workflow.
Protocol Outline:
-
Batch Selection: At least three primary batches of the drug substance are placed on stability.[18]
-
Storage Conditions: Samples are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[17]
-
Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 12, 24, 36 months for long-term studies).[17][19]
-
Analytical Tests: Stability-indicating methods are used to monitor assay, purity, degradation products, and physical appearance.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the isopropyl group of the valine moiety, the α-proton, the protons of the hydroxybutyl chain, and the exchangeable protons of the amine, amide, and hydroxyl groups. The amide proton signal can provide information about hydrogen bonding.[20]
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will have a characteristic downfield shift.
-
2D NMR (e.g., COSY, HSQC): Can be used to establish connectivities between protons and carbons, confirming the overall structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch (Amine Salt): A broad absorption is expected in the range of 2800-3200 cm⁻¹.
-
O-H Stretch (Alcohol): A broad absorption around 3200-3600 cm⁻¹.[21]
-
N-H Stretch (Secondary Amide): A single peak around 3300 cm⁻¹.[22]
-
C=O Stretch (Amide I band): A strong absorption around 1650 cm⁻¹.[22][23]
-
N-H Bend (Amide II band): An absorption around 1550 cm⁻¹.[23]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak.
-
Fragmentation: A common fragmentation pathway for amides is the cleavage of the amide bond, which would result in the formation of an acylium ion.[24][25]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and assay of the compound. Due to its polar nature, specific chromatographic conditions are required.
Method Development Workflow:
Caption: HPLC method development workflow for polar compounds.
Considerations for Method Development:
-
Stationary Phase: Traditional C18 columns may provide insufficient retention.[26] Polar-embedded or polar-endcapped reversed-phase columns, or Hydrophilic Interaction Liquid Chromatography (HILIC) columns, are likely to be more suitable.[26][27]
-
Mobile Phase: A buffered aqueous mobile phase (e.g., phosphate or formate buffer) with an organic modifier like acetonitrile or methanol is a common starting point. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.[27]
-
Detection: UV detection at a low wavelength (e.g., ~200-210 nm) would be appropriate given the lack of a strong chromophore.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl. By employing the described experimental protocols and analytical techniques, researchers and drug development professionals can obtain the necessary data to understand its behavior, ensure its quality, and develop it into a potential therapeutic agent. The synthesis of information from structurally related compounds offers a scientifically grounded approach to guide experimental design in the absence of extensive published data for this specific molecule.
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The Multifaceted World of Amino Acid Amide Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential
Introduction: The Structural and Functional Significance of the Amide Bond in Amino Acid Derivatives
Amino acids, the fundamental building blocks of proteins, are central to a vast array of biological processes.[1] While their role in protein synthesis is paramount, the chemical modification of their core structure unlocks a diverse landscape of biological activity. Among the most significant modifications is the formation of amino acid amide derivatives. The amide bond, a remarkably stable linkage formed between the carboxyl group of an amino acid and an amine, imparts unique physicochemical properties to the resulting molecule.[2][3] This stability, a consequence of resonance delocalization, provides a rigid backbone, influencing molecular conformation and interaction with biological targets.[2][4] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of amino acid amide derivatives, offering a technical resource for researchers, scientists, and professionals in drug development.
I. Synthesis of Amino Acid Amide Derivatives: Crafting Bioactive Molecules
The synthesis of amino acid amide derivatives is a cornerstone of medicinal chemistry, with numerous methods developed to achieve efficient and selective amide bond formation.[5][6] The choice of synthetic strategy is critical and depends on the specific amino acid, the amine reactant, and the presence of other functional groups.
Classical and Modern Coupling Reagents
A prevalent method involves the activation of the carboxylic acid group of an amino acid, followed by reaction with an amine.[6][]
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to facilitate amide bond formation by activating the carboxyl group.[6][8]
-
Acid Chlorides: Conversion of the carboxylic acid to a more reactive acid chloride, often using reagents like thionyl chloride, provides a facile route to amidation.[]
-
Lewis Acid Catalysis: More recent advancements include the use of Lewis acid catalysts for the direct amidation of unprotected amino acids, offering a more atom-economical approach.[9]
Enzymatic and Chemoenzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for amide synthesis. Enzymes like amidases can be employed for the stereoselective synthesis of chiral amino acid amides.
Experimental Protocol: A Generalized Approach to Amide Synthesis using EDCI/HOBt Coupling
-
Dissolution: Dissolve the N-protected amino acid in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and EDCI (1.1 equivalents) to the solution and stir at 0°C for 30 minutes. The HOBt acts to suppress racemization and improve reaction efficiency.
-
Amine Addition: Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired amino acid amide derivative.
Caption: Generalized workflow for amino acid amide synthesis.
II. A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents
The structural diversity achievable through the synthesis of amino acid amide derivatives translates into a broad spectrum of biological activities.
Antimicrobial Activity
Amino acid amide derivatives have emerged as promising candidates in the fight against microbial infections.[10][11] Their amphiphilic nature, often characterized by a hydrophobic side chain and a charged amino group, allows them to interact with and disrupt bacterial cell membranes.[11]
-
Mechanism of Action: Cationic amino acid derivatives can interact with negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, leading to membrane permeabilization and cell death.[11]
-
Structure-Activity Relationship: The antimicrobial activity is influenced by the nature of the amino acid, the length and branching of the hydrophobic chain, and the overall charge of the molecule.[11][12] For instance, derivatives of basic amino acids like arginine and lysine often exhibit potent antimicrobial properties.[11]
Table 1: Examples of Antimicrobial Amino Acid Amide Derivatives
| Derivative Class | Target Organism(s) | Key Structural Features | Reference |
| Arginine-based amphiphiles | Gram-positive & Gram-negative bacteria | Cationic guanidinium group, long alkyl chain | [11] |
| Gemini derivatives of lysine | Candida albicans | Two amino acid headgroups, spacer chain | [11] |
| Halogenated peptidomimetics | Multi-resistant clinical isolates | α,α-disubstituted β-amino amides | [13] |
Anticancer Activity
A significant body of research highlights the potential of amino acid amide derivatives as anticancer agents.[14][15][16] These compounds can exert their cytotoxic effects through various mechanisms.
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death in cancer cells. For example, certain α-amino amide analogs have demonstrated dose- and time-dependent cytotoxicity against leukemia cell lines like HL-60 and K562.[14]
-
Enzyme Inhibition: Some derivatives act as inhibitors of enzymes crucial for cancer cell proliferation, such as inosine-5'-monophosphate dehydrogenase (IMPDH).[15]
-
Drug Conjugates: Amino acids can be conjugated to known anticancer drugs via an amide bond, improving their solubility, targeting, and overall efficacy.[17] For instance, derivatives of mycophenolic acid have shown promising anticancer properties.[15]
Caption: Anticancer mechanisms of amino acid amides.
Antiviral Activity
The antiviral potential of amino acid amide derivatives is another active area of research.[18][19] These compounds can interfere with various stages of the viral life cycle.
-
Inhibition of Viral Entry and Fusion: Some cyclic peptides and their amide derivatives can inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[20][21]
-
Protease Inhibition: Viral proteases are essential for the maturation of viral proteins. Amino acid amide derivatives can be designed as protease inhibitors, blocking viral replication.[22] For example, derivatives of betulonic acid have shown inhibitory activity against the influenza A virus.[19]
Enzyme Inhibition
Beyond their roles in antimicrobial and anticancer therapies, amino acid amide derivatives are potent inhibitors of various enzymes, making them valuable tools for studying biological pathways and as potential therapeutic agents for a range of diseases.[23][24][25]
-
Aminopeptidase Inhibitors: α-Keto amides have been designed as effective inhibitors of aminopeptidases, which play roles in protein degradation and metabolism.[23]
-
Digestive Enzyme Inhibitors: Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, suggesting their utility in managing metabolic disorders such as obesity and type 2 diabetes.[24]
-
Aminotransferase Inhibitors: These inhibitors target enzymes crucial for amino acid metabolism and have therapeutic potential in conditions like hepatic encephalopathy and certain cancers.[26]
III. The Role of Amino Acid Amide Derivatives in Drug Development
The favorable physicochemical properties and diverse biological activities of amino acid amide derivatives make them highly attractive scaffolds in drug discovery and development.[27]
Prodrug Strategies
The amide linkage is frequently employed in prodrug design to enhance the pharmacokinetic properties of parent drugs.[28][29]
-
Improved Solubility: Attaching an amino acid to a poorly soluble drug via an amide bond can significantly increase its aqueous solubility.[28]
-
Enhanced Permeability and Targeting: Amino acid amide prodrugs can be designed to target specific transporters, such as peptide transporters (PEPT1), to improve oral bioavailability and targeted delivery.[28]
Peptide Mimetics and Stability
In peptide-based drug development, the amide backbone is susceptible to enzymatic degradation. N-alkylation of the amide bond, particularly N-methylation, is a common strategy to increase metabolic stability and improve oral bioavailability.[27]
Conclusion: Future Perspectives
Amino acid amide derivatives represent a versatile and powerful class of molecules with immense therapeutic potential. Their synthetic tractability allows for the creation of vast chemical libraries for screening against a multitude of biological targets. Future research will likely focus on the development of more sophisticated synthetic methodologies, including chemo- and regioselective modifications, to fine-tune the biological activity and pharmacokinetic profiles of these compounds. The continued exploration of their mechanisms of action will undoubtedly unveil new therapeutic avenues and solidify the position of amino acid amide derivatives as a cornerstone of modern medicinal chemistry.
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- Enantioselective synthesis of D-α-amino amides from aliph
- Amino acids amides of anti-influenza drugs: Synthesis and biological activities. (2017).
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Hypothesizing the Mechanism of Action for 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride: A Strategic Approach to Target Identification and Validation
An In-Depth Technical Guide
Abstract
This technical guide presents a structured, hypothesis-driven framework for elucidating the mechanism of action (MoA) of the novel small molecule, 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. As a derivative of the essential amino acid L-valine, its structure suggests a high probability of interaction with specific biological targets, particularly enzymes involved in peptide or amino acid metabolism. This document outlines a primary hypothesis centered on enzyme inhibition, supported by a multi-phase experimental strategy designed to identify the molecular target, validate the interaction, and characterize the specific pharmacological mechanism. The proposed workflows integrate broad-panel screening, in silico analysis, detailed in vitro kinetic assays, and biophysical binding studies, providing a comprehensive and self-validating pathway for MoA discovery.
Introduction and Structural Analysis of the Target Compound
The compound this compound (herein referred to as 'the compound') is a synthetic small molecule with a core structure derived from L-valine [see: 15]. Valine and its derivatives are known to possess significant biological activity, serving as precursors in biosynthetic pathways and as structural components in therapeutic agents designed to modulate specific biological processes. [see: 5, 14, 16] The defining structural features of the compound are:
-
An L-valine Core: The 2-amino-3-methylbutanamide moiety mimics the structure of L-valine, a branched-chain amino acid (BCAA). This makes it a plausible substrate analog for enzymes that recognize and process BCAAs, such as proteases, aminotransferases, or other metabolic enzymes. [see: 9]
-
A Stable Amide Linkage: The amide bond is chemically robust, suggesting the molecule is not a simple pro-drug but is designed to interact with its target in its intact form. [see: 8, 11]
-
A Hydroxylated Butyl Chain: The N-(3-hydroxybutyl) group introduces a secondary alcohol. This hydroxyl group is a critical feature, capable of forming strong hydrogen bonds or acting as a metal-coordinating ligand, which could be pivotal for anchoring the molecule within a target's binding site. [see: 18]
Given these features, a logical starting point for MoA investigation is to hypothesize an interaction with an enzyme. Synthetic amino acid derivatives have shown promise as inhibitors of various enzyme classes, including digestive enzymes, for managing metabolic disorders. [see: 6]
Central Hypothesis: Competitive Inhibition of a Proteolytic Enzyme
We hypothesize that This compound functions as a competitive inhibitor of a serine protease or metalloprotease.
Rationale:
-
Substrate Mimicry: The valine-like core can act as a mimetic of a natural peptide substrate, allowing it to dock into the active site of a protease that exhibits specificity for branched-chain amino acid residues.
-
Active Site Engagement: Upon entering the active site, the molecule is positioned for high-affinity binding. The isopropyl side chain can engage with hydrophobic pockets (S1 pocket), while the free amino group can form salt bridges.
-
Key Role of the Hydroxyl Group: The hydroxyl group on the butyl chain is hypothesized to be the key pharmacophore. In a serine protease, it could form a critical hydrogen bond with the catalytic triad (Ser-His-Asp). In a metalloprotease, this hydroxyl group could directly coordinate with the active site metal ion (e.g., Zn²⁺), effectively disabling the catalytic machinery. This mode of action is analogous to how hydroxamate-based inhibitors function.
-
Competitive Inhibition: Because the compound is proposed to bind directly to the enzyme's active site where the natural substrate would bind, its inhibitory action would be competitive. This means the inhibition can be overcome by increasing the substrate concentration. [see: 22]
The diagram below illustrates this proposed mechanism within a generic protease active site.
Caption: Hypothesized competitive inhibition of a protease.
A Phased Experimental Strategy for Hypothesis Validation
To systematically test this hypothesis, we propose a three-phase validation workflow. This approach begins with broad screening to identify a target class and culminates in a detailed characterization of the inhibitory mechanism.
Caption: Phased experimental workflow for MoA validation.
Phase 1: Target Discovery and Initial Screening
Objective: To broadly screen for biological activity and narrow the field of potential enzyme targets.
Protocol 1: Broad-Panel Enzymatic and Receptor Screening
-
Causality: Before committing resources to a specific target, it is crucial to perform a wide screening to uncover both expected and unexpected activities. This de-risks the project by quickly identifying the most promising target classes and flagging potential off-target effects early.
-
Methodology:
-
Engage a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound at a standard concentration (e.g., 10 µM) against a diverse panel of enzymes (proteases, kinases, phosphatases, hydrolases) and receptors (GPCRs, ion channels).
-
Select panels that have a strong representation of proteases (serine, cysteine, metallo-, aspartyl) and other enzymes involved in amino acid metabolism.
-
The primary readout will be the percent inhibition or activation for each target. A hit is typically defined as >50% inhibition at the screening concentration.
-
Protocol 2: In Silico Docking and Molecular Modeling
-
Causality: Computational modeling provides a cost-effective, rapid method to pre-screen potential targets and visualize how the compound might physically interact with an active site. This can help prioritize hits from the broad-panel screen and reinforce the mechanistic hypothesis.
-
Methodology:
-
Generate a high-quality 3D conformer of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide.
-
Select a library of high-resolution crystal structures of human proteases from the Protein Data Bank (PDB), focusing on those with specificity for hydrophobic residues.
-
Perform molecular docking simulations (e.g., using AutoDock Vina or Schrödinger Glide) to predict the binding pose and estimate the binding affinity (docking score) of the compound within the active site of each target enzyme.
-
Analyze the top-scoring poses, specifically looking for interactions involving the hydroxyl group (e.g., H-bonds to catalytic residues, coordination with metal ions) and the valine backbone.
-
Phase 2: Hit Confirmation and Potency Determination
Objective: To confirm the activity of hits identified in Phase 1 and quantify the compound's potency.
Protocol 3: IC₅₀ Determination via Fluorescence-Based Inhibition Assay
-
Causality: Once a primary target (or "hit") is identified, its inhibition must be confirmed in a dedicated, dose-response assay to determine potency. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a standard metric for comparing the potency of inhibitors. [see: 6]
-
Methodology (Example for a generic protease):
-
Reagents: Purified recombinant target enzyme, a fluorogenic peptide substrate (e.g., containing a valine residue at the cleavage site), assay buffer, and a dilution series of the compound.
-
Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, then dilute further into the assay buffer.
-
Assay Execution (384-well plate format): a. To each well, add 5 µL of the diluted compound. b. Add 10 µL of the enzyme solution (at a final concentration in the linear range of the assay). c. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., at its Kₘ concentration). e. Monitor the increase in fluorescence (e.g., Ex/Em appropriate for the fluorophore) over 30 minutes using a plate reader.
-
Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4: Biophysical Characterization of Binding Affinity (Surface Plasmon Resonance - SPR)
-
Causality: An IC₅₀ value demonstrates functional inhibition but does not prove direct binding. SPR is a label-free technology that provides definitive evidence of a direct interaction between the compound and its target protein. [see: 3] It also yields crucial kinetic data (association and dissociation rates) that are important for predicting a drug's duration of action. [see: 2]
-
Methodology:
-
Immobilization: Covalently immobilize the purified target enzyme onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binding Analysis: a. Prepare a dilution series of the compound in running buffer (e.g., 0.1 µM to 50 µM). b. Inject each concentration of the compound over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase). c. A blank reference channel is used for background subtraction.
-
Data Analysis: The binding response is measured in real-time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
| Parameter | Description | Significance |
| IC₅₀ | Concentration for 50% functional inhibition | Measures compound potency |
| Kₑ | Equilibrium dissociation constant | Measures compound binding affinity (lower is tighter) |
| kₐ | Association rate constant | How quickly the compound binds to the target |
| kₑ | Dissociation rate constant | How quickly the compound unbinds from the target (residence time) |
Phase 3: Elucidation of the Specific Mechanism of Inhibition
Objective: To determine precisely how the compound inhibits the enzyme's function.
Protocol 5: Enzyme Kinetics Studies for MoA Determination
-
Causality: This set of experiments is designed to distinguish between competitive, non-competitive, and other modes of inhibition by systematically varying both substrate and inhibitor concentrations. [see: 21] This directly tests the central hypothesis that the inhibition is competitive.
-
Methodology:
-
Experimental Setup: Use the same enzymatic assay as in Protocol 3. Set up a matrix of reactions where the substrate concentration is varied (e.g., from 0.2 × Kₘ to 5 × Kₘ) across several fixed concentrations of the inhibitor (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).
-
Data Collection: Measure the initial reaction velocity (v₀) for each condition.
-
Data Analysis (Lineweaver-Burk Plot): a. Transform the data by plotting 1/v₀ versus 1/[S] for each inhibitor concentration. b. Analyze the resulting plot:
- Competitive Inhibition: The lines will intersect at the y-axis (Vₘₐₓ is unchanged), but the x-intercepts will differ (apparent Kₘ increases with inhibitor concentration).
- Non-competitive Inhibition: The lines will intersect at the x-axis (Kₘ is unchanged), but the y-intercepts will differ (apparent Vₘₐₓ decreases).
- Mixed Inhibition: The lines will intersect in the upper-left quadrant (both apparent Kₘ and Vₘₐₓ change).
-
Conclusion and Forward Path
The multi-phase experimental plan provides a logical and efficient workflow, starting with broad screening to identify a target class, followed by rigorous in vitro and biophysical assays to confirm the target, quantify potency and affinity, and finally, pinpoint the precise inhibitory mechanism. Successful execution of this strategy will not only validate or refute the proposed hypothesis but will also provide the critical data necessary to advance this compound in the drug discovery pipeline.
References
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Mtoz Biolabs. Receptor-Ligand Binding Assay. Available from: [Link]
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Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]
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National Institutes of Health (NIH). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Available from: [Link]
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European Pharmaceutical Review. A powerful tool for drug discovery. (2005-05-20). Available from: [Link]
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Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Available from: [Link]
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YouTube. mechanism of amide hydrolysis. (2019-01-15). Available from: [Link]
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National Institutes of Health (NIH). L-Valine | C5H11NO2 | CID 6287 - PubChem. Available from: [Link]
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Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07). Available from: [Link]
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PubMed. Design and Conformational Analysis of Peptoids Containing N-hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. Available from: [Link]
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National Institutes of Health (NIH). 2-Amino-N,3,3-Trimethylbutanamide | C7H16N2O | CID 3496445 - PubChem. Available from: [Link]
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International Journal of ChemTech Research. Synthesis of some Amide derivatives and their Biological activity. (2011). Available from: [Link]
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-
Biology LibreTexts. 6.4: Enzyme Inhibition. (2022-08-16). Available from: [Link]
"in vitro stability of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride"
An In-depth Technical Guide to the In Vitro Stability of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro stability of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the fundamental chemical principles and strategic rationale behind the design of a robust forced degradation study. By integrating established regulatory principles with a detailed analysis of the molecule's structure, this guide offers a self-validating methodology to identify potential degradation pathways, elucidate degradation products, and establish the intrinsic stability profile of this compound, a critical step in early-phase drug development.
Introduction: The Imperative of Intrinsic Stability
In the landscape of pharmaceutical development, a thorough understanding of a drug substance's intrinsic stability is paramount. Forced degradation, or stress testing, is the systematic process of exposing a compound to conditions more severe than accelerated stability testing to predict its degradation profile.[1] This process is not merely a regulatory checkbox; it provides critical insights that inform formulation development, packaging selection, and the establishment of stability-indicating analytical methods.[1][2]
This guide focuses on this compound, a molecule possessing several key functional groups that dictate its chemical reactivity and potential degradation pathways. We will dissect its structure to propose a targeted stability study, detailing the experimental design, analytical methodology, and data interpretation required for a comprehensive assessment.
Structural Analysis and Predicted Degradation Pathways
The chemical stability of a molecule is intrinsically linked to its structure. A proactive analysis of the functional groups within this compound allows us to anticipate its vulnerabilities.
-
Amide Bond: The central amide linkage is a primary site for potential hydrolysis. Amide bonds are susceptible to cleavage under both acidic and alkaline conditions, which would break the molecule into its constituent precursors: 2-amino-3-methylbutanoic acid (Valine) and 4-amino-2-butanol.[3][4][5] The rate of hydrolysis is influenced by pH and temperature.[6]
-
Primary Amine: The free amino group, derived from the valine moiety, is a potential site for oxidation.
-
Secondary Alcohol: The hydroxyl group on the butyl chain can undergo oxidation to form a ketone, a common degradation pathway for alcohol-containing pharmaceuticals.
-
Hydrochloride Salt: The salt form influences the molecule's solubility and the pH of its aqueous solutions, which can, in turn, affect the rate of hydrolytic degradation.
Based on this analysis, the primary degradation pathways to investigate are hydrolysis and oxidation . Thermal and photolytic degradation should also be assessed as standard components of a forced degradation study.[1]
Caption: Predicted degradation pathways for the target molecule.
Designing a Robust Forced Degradation Study
A successful study requires a well-defined objective, validated analytical methods, and meticulously executed protocols. The primary goal is to generate a degradation level of 10-30%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[7]
Core Principle: The Stability-Indicating Analytical Method
The cornerstone of any stability study is the analytical method used to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
Rationale for HPLC:
-
Specificity: A well-developed reversed-phase HPLC method can resolve the parent peak from impurities and degradants, demonstrating its "stability-indicating" nature.
-
Quantification: It allows for the accurate measurement of the decrease in the parent compound and the formation of degradation products.
-
Sensitivity: Modern detectors can identify degradants present at very low levels.
For a molecule like 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide, which lacks a strong chromophore, derivatization may be necessary to achieve adequate sensitivity with UV or fluorescence detection.[8] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) for the primary amine is a standard approach.[9] Alternatively, a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), can be employed. Coupling HPLC with MS is highly advantageous for the structural elucidation of unknown degradation products.
Experimental Workflow
The overall workflow is designed to be systematic and includes appropriate controls to ensure the validity of the results.
Caption: General workflow for the forced degradation study.
Detailed Experimental Protocols
The following protocols are proposed starting points. The concentration of the stressing agent and the duration of exposure should be adjusted based on the observed rate of degradation.[1]
Initial Setup:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Control Sample: A sample of the stock solution stored at 5°C in the dark serves as the time-zero and control reference.
1. Acidic Hydrolysis
-
Protocol: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Causality: This condition mimics the acidic environment of the stomach and accelerates the acid-catalyzed hydrolysis of the amide bond.[4] Elevated temperature is used to achieve degradation within a practical timeframe.[1]
2. Alkaline Hydrolysis
-
Protocol: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points.
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
Causality: Base-catalyzed hydrolysis of amides is a common degradation pathway.[3][6] This condition tests the molecule's stability in alkaline environments.
3. Oxidative Degradation
-
Protocol: Mix the stock solution with hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep the sample at room temperature and protected from light.
-
Sampling: Withdraw aliquots at predetermined time points.
-
Quenching: No quenching is typically required, as the H₂O₂ is diluted upon injection into the HPLC system.
-
Causality: Hydrogen peroxide is a common oxidizing agent used to assess susceptibility to oxidative stress, which can affect the primary amine and secondary alcohol functional groups.[10][11]
4. Thermal Degradation
-
Protocol: Store the solid compound in a controlled temperature oven at 80°C. Also, store a solution sample at 80°C.
-
Sampling: At time points, dissolve a portion of the solid in the solvent or take an aliquot of the solution for analysis.
-
Causality: This test evaluates the intrinsic thermal stability of the molecule in both solid and solution states, which is crucial for determining appropriate storage conditions.[7]
5. Photostability
-
Protocol: Expose the solid compound and a solution sample to a light source that provides combined visible and UV output, as specified in ICH guideline Q1B. A parallel control sample should be wrapped in aluminum foil to exclude light.
-
Sampling: Analyze the light-exposed and dark-control samples at a suitable time point.
-
Causality: Photodegradation can occur when a molecule absorbs light energy, leading to the formation of reactive species and subsequent degradation.[12] This is critical for light-sensitive compounds.
Data Interpretation and Reporting
A comprehensive analysis involves more than just identifying peaks on a chromatogram.
Quantitative Analysis: The percentage of degradation is calculated based on the reduction in the peak area of the parent compound relative to the control.
| Stress Condition | Duration (hrs) | Parent Peak Area (mAU*s) | % Degradation | Major Degradant Peak Area(s) |
| Control (T=0) | 0 | 500,000 | 0% | N/A |
| 0.1 M HCl @ 60°C | 24 | 350,000 | 30% | 75,000 (Deg 1), 72,000 (Deg 2) |
| 0.1 M NaOH @ 60°C | 12 | 275,000 | 45% | 110,000 (Deg 1), 108,000 (Deg 2) |
| 3% H₂O₂ @ RT | 24 | 450,000 | 10% | 25,000 (Deg 3) |
| Thermal (80°C) | 48 | 480,000 | 4% | Minor peaks |
| Photolytic | 24 | 495,000 | 1% | Not significant |
| Note: Data presented in this table is illustrative and not based on actual experimental results. |
Qualitative Analysis:
-
Mass Balance: A key aspect of a self-validating study is mass balance. The sum of the parent compound and all degradation products should ideally be between 95% and 105% of the initial concentration, indicating that all major degradants are being detected.
-
Peak Purity: Using a Diode Array Detector (DAD) or similar technology, peak purity analysis should be performed to ensure that the parent peak in the stressed samples is spectrally pure and not co-eluting with a degradant.
-
Structural Elucidation: For significant degradation products, techniques like HPLC-MS/MS should be used to determine their molecular weights and fragmentation patterns, allowing for structural identification.
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to assessing the in vitro stability of this compound. By understanding the molecule's inherent chemical properties, a targeted forced degradation study can be designed to effectively identify its primary degradation pathways—predicted to be hydrolysis of the amide bond and oxidation. The successful execution of these protocols, coupled with a robust, stability-indicating analytical method, will yield invaluable data to guide the drug development process, ensuring the quality, safety, and efficacy of the final drug product.
References
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ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
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Matsumoto, M., et al. (2005). Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. Journal of the American Chemical Society, 127(3), 834-835. [Link]
-
Rein, J., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Journal of the American Chemical Society. [Link]
-
Soley, M., & Ganesan, A. (2014). Unexpected Hydrolytic Instability of N-acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(8), 3466-3475. [Link]
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Rein, J., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. ChemRxiv. [Link]
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Lin, S., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Journal of the American Chemical Society, 146, 31412-31419. [Link]
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ARKAT USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]
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Rein, J., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. ChemRxiv. [Link]
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Solubility Profile of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride in Organic Solvents: A Methodological and Predictive Analysis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a molecule with functional groups indicative of complex solubility behavior. Due to the absence of extensive public data on this specific compound, this document emphasizes predictive analysis based on its chemical structure and outlines robust, self-validating experimental protocols for its characterization. We delve into the theoretical underpinnings of its solubility, provide detailed step-by-step methodologies for both high-throughput screening and definitive equilibrium-based measurements, and offer insights into the causal factors governing its dissolution in various organic solvent systems.
Introduction: The Imperative of Solubility Characterization
In pharmaceutical development, the journey from a new chemical entity to a viable drug product is fraught with challenges, with poor solubility being a primary cause of failure.[1][2] An API must be in solution to be absorbed and exert its therapeutic effect.[1] Consequently, a thorough understanding of an API's solubility across a range of solvents is not merely a data-gathering exercise; it is a foundational step in risk mitigation, enabling rational formulation strategies, salt selection, and the design of effective delivery systems.[3]
This guide focuses on this compound. Its structure, featuring a primary amine hydrochloride, a secondary amide, and a hydroxyl group, suggests a high degree of polarity and a strong capacity for hydrogen bonding. These features will profoundly influence its interaction with organic solvents, making a systematic analysis essential for its development.
Physicochemical Profile and Structural Analysis
To predict the solubility of this compound, we must first analyze its molecular structure and derive its key physicochemical properties.
Caption: Predicted structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Impact on Solubility |
| Molecular Formula | C₁₀H₂₃ClN₂O₂ | Indicates the elemental composition. |
| Molecular Weight | 238.75 g/mol | Moderate molecular weight; solubility will be dominated by functional groups rather than size. |
| Hydrogen Bond Donors | 4 (from -NH₃⁺ and -OH) | High capacity to donate hydrogen bonds, favoring solubility in protic solvents (e.g., alcohols, water). |
| Hydrogen Bond Acceptors | 3 (from C=O and -OH) | High capacity to accept hydrogen bonds, enhancing interactions with a wide range of polar solvents. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | A high TPSA value suggests strong polarity and predicts low passive membrane permeability but high affinity for polar media. |
| Form | Hydrochloride Salt | The ionized amino group (-NH₃⁺) makes the molecule a salt, drastically increasing its polarity compared to the free base. This form will be virtually insoluble in non-polar, aprotic solvents but will favor dissolution in highly polar solvents.[3] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is our starting point. As a highly polar, ionic compound, this compound will require solvents capable of overcoming its high lattice energy and effectively solvating its charged and polar functional groups.
Solvent Classes and Predicted Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is predicted. These solvents can engage in strong hydrogen bonding with the molecule's -NH₃⁺, -OH, and amide groups. Furthermore, their high dielectric constants will effectively shield the positive charge on the ammonium ion and the chloride counter-ion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to low solubility is predicted. While these solvents have strong dipole moments and can act as hydrogen bond acceptors (solvating the -NH₃⁺ and -OH), they cannot donate hydrogen bonds to the carbonyl oxygen. The inability to fully solvate the chloride anion may limit overall solubility compared to protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Negligible solubility is predicted. These solvents lack the polarity and hydrogen bonding capability required to overcome the compound's crystal lattice energy and solvate its highly polar functional groups. The energetic penalty for creating a cavity for the solute in these solvents would be substantial.
Table 2: Predictive Solubility Profile in Common Organic Solvents
| Solvent | Class | Polarity Index | Predicted Solubility | Primary Rationale |
| Methanol | Polar Protic | 6.6 | High | Excellent H-bond donor/acceptor; high dielectric constant. |
| Ethanol | Polar Protic | 5.2 | High to Moderate | Similar to methanol but slightly less polar. |
| Isopropanol | Polar Protic | 4.3 | Moderate | Increased alkyl character reduces polarity and solvating power for salts. |
| Water | Polar Protic | 9.0 | Very High | The universal solvent for polar and ionic species. Provides a baseline. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Moderate | Strong H-bond acceptor and high polarity, but lacks donor capability. |
| Acetonitrile | Polar Aprotic | 6.2 | Low | Lower polarity and weaker H-bond acceptor than DMSO. |
| Ethyl Acetate | Polar Aprotic | 4.3 | Very Low | Insufficient polarity to dissolve a hydrochloride salt. |
| Dichloromethane (DCM) | Non-Polar | 3.4 | Insoluble | Lacks the necessary polarity and H-bonding capacity. |
| Hexane | Non-Polar | 0.0 | Insoluble | A classic non-polar solvent, incompatible with ionic compounds. |
Experimental Determination of Solubility: A Validated Workflow
A multi-tiered approach, starting with rapid screening and progressing to a definitive equilibrium method, provides a comprehensive and resource-efficient strategy for solubility determination.
Caption: Recommended workflow for solubility determination.
Protocol 1: High-Throughput Kinetic Solubility Screening
Objective: To rapidly screen a wide array of solvents to identify promising candidates for further study. This method relies on detecting precipitation as a compound is added to a solvent, often from a concentrated DMSO stock.[4]
Methodology: Laser Nephelometry [5][6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microtiter plate.
-
Compound Addition: Use an automated liquid handler to perform serial additions of the DMSO stock solution into the solvent-containing wells.
-
Detection: After each addition and a brief mixing period, measure the turbidity (light scattering) of each well using a laser nephelometer.
-
Endpoint Determination: The kinetic solubility limit is defined as the concentration at which a sharp increase in turbidity is observed, indicating the onset of precipitation.
-
Causality & Trustworthiness: This method is fast but may overestimate solubility as it can allow for the formation of supersaturated solutions.[7] It is not a measure of true thermodynamic equilibrium. Its value lies in its ability to quickly rank-order solvents and eliminate poor performers, thus focusing resources on the most promising candidates for the more rigorous shake-flask method.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the true thermodynamic solubility of the compound in a given solvent. This method is considered the "gold standard" for its reliability.[8][9]
Methodology: The WHO & EPA Recommended Shake-Flask Method [10][11]
-
System Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Expert Insight: Using an amount of solid that is at least 2-3 times the expected solubility prevents depletion and ensures a true equilibrium between the solid and dissolved states.
-
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period (typically 24 to 48 hours).
-
Self-Validation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points.[8]
-
-
Phase Separation: Allow the vials to stand, or centrifuge them at a high speed, to separate the undissolved solid from the saturated supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Critical Step: Avoid disturbing the solid material at the bottom. Using a filter syringe (e.g., 0.22 µm PTFE) is highly recommended to remove any fine particulates that could falsely elevate the measured concentration.
-
-
Analysis: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Quantification: Calculate the solubility by comparing the analytical response of the sample to a calibration curve prepared from known concentrations of the compound.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, concise table for easy comparison.
Table 3: Template for Reporting Equilibrium Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method |
| e.g., Methanol | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||
| e.g., Isopropanol | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||
| e.g., DMSO | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||
| e.g., Methanol | 37.0 ± 0.5 | Shake-Flask, HPLC-UV |
Expert Insight: The effect of temperature should be investigated as it provides information on the thermodynamics of dissolution. An increase in solubility with temperature indicates an endothermic process, which is typical for most solids dissolving in liquids.[12]
Conclusion
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A Spectroscopic Guide to 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride: Structure Elucidation and Characterization
Introduction
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a derivative of the essential amino acid L-valine, represents a class of small molecules with potential applications in pharmaceutical research. Its structure, featuring multiple functional groups and chiral centers, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a senior application scientist, the aim is not merely to present data but to offer a detailed interpretation grounded in fundamental principles and field-proven methodologies. This document is intended for researchers, scientists, and drug development professionals, providing them with the foundational knowledge to perform and interpret spectroscopic analyses for this and structurally related compounds.
Molecular Structure and Functional Group Analysis
The foundation of any spectroscopic analysis lies in a thorough understanding of the molecule's structure. This compound is comprised of several key functional groups that will dictate its spectroscopic fingerprint.
-
Primary Amine Hydrochloride: The valine-derived amine group is protonated, forming a hydrochloride salt (-NH₃⁺ Cl⁻). This influences its solubility and spectroscopic behavior, particularly in IR and NMR.
-
Secondary Amide: The amide linkage (-CONH-) is a central feature, connecting the amino acid moiety to the hydroxybutyl side chain. This group gives rise to characteristic signals in both IR (Amide I and II bands) and NMR.
-
Secondary Alcohol: The hydroxyl group (-OH) on the butyl chain is a key site for potential hydrogen bonding and will produce distinct signals in IR and ¹H NMR.
-
Aliphatic Moieties: The structure includes an isopropyl group characteristic of valine and a four-carbon butyl chain, which will generate a series of signals in the upfield region of the NMR spectra.
-
Chiral Centers: The molecule possesses at least two chiral centers, one at the α-carbon of the valine residue and one at the carbon bearing the hydroxyl group. This stereochemistry can lead to magnetic non-equivalence (diastereotopicity) of nearby protons and carbons, resulting in more complex NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible NMR spectrum begins with meticulous sample preparation.[1]
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose an appropriate deuterated solvent. Given the hydrochloride salt and hydroxyl group, Deuterium Oxide (D₂O) or DMSO-d₆ are suitable choices. D₂O will result in the exchange of labile protons (NH₃⁺, OH, and amide NH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. DMSO-d₆ will allow for the observation of these protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial. Gentle vortexing or warming may be required to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, DSS or TSP is common, while TMS is used for many organic solvents like DMSO-d₆.[1]
-
Data Acquisition: Place the NMR tube in the spectrometer. The acquisition process involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and then acquiring the 1D (¹H, ¹³C) and potentially 2D (e.g., COSY, HSQC) spectra.
Workflow for NMR Analysis
Caption: Workflow for FT-IR sample preparation and analysis.
Predicted IR Absorption Bands
The IR spectrum is expected to show characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity/Shape |
| 3200 - 3500 | -OH (Alcohol) | O-H Stretch | Strong, Broad |
| 3100 - 3300 | -NH (Amide) | N-H Stretch | Medium, Broad |
| 2800 - 3000 | -NH₃⁺ (Amine HCl) | N-H Stretch | Medium-Strong, Broad |
| 2850 - 2960 | C-H (Alkyl) | C-H Stretch | Medium-Strong, Sharp |
| ~1640 | C=O (Amide) | C=O Stretch (Amide I) | Strong, Sharp |
| ~1550 | N-H (Amide) | N-H Bend (Amide II) | Medium-Strong, Sharp |
| 1050 - 1150 | C-O (Alcohol) | C-O Stretch | Medium |
Interpretation of Key Bands:
-
O-H and N-H Stretching Region (3500-2800 cm⁻¹): This region will be dominated by several broad, overlapping peaks. The broadness is due to hydrogen bonding. The alcohol O-H stretch will be prominent, alongside the N-H stretch of the secondary amide and the broad absorptions from the ammonium salt. [2][3][4]* Amide I Band (~1640 cm⁻¹): This is one of the most characteristic peaks in the spectrum. It arises from the C=O stretching vibration of the secondary amide and is expected to be strong and sharp. [5][6][7]* Amide II Band (~1550 cm⁻¹): This band, resulting from a combination of N-H bending and C-N stretching, is diagnostic for secondary amides and typically appears near the Amide I band. [5][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like the target compound. [8][9][10]
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for analyzing such compounds, providing separation from impurities prior to mass analysis. [11][12][13] Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Chromatography: Inject the sample onto an LC system equipped with a reverse-phase column (e.g., C18). A gradient elution program, starting with a high aqueous content and increasing the organic solvent percentage, is used to elute the compound.
-
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets.
-
Mass Analysis: The solvent evaporates from the droplets, transferring the charge to the analyte molecules. The resulting ions (e.g., [M+H]⁺) are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is measured.
-
Tandem MS (MS/MS): For structural confirmation, the precursor ion of interest (the [M+H]⁺ ion) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing a structural fingerprint.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis and fragmentation.
Predicted Mass Spectrum and Fragmentation
The compound has a molecular formula of C₁₀H₂₂N₂O₂. The molecular weight of the free base is 202.30 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Predicted Molecular Ion:
-
[M+H]⁺ = 203.17 m/z
-
-
Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 203.17 precursor ion would likely yield fragments from the cleavage of the molecule's weakest bonds.
| Predicted m/z | Proposed Fragment Structure / Neutral Loss |
| 185.16 | [M+H - H₂O]⁺ (Loss of water from the hydroxyl group) |
| 102.09 | [Valine-NH₂]⁺ fragment (Cleavage of the amide C-N bond) |
| 86.09 | [Iminium ion from Valine]⁺ (Loss of CO from the 102 fragment) |
| 74.08 | [3-hydroxybutylamine]⁺ fragment (Cleavage of the amide C-N bond) |
Causality Behind Fragmentation:
-
Amide Bond Cleavage: The amide bond is a common site for fragmentation in mass spectrometry, leading to the formation of ions corresponding to the acylium ion and the amine fragment. [14][15]* Loss of Water: Molecules containing hydroxyl groups readily lose a molecule of water (18 Da) under CID conditions.
-
Cleavage Alpha to Nitrogen: The bonds alpha to the nitrogen atoms are susceptible to cleavage, leading to characteristic iminium ions.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, derived from established principles and comparison with analogous structures, collectively offer a unique and confirmatory fingerprint for the molecule. ¹H and ¹³C NMR will elucidate the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (amine, amide, alcohol), and mass spectrometry will verify the molecular weight and provide structural information through fragmentation analysis. For any researcher or drug development professional working with this or similar compounds, these analytical techniques are indispensable tools for ensuring structural integrity, assessing purity, and advancing the compound through the development pipeline.
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ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available at: [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
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A Technical Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic modification of lead compounds is a cornerstone of modern drug discovery. This guide provides a comprehensive technical framework for the design, synthesis, and evaluation of homologs and analogs based on the scaffold of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. This molecule, a derivative of the essential amino acid L-valine, serves as a prototypical example for exploring key medicinal chemistry strategies.[][2] We will delve into the principles of homologation and bioisosteric replacement, provide detailed, self-validating synthetic protocols, and outline a cascade of in vitro assays for comprehensive evaluation. This document is intended to serve as a practical resource for researchers aiming to optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles.
The Core Moiety: 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl
The parent compound, this compound (CAS 1246172-69-9), is a chiral molecule derived from L-valine.[3] Its structure features a primary amine, an isopropyl group characteristic of valine, an amide linkage, and a secondary alcohol on a butyl chain. These functional groups offer multiple points for chemical modification and interaction with biological targets.
Physicochemical Properties (Predicted)
Understanding the baseline properties of the core molecule is essential for designing derivatives with improved characteristics.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 224.73 g/mol [3] | Influences diffusion and absorption; stays within typical "rule of five" limits. |
| LogP (Octanol/Water) | ~ -1.0 to 0.5 | Indicates high hydrophilicity, which may affect membrane permeability. |
| Topological Polar Surface Area | ~ 78 Ų | Suggests potential for good oral absorption, but may be borderline for CNS penetration. |
| Hydrogen Bond Donors | 4 (Amine, Hydroxyl, Amide N-H) | Provides strong potential for target binding via hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (Amide Oxygen, Hydroxyl Oxygen) | Offers additional points for specific interactions with a biological target. |
Putative Biological Rationale
Valine derivatives are recognized as valuable intermediates and building blocks in the synthesis of therapeutic agents, including antiviral and anticancer drugs.[][4] The structural motifs within 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide—specifically the amino acid backbone and amide linkage—are common in molecules designed to be enzyme inhibitors, particularly for proteases and peptidases.[4][5][6] For the purpose of this guide, we will hypothesize that the primary biological target is a protease enzyme, where the molecule acts as a competitive inhibitor mimicking a peptide substrate.
Principles of Medicinal Chemistry: Strategic Molecular Modification
The goal of creating homologs and analogs is to systematically alter the parent structure to enhance desired properties while minimizing liabilities.
Homologation: Fine-Tuning Physicochemical Properties
Homologation is a strategy involving the addition or subtraction of a repeating unit, typically a methylene group (-CH₂-), to a molecule.[7][8][9] This seemingly simple change can profoundly impact properties like lipophilicity, metabolic stability, and binding affinity. Adding a single carbon atom can improve a drug's solubility, stability, or its ability to bind to its target.[10]
-
Causality: Increasing alkyl chain length generally increases lipophilicity (LogP). This can enhance membrane permeability and binding to hydrophobic pockets in a target protein. However, it can also decrease aqueous solubility and increase metabolic susceptibility or off-target binding. The goal is to find the optimal balance for the desired pharmacokinetic/pharmacodynamic (PK/PD) profile.
Analog Design via Bioisosteric Replacement
Bioisosterism is a more versatile strategy where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall profile.[11][12][13] This can enhance efficacy, reduce toxicity, alter metabolism, and improve pharmacokinetics.[11][14]
-
Classical Bioisosteres: Involve replacing atoms or groups with others of the same valence (e.g., -OH with -NH₂ or -F; -C=O with -SO₂-).
-
Non-Classical Bioisosteres: Involve replacing functional groups with others that have similar steric and electronic properties but may not have the same number of atoms (e.g., replacing a carboxylic acid with a tetrazole).[11]
-
Causality: The objective of a bioisosteric replacement is to create a new molecule with similar biological properties but with improved ADME (Absorption, Distribution, Metabolism, and Excretion) or physicochemical characteristics.[14] For example, replacing a metabolically labile ester with a more stable amide can increase a drug's half-life.[15]
Logical Workflow for Analog and Homolog Development
The process of designing, synthesizing, and testing new chemical entities should be systematic and iterative. The following workflow illustrates a logical progression from concept to data-driven decision-making.
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Methodological & Application
Application Notes & Protocols: Initial Characterization of a Novel Amino Acid Derivative in Cell Culture
An initial search for "2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride" in scientific literature and chemical databases did not yield specific information on its biological activity or established use in cell culture. This suggests it may be a novel or sparsely documented compound.
Therefore, this document provides a comprehensive framework and a set of generalized protocols for the initial characterization of a novel, water-soluble small molecule, using the structure of "this compound" as a representative example of an amino acid derivative. This guide is intended for researchers, scientists, and drug development professionals who are beginning to investigate the cellular effects of a new chemical entity.
Introduction and Scientific Rationale
The investigation of novel small molecules is a cornerstone of drug discovery and fundamental biological research. The compound , this compound, is structurally derived from the amino acid L-valine. Such modifications can impart unique biological activities, potentially targeting cellular pathways with high specificity. The presence of a hydroxyl group and an amide linkage suggests potential interactions with enzymes such as proteases, kinases, or deacetylases, where hydrogen bonding and hydrolysis are key mechanistic steps.
This guide outlines a logical, multi-stage workflow for the initial cell-based characterization of this or any similar novel compound. The core principle is to first establish a toxicity and dose-response profile, and then proceed to elucidate the mechanism of action (MOA). This systematic approach ensures that resources are used efficiently and that the resulting data is robust and interpretable.
Pre-Experimental Preparation: Compound Handling and Stock Solution
Before initiating cell-based assays, it is critical to properly handle and solubilize the compound. As a hydrochloride salt, the compound is predicted to be water-soluble.
Protocol: Preparation of a 100 mM Primary Stock Solution
-
Aseptic Technique: Work in a Class II biological safety cabinet (BSC) to maintain sterility.
-
Weighing: On a calibrated analytical balance, carefully weigh out the required amount of this compound powder.
-
Solubilization: Dissolve the powder in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS). While hydrochloride salts are often water-soluble, DMSO is a common solvent for creating high-concentration stocks for long-term storage.
-
Causality Note: Using DMSO for the primary stock, even for a soluble compound, ensures consistency with other compounds in a screening library and minimizes the volume of solvent added to cell culture media, which can have its own cytotoxic effects. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced artifacts.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.
-
Documentation: Clearly label all aliquots with the compound name, concentration, date, and solvent used.
Stage 1: Cytotoxicity Profiling and Dose-Response Assessment
The first essential step is to determine the concentration range over which the compound affects cell viability. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Recommended Assay: MTT or WST-1 Cell Proliferation Assay
These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the reagent (e.g., MTT) into a colored formazan product.
Protocol: Determining IC₅₀ using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution series of the compound in complete culture medium. A common starting point is a wide range from 100 µM down to 1 nM. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the expected mechanism of the compound.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the viability (%) against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.
Data Presentation: Hypothetical IC₅₀ Values
A critical step is to screen the compound against a panel of cell lines, including both cancerous and non-cancerous lines, to assess for any selective toxicity.
| Cell Line | Cell Type | Doubling Time (Approx.) | Calculated IC₅₀ (48h) |
| HeLa | Cervical Cancer | 20-24 hours | 15.2 µM |
| A549 | Lung Cancer | 22-26 hours | 28.9 µM |
| MCF-7 | Breast Cancer | 30-40 hours | 11.5 µM |
| HEK293 | Normal Embryonic Kidney | 24-30 hours | > 100 µM |
| MRC-5 | Normal Lung Fibroblast | 48-72 hours | > 100 µM |
This table presents hypothetical data for illustrative purposes.
Stage 2: Mechanism of Action (MOA) Elucidation
Once the bioactive concentration range is known, the next phase is to investigate how the compound exerts its effects. Based on the IC₅₀ values, select two or three concentrations for further study (e.g., IC₂₅, IC₅₀, and IC₇₅).
Workflow for MOA Investigation
The following diagram illustrates a logical workflow for narrowing down the potential mechanism of a novel compound.
Caption: Hypothesized mechanism: inhibition of the Akt pro-survival pathway.
Concluding Remarks
The protocols and workflow detailed above provide a robust starting point for the characterization of a novel compound like this compound. By systematically determining the cytotoxic profile before investigating the mechanism of action, researchers can generate high-quality, reproducible data. Subsequent experiments could include cell cycle analysis, kinase profiling assays, or transcriptomic studies to further refine the compound's molecular target and cellular effects.
References
Application Notes and Protocols for the Dissolution of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the dissolution of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a small molecule of interest for researchers in drug development and related scientific fields. Recognizing that specific solubility data for this compound is not widely available, this protocol emphasizes a systematic approach based on established best practices for handling hydrochloride salts of small molecules.[1] The methodologies detailed herein are designed to be a self-validating system, enabling researchers to develop a robust and reproducible dissolution procedure tailored to their specific experimental needs. This guide will cover theoretical considerations, practical step-by-step protocols for solubility testing and stock solution preparation, and best practices for storage and handling.
Introduction: The Importance of Proper Dissolution
The accuracy and reproducibility of in vitro and in vivo experiments hinge on the correct preparation of test compounds.[2] For this compound, a hydrochloride salt, proper dissolution is critical to ensure accurate dosing and to avoid issues such as precipitation in experimental media, which can lead to erroneous results. Hydrochloride salts are frequently used in pharmaceuticals to enhance the solubility and stability of parent compounds.[3][4] However, their solubility can be influenced by factors such as pH and the choice of solvent.[1][4] Therefore, a one-size-fits-all approach is seldom effective, and an empirical, systematic methodology is required.
This guide provides a foundational protocol that can be adapted and optimized for your specific research context.
Physicochemical Properties: What to Know Before You Start
While specific data for this compound is limited, we can infer some general properties based on its structure as an amino acid amide hydrochloride. It is crucial to consult the manufacturer's Certificate of Analysis (CoA) for any available information on properties such as molecular weight, purity, and any preliminary solubility data.
Table 1: General Physicochemical Considerations
| Property | Importance in Dissolution | Typical Expectations for a Hydrochloride Salt |
| Molecular Weight | Essential for calculating molar concentrations. | Refer to the manufacturer's CoA. |
| Purity | Affects the actual concentration of the active compound.[2] | High purity (>98%) is desirable for accurate results. |
| Hygroscopicity | The tendency to absorb moisture from the air, which can affect weighing accuracy. | Store in a desiccator and allow the compound to equilibrate to room temperature before opening. |
| pH of solution | Hydrochloride salts of weak bases can have pH-dependent solubility.[4] | Higher solubility is often observed at a lower pH.[4] |
Experimental Workflow for Dissolution Protocol Development
The following diagram outlines the logical flow for developing a dissolution protocol for a new compound.
Caption: Workflow for establishing a reliable dissolution protocol.
Step-by-Step Protocol for Small-Scale Solubility Testing
This initial step is crucial to identify the most suitable solvent for your compound before preparing a larger stock solution.
Materials:
-
This compound powder
-
Analytical balance
-
A selection of solvents (see Table 2)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several separate tubes.
-
Solvent Addition: Add a precise volume of the first solvent to one of the tubes to achieve a high target concentration (e.g., 10 mg/mL or a relevant high concentration for your planned experiments).
-
Mixing: Vortex the tube vigorously for 1-2 minutes. Observe for dissolution.
-
Assisted Dissolution: If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication for a few minutes can be attempted. These methods can help overcome kinetic solubility barriers.
-
Observation and Dilution: If the compound dissolves completely, the solvent is suitable at that concentration. If it does not, add incremental volumes of the solvent, vortexing after each addition, until the compound dissolves. Record the final concentration.
-
Repeat: Repeat this process for each solvent you wish to test.
Table 2: Common Solvents for Small Molecule Dissolution
| Solvent | Typical Use and Considerations |
| Water (Sterile, deionized) | Preferred for many hydrochloride salts due to their ionic nature.[1] Solubility can be pH-dependent.[4] |
| Phosphate-Buffered Saline (PBS) | A common aqueous buffer for cell-based assays. Check for precipitation when the compound is added. |
| Dimethyl Sulfoxide (DMSO) | A powerful organic solvent for many compounds.[2] However, it can be toxic to cells at higher concentrations (typically >0.5%). |
| Ethanol | Another common organic solvent.[5] Less toxic than DMSO but may not be as effective for all compounds. |
Protocol for Preparation of a Concentrated Stock Solution
Once an appropriate solvent has been identified, a concentrated stock solution can be prepared. This is advantageous for several reasons, including minimizing measurement errors and ensuring consistency across experiments.[2][6]
Materials:
-
This compound
-
Chosen solvent (e.g., sterile water or DMSO)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Sterile, amber, or light-blocking storage vials
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve your desired stock concentration and volume. For example, for a 10 mM stock solution in 10 mL, you would calculate the required mass based on the compound's molecular weight.
-
Weighing: Accurately weigh the calculated mass of the compound. For high accuracy, consider the purity of the compound from the CoA.[2]
-
Initial Dissolution: Transfer the weighed compound into a volumetric flask. Add approximately 70-80% of the final volume of the chosen solvent.
-
Complete Dissolution: Mix thoroughly to ensure the compound is completely dissolved. A magnetic stirrer can be used for this purpose. Gentle warming or sonication may be applied if necessary, as determined in the solubility testing phase.
-
Final Volume Adjustment: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.[6]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in appropriate vials.[5] Store as recommended in the following section.
Stability and Storage of Stock Solutions
The stability of your stock solution is critical for the duration of your experimental campaign.
General Storage Recommendations:
| Storage Temperature | Suitability and Considerations |
| -80°C | Recommended for long-term storage of most compounds in organic solvents to minimize degradation. |
| -20°C | Suitable for long-term storage of many compounds.[7] |
| 2-8°C | Appropriate for short-term storage (days to weeks).[7] Not recommended for long-term storage due to the increased risk of chemical degradation. |
| Room Temperature | Generally not recommended unless specified by the manufacturer.[2] |
Key Handling Practices:
-
Protect from Light: If the compound is light-sensitive, use amber vials or wrap clear vials in foil.[7]
-
Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is the best practice to maintain the integrity of the stock solution.[2][5]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.[6]
Troubleshooting Common Dissolution Issues
| Issue | Potential Cause | Suggested Solution |
| Compound will not dissolve | Poor solubility in the chosen solvent; incorrect pH. | Try a different solvent from your initial screen. For aqueous solutions, try adjusting the pH (e.g., with dilute HCl). |
| Precipitation upon dilution in media | The compound is not soluble in the final experimental buffer or medium. | Lower the final concentration of the compound. If using an organic stock (e.g., DMSO), ensure the final organic solvent concentration is low and non-toxic to your system. |
| Inconsistent experimental results | Degradation of the stock solution; inaccurate initial weighing. | Prepare a fresh stock solution. Re-verify calculations and weighing procedures. Ensure proper storage conditions are met. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the dissolution of this compound. By following a systematic approach of solubility testing, careful stock solution preparation, and appropriate storage, researchers can ensure the reliability and reproducibility of their experimental results.
References
-
FasterCapital. Best Practices For Stock Solutions. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. Available from: [Link]
-
University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Available from: [Link]
-
PubChem. 2-Amino-3-methylbutanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Pokharkar, V. B., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(30), 19685–19694. Available from: [Link]
-
Stahl, P. H., & Nakano, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 65, 1-2. Available from: [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a novel amino acid amide derivative. Due to the compound's lack of a significant UV chromophore, this guide details a pre-column derivatization strategy to enable sensitive UV detection. The developed method is suitable for routine quality control, stability studies, and impurity profiling. All protocols are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.
Introduction
This compound is a chiral amino acid amide with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, stability, and safety. The primary challenge in the HPLC analysis of this compound is its lack of a native chromophore, precluding sensitive detection by standard UV-Vis detectors.[1][2][3] This necessitates a strategy to impart UV-absorbing properties to the molecule.
This guide provides a comprehensive methodology employing pre-column derivatization, followed by reversed-phase HPLC separation. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles. Furthermore, a detailed protocol for method validation, in accordance with the International Council for Harmonisation (ICH) guidelines, is provided to ensure the method is fit for its intended purpose.[4][5][6][7]
Physicochemical Properties and Analytical Challenges
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Estimated Value/Characteristic | Rationale and Impact on Method Development |
| Molecular Formula | C₉H₂₁ClN₂O₂ | - |
| Molecular Weight | 224.73 g/mol | [3] |
| UV Absorbance | Negligible above 220 nm | The absence of a strong chromophore necessitates derivatization for sensitive UV detection.[1][2][8] |
| pKa (estimated) | ~7.5-8.5 (primary amine), ~2-3 (amide proton) | The primary amine's pKa, estimated from valine (~9.5) and adjusted for the amide linkage, dictates the pH for optimal derivatization and chromatographic separation.[9][10][11] The pH of the mobile phase should be controlled to ensure consistent ionization state and retention. |
| logP (estimated) | Low | The presence of multiple polar functional groups (amine, hydroxyl, amide) suggests high water solubility and potentially poor retention on traditional C18 columns. A less hydrophobic stationary phase or hydrophilic interaction liquid chromatography (HILIC) could be considered as alternatives.[12] |
| Chirality | At least two chiral centers | The method must be able to separate potential stereoisomers. A chiral column or a chiral derivatizing agent will be necessary for enantiomeric purity assessment.[4][5][13][14] |
| Stability | Potential for hydrolysis of the N-acyl amide bond under acidic conditions. | Sample preparation and mobile phase conditions should avoid harsh acidic environments to prevent degradation of the analyte.[15] |
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram:
Caption: High-level workflow for the HPLC analysis of this compound.
Detailed Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and diode array detector (DAD). |
| Column | Phenomenex Kinetex C18, 2.6 µm, 100 Å, 150 x 4.6 mm |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate, pH adjusted to 6.5 with 1 M Potassium hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 20% B; 18.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 338 nm |
Preparation of Solutions
-
Diluent: Mobile Phase A / Acetonitrile (80:20, v/v)
-
Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 20 µL of 3-MPA and dilute to 12.5 mL with 0.1 M sodium borate buffer (pH 9.5). This reagent should be prepared fresh daily.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Derivatization Procedure
-
To a 1.5 mL autosampler vial, add 100 µL of the working standard solution or sample solution.
-
Add 400 µL of the OPA/3-MPA derivatization reagent.
-
Vortex for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
Rationale: OPA reacts with primary amines in the presence of a thiol (3-MPA) to form a highly fluorescent and UV-active isoindole derivative.[16] A basic pH (9.5) is used to ensure the primary amine of the analyte is deprotonated and available for reaction.
Method Validation Protocol
The developed method will be validated according to ICH Q2(R2) guidelines.[5][6][7]
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- 16. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride as a Potential Inhibitor of Leucyl-Cystinyl Aminopeptidase (LNPEP/IRAP)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride as a putative enzyme inhibitor. Due to its structural features, including a free amino group and a peptide-like bond, this compound is hypothesized to target metalloaminopeptidases. We focus on Leucyl-Cystinyl Aminopeptidase (LNPEP), also known as Insulin-Regulated Aminopeptidase (IRAP), a member of the M1 aminopeptidase family implicated in various physiological and pathological processes, including cognitive function, glucose metabolism, and immune response.[1][2][3] This guide details the scientific rationale, step-by-step protocols for enzymatic assays, and methods for data analysis to determine the compound's inhibitory potency and mechanism of action.
Introduction: The Rationale for Targeting LNPEP/IRAP
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[4] They are critical regulators of peptide hormone activity and are involved in protein turnover and maturation.[5] The M1 family of metalloaminopeptidases, which includes LNPEP/IRAP, are zinc-dependent enzymes that play pivotal roles in human health and disease.[4][6]
LNPEP/IRAP, encoded by the LNPEP gene, is a type II transmembrane protein with broad substrate specificity, cleaving peptide hormones such as oxytocin, vasopressin, and angiotensin III.[1][3] Its involvement in diverse cellular processes makes it an attractive therapeutic target:
-
Cognitive Disorders: IRAP is implicated in memory and learning processes, and its inhibition has been shown to enhance cognitive function in preclinical models, suggesting potential for treating conditions like Alzheimer's disease.[1][3]
-
Metabolic Disease: As its name suggests, IRAP is co-localized with the GLUT4 glucose transporter in insulin-responsive cells, playing a role in glucose uptake.[1] Dysregulation of IRAP is associated with type 2 diabetes.
-
Immunology and Inflammation: IRAP participates in the trimming of antigens for presentation by MHC class I molecules, thereby influencing the adaptive immune response.[2] It is also involved in inflammatory pathways.
The structural characteristics of this compound, particularly the valine-like side chain and the N-terminal amino group, suggest it may act as a competitive inhibitor by mimicking an N-terminal amino acid residue and binding to the active site of an aminopeptidase like LNPEP/IRAP. The design of many potent aminopeptidase inhibitors is based on mimicking the transition state of peptide hydrolysis, often involving a group that can coordinate with the catalytic zinc ion in the enzyme's active site.[4][7]
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Recombinant Human LNPEP/IRAP
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) hydrochloride[8]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4[9]
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade
-
Positive Control: Bestatin hydrochloride (a known, broad-spectrum aminopeptidase inhibitor)[5][]
-
Equipment:
Experimental Protocols
Preparation of Stock Solutions
Causality: Accurate and consistent stock solutions are fundamental for reproducible results. DMSO is commonly used to dissolve hydrophobic small molecules for enzymatic assays.[12][13] However, the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition or denaturation.[13] The hydrochloride salt form of the test compound is expected to enhance aqueous solubility.
-
Test Compound (10 mM Stock): Accurately weigh the required amount of this compound and dissolve it in DMSO to a final concentration of 10 mM. Vortex until fully dissolved. Store at -20°C.
-
L-Leu-AMC Substrate (10 mM Stock): Dissolve L-Leu-AMC hydrochloride in DMSO to a final concentration of 10 mM. Protect from light and store at -20°C.[8]
-
Recombinant LNPEP/IRAP: Prepare the enzyme solution according to the manufacturer's instructions, typically in the assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 30-60 minutes.
-
Bestatin (Positive Control, 1 mM Stock): Dissolve Bestatin hydrochloride in assay buffer to a final concentration of 1 mM. Store at -20°C.
Protocol 1: Determination of Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[14] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[8] This protocol uses a fluorogenic assay where the cleavage of L-Leu-AMC by LNPEP/IRAP releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[15]
Caption: Workflow for determining the IC₅₀ value.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the 10 mM test compound stock in assay buffer. A typical concentration range to test would be from 100 µM down to the low nanomolar range. Also, prepare dilutions for the positive control (Bestatin).
-
Assay Plate Setup: In a 96-well black plate, set up the following reactions in triplicate (final volume 100 µL):
-
Test Wells: 50 µL of assay buffer + 10 µL of serially diluted test compound.
-
Positive Control Wells: 50 µL of assay buffer + 10 µL of serially diluted Bestatin.
-
100% Activity Control: 50 µL of assay buffer + 10 µL of DMSO (at the same final concentration as the test wells).
-
Blank (No Enzyme): 70 µL of assay buffer + 10 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation: Add 20 µL of the diluted LNPEP/IRAP enzyme solution to all wells except the blank. Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the L-Leu-AMC substrate solution to all wells. The final substrate concentration should be at or near its Michaelis constant (Kₘ) for LNPEP/IRAP. If the Kₘ is unknown, a concentration of 10-50 µM can be used as a starting point.[9]
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 350 nm, Emission: 440 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the average V₀ of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[14]
Protocol 2: Determining the Mechanism of Inhibition (MOI)
To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations.[16] This allows for the determination of the inhibition type (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).[]
Caption: Workflow for Mechanism of Inhibition studies.
-
Experimental Setup: Perform the enzymatic assay as described in Protocol 1, but with a matrix of varying concentrations of both the substrate (L-Leu-AMC) and the inhibitor.
-
Inhibitor Concentrations: Use at least three concentrations of the test compound: no inhibitor (control), a concentration near the IC₅₀, and a concentration approximately 2-3 times the IC₅₀.
-
Substrate Concentrations: For each inhibitor concentration, use a range of L-Leu-AMC concentrations, typically spanning from 0.2 to 5 times the Kₘ value.
-
-
Data Collection: Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Lineweaver-Burk Plot: For each inhibitor concentration, plot the reciprocal of the velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This double-reciprocal plot linearizes the Michaelis-Menten kinetics.[17][18]
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercepts will differ (apparent Kₘ increases).[11][18]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but the y-intercepts will differ (apparent Vₘₐₓ decreases).[18]
-
Uncompetitive Inhibition: The lines will be parallel.[17]
-
-
Determination of Kᵢ: The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration.[19] For a competitive inhibitor, it can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[19][20]
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
[S] is the substrate concentration used in the IC₅₀ assay.
-
Kₘ is the Michaelis constant of the substrate for the enzyme.
Note: To use this equation, the Kₘ of L-Leu-AMC for LNPEP/IRAP must be determined beforehand by measuring reaction velocity at various substrate concentrations in the absence of an inhibitor and fitting the data to the Michaelis-Menten equation.
-
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clarity.
Table 1: Hypothetical IC₅₀ Values
| Compound | Target Enzyme | IC₅₀ (µM) |
| 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl | LNPEP/IRAP | e.g., 15.2 |
| Bestatin (Positive Control) | LNPEP/IRAP | e.g., 0.5 |
Table 2: Hypothetical Kinetic Parameters
| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Kᵢ (µM) |
| e.g., Competitive | Unchanged | Increased | e.g., 7.1 |
Conclusion and Future Directions
These protocols provide a robust framework for the initial characterization of this compound as a potential LNPEP/IRAP inhibitor. Determining the IC₅₀ will establish its potency, while kinetic analysis will elucidate its mechanism of action. Should the compound show significant inhibitory activity, further studies would be warranted, including selectivity profiling against other M1 family aminopeptidases (e.g., ERAP1, ERAP2, APN) and structural studies, such as co-crystallization with LNPEP/IRAP, to understand the precise binding interactions at the molecular level.[16][21][22] These steps are crucial for the rational design and development of more potent and selective inhibitors for therapeutic applications.[7]
References
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Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]
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Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
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Design of novel inhibitors of aminopeptidases. Synthesis of peptide-derived diamino thiols and sulfur replacement analogues of bestatin. PubMed. [Link]
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Inhibitors of ER Aminopeptidase 1 and 2: From Design to Clinical Application. PubMed. [Link]
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Lineweaver–Burk plot. Wikipedia. [Link]
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Metallo-aminopeptidase inhibitors. PMC - PubMed Central - NIH. [Link]
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IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers. [Link]
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AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE. Monash University. [Link]
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Structural Basis of Inhibition of Insulin-Regulated Aminopeptidase by a Macrocyclic Peptidic Inhibitor. PMC - PubMed Central. [Link]
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Lineweaver–Burk Plot. Microbe Notes. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
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Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
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Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
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Discovery of New Nanomolar Selective IRAP Inhibitors. PMC - NIH. [Link]
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Insulin regulated aminopeptidase. Wikipedia. [Link]
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How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]
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Structural basis for the inhibition of the essential Plasmodium falciparum M1 neutral aminopeptidase. PubMed. [Link]
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An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). [Link]
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Crystal structure of human insulin-regulated aminopeptidase with specificity for cyclic peptides. PMC - PubMed Central. [Link]
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Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors. Diva-Portal.org. [Link]
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Protocol for the IRAP Inhibition Assay. ResearchGate. [Link]
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The Role of Insulin Regulated Aminopeptidase in Endocytic Trafficking and Receptor Signaling in Immune Cells. PubMed Central. [Link]
-
The Multifaceted Nature of Aminopeptidases ERAP1, ERAP2, and LNPEP: From Evolution to Disease. Frontiers. [Link]
-
(2S, 3R)-2-Amino-3-hydroxybutanamide hydrochloride, min 95%, 100 grams. H&E Group. [Link]
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Kinetics and conformational stability studies of recombinant leucine aminopeptidase. PubMed. [Link]
-
LNPEP Gene. GeneCards. [Link]
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IC50. Wikipedia. [Link]
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Application Note & Protocols: A High-Throughput Screening Cascade for 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Abstract
This document outlines a comprehensive experimental design for the initial biological screening of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a novel small molecule with potential therapeutic applications. Due to the absence of prior bioactivity data, a multi-tiered screening cascade is proposed to elucidate its pharmacological profile. The strategy integrates target-based assays against families of proteins implicated in neuromodulation with target-agnostic phenotypic screening. This approach is predicated on the structural similarities of the compound to N-acyl amino acids and certain antiepileptic drugs, suggesting a potential interaction with central nervous system targets such as G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[1][2][3] The protocols provided herein are designed to be robust, scalable for high-throughput formats, and include self-validating measures to ensure data integrity.
Introduction & Rationale
This compound is a valine-derived amide. The N-acyl amino acid scaffold is a recurring motif in endogenous signaling molecules that modulate a wide array of physiological processes, including pain, inflammation, and neuronal excitability.[1][2][4] These molecules often interact with membrane proteins like GPCRs and ion channels.[1][3] Furthermore, the core aminobutanamide structure shares features with known anticonvulsant agents, such as levetiracetam, which acts on the synaptic vesicle protein 2A (SV2A).[5][6][7]
This structural analysis forms the basis of our screening hypothesis: This compound is likely to exhibit neuromodulatory activity by interacting with CNS-associated membrane proteins.
To test this hypothesis, a systematic screening funnel is proposed. This cascade is designed to efficiently identify and validate potential biological activities, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays for validated "hits."
Overall Screening Workflow
The proposed screening cascade follows a logical progression from broad, high-throughput primary screening to focused hit validation and preliminary safety assessment. This tiered approach maximizes resource efficiency by eliminating inactive compounds early and concentrating efforts on promising candidates.
Caption: Tiered screening cascade for this compound.
Tier 1: Primary High-Throughput Screening Protocols
Primary screening is designed to broadly survey the compound's activity across a diverse set of plausible biological targets and cellular phenotypes at a single high concentration (typically 10-20 µM).
Target-Based Screening: GPCR Functional Assay (Calcium Flux)
Rationale: N-acyl amino acids are known to modulate GPCRs.[1] A calcium flux assay is a common and effective HTS method for monitoring the activity of GPCRs that signal through the Gq pathway, leading to the release of intracellular calcium.
Protocol: FLIPR Calcium Assay for a Panel of CNS-expressed, Gq-coupled GPCRs
-
Cell Culture: Maintain stable cell lines expressing the target GPCRs (e.g., HEK293 or CHO cells) in appropriate media. Plate cells in 384-well, black-walled, clear-bottom assay plates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye solution (e.g., Fluo-8 AM) prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare a 10 mM DMSO stock of this compound. Create a working solution by diluting the stock in assay buffer to 4X the final desired concentration (e.g., 40 µM for a 10 µM final concentration).
-
Assay Execution:
-
Place the cell plate and the compound plate into a Functional Drug Screening System (FDSS) or a FLIPR® Tetra High-Throughput Cellular Screening System.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add the test compound to the cell plate.
-
Record fluorescence changes for 60-90 seconds to detect agonist activity.
-
Add a known agonist at an EC80 concentration to all wells.
-
Record fluorescence changes for another 60-90 seconds to detect antagonist activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Normalize the data relative to positive (agonist) and negative (vehicle) controls.
-
Calculate Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.
-
Identify hits as compounds that produce a signal greater than 3 standard deviations from the mean of the negative controls.
-
| Parameter | Specification |
| Plate Format | 384-well, black-wall, clear-bottom |
| Cell Line | HEK293 or CHO expressing target GPCR |
| Test Compound Conc. | 10 µM (final) |
| Positive Control | Known agonist for the target GPCR |
| Negative Control | 0.1% DMSO in assay buffer |
| Detection Method | Fluorescence (e.g., Ex: 485 nm, Em: 525 nm) |
| Hit Criteria | >3σ above vehicle control (antagonist) or >3σ above baseline (agonist) |
Phenotypic Screening: Zebrafish Larvae Seizure Model
Rationale: The structural similarity to antiepileptic drugs warrants a direct assessment of anticonvulsant activity.[5][7] The zebrafish (Danio rerio) larva model of pentylenetetrazol (PTZ)-induced seizures is a well-validated, high-throughput in vivo assay for identifying compounds with anticonvulsant properties.
Protocol: PTZ-Induced Seizure Assay in Zebrafish Larvae
-
Animal Handling: Use 5-7 days post-fertilization (dpf) zebrafish larvae. Maintain larvae in E3 medium at 28.5°C.
-
Compound Pre-incubation: Array individual larvae in a 96-well plate. Remove E3 medium and add 100 µL of E3 containing the test compound (e.g., at 10 µM and 50 µM) or vehicle control (0.1% DMSO). Incubate for 60 minutes.
-
Seizure Induction: Add PTZ solution to each well to a final concentration of 15-20 mM.
-
Behavioral Tracking: Place the 96-well plate into an automated video tracking system (e.g., DanioVision). Record larval locomotor activity for 30 minutes.
-
Data Analysis:
-
Quantify the total distance moved and the cumulative duration of high-velocity movements for each larva.
-
PTZ-treated larvae will exhibit characteristic convulsive-like locomotor hyperactivity.
-
Identify hits as compounds that significantly reduce the PTZ-induced hyperactivity compared to the vehicle control group, without causing sedation (assessed in a parallel non-PTZ plate).
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significance.
-
Tier 2: Hit Confirmation and Potency Determination
Compounds identified as "hits" in Tier 1 must be rigorously validated.
Dose-Response Analysis
Rationale: To confirm activity and determine potency, hits must be tested across a range of concentrations. This allows for the calculation of an IC50 (for inhibitors/antagonists) or EC50 (for agonists).
Protocol:
-
Perform the primary assay in which the hit was identified.
-
Instead of a single concentration, prepare a serial dilution of the compound, typically an 8- to 10-point curve (e.g., from 100 µM down to 1 nM).
-
Generate dose-response curves by plotting the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Orthogonal Assay Confirmation
Rationale: To ensure the observed activity is not an artifact of the primary assay technology, hits should be confirmed in a secondary assay that uses a different detection method or biological principle. For example, if a hit is identified in a calcium flux GPCR assay, it could be confirmed using a cAMP accumulation assay (for Gs/Gi-coupled receptors) or a label-free dynamic mass redistribution (DMR) assay.
Caption: A representative Gq-coupled GPCR signaling pathway for orthogonal assay design.
Tier 3: Selectivity and Initial Safety Profiling
Confirmed hits are further profiled to assess their specificity and potential for off-target effects or toxicity.
Selectivity Profiling
Rationale: A good drug candidate should be selective for its intended target to minimize side effects. Hits should be tested against a panel of related targets. For instance, a compound active against a specific serotonin receptor subtype should be tested against other serotonin receptors.
Preliminary ADME/Tox
Rationale: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial. Key in vitro assays include:
-
hERG Channel Assay: To assess the risk of cardiac arrhythmia.
-
Cytotoxicity Assay: Using a standard cell line (e.g., HepG2) to measure general toxicity.
-
CYP450 Inhibition Assay: To identify potential for drug-drug interactions.[6]
Caption: Decision-making logic for progressing a confirmed hit to lead optimization.
Conclusion
The described experimental design provides a robust framework for the initial characterization of this compound. By employing a hypothesis-driven, multi-tiered screening cascade, this strategy allows for the efficient identification and validation of its biological activity, paving the way for further drug development efforts. The integration of target-based, phenotypic, and safety screening ensures a comprehensive initial assessment of the compound's therapeutic potential and liabilities.
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Connor, M., et al. (2012). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology. Available at: [Link]
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Hanuš, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors. Available at: [Link]
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Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Pharmacological Reviews. Available at: [Link]
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Löscher, W., & Schmidt, D. (2020). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia. Available at: [Link]
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Wikipedia. N-acyl amides. Available at: [Link]
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Burstein, S. (2019). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. ResearchGate. Available at: [Link]
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Kwan, P., & Brodie, M. J. (2004). Levetiracetam: A Novel Antiepileptic Drug. ResearchGate. Available at: [Link]
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Bialer, M., & White, H. S. (2010). Brivaracetam: A novel antiepileptic drug for focal-onset seizures. ResearchGate. Available at: [Link]
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Viayna, E., et al. (2015). Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies. Journal of Medicinal Chemistry. Available at: [Link]
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"safe handling and storage of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride"
Starting Research: Safety Data
I'm now diving into the specifics of "2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride." Google searches are underway, concentrating on safety protocols, proper handling techniques, and secure storage guidelines for this compound. The goal is to build a solid foundation of essential chemical data.
Refining Protocols: Visuals
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Constructing Guidelines: The Process
I'm starting a comprehensive information gathering phase, focusing on safety, handling, and storage details for "this compound." I'll then synthesize the information and design a logical structure for detailed application notes and protocols. I will also incorporate clear explanations for each recommendation, identify key data for tables, and workflows for diagrams. Afterward, I'll compile step-by-step procedures with references, and create a DOT script for a Graphviz diagram, followed by table integration and full citations. Finally, there will be a scientific integrity review of the entire guide.
Reviewing Compound Structures
I'm currently sorting through the initial search results for that long compound name. The first scan threw up several structurally similar, but not identical, compounds. Right now, I'm taking notes on how results like [2], [9], [13], [15], and [17] relate, and how they differ, from the original target. It looks like it's going to take more work than I anticipated to narrow down to the right molecule.
Locating Specific SDS
I've got the CAS number now, 1246172-69-9, but the hunt for the exact SDS is proving trickier than anticipated. While similar compounds' safety data are readily available, a dedicated SDS for the precise target molecule remains elusive in my search. My next step will be to explore more specific chemical supplier databases.
Refining SDS Search
I'm now zeroing in on the need for that specific SDS. I have the compound's CAS number (1246172-69-9), and while general safety info exists, a dedicated SDS for "this compound" is missing. While I have info for similar compounds, that might not be precise enough. I have to find the specific hazard info, first aid, firefighting, etc. Without that precise document, the guide will necessarily be incomplete.
Locating Relevant Data
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Analyzing Risk Factors
I've got a good grasp on the initial safety profile, leveraging the Sigma-Aldrich SDS for the related amino acid derivative. I've also found some useful general guidelines for amino acid and peptide handling in the lab. My plan is to draft detailed application notes and protocols now, and I'll be sure to indicate the information is an extrapolation as I'm still missing a dedicated SDS for the target compound itself.
Developing Initial Safety Protocols
I've got a firm grasp on the safety profile using the similar compound's SDS from Sigma-Aldrich, including GHS hazard statements. I also found general guides for amino acid handling. Now, I'm constructing detailed application notes and protocols, explicitly noting that this is based on extrapolation due to the lack of a dedicated SDS. I'm proceeding based on sound scientific principles.
Topic: Derivatization of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride for GC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the chemical derivatization of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity, low volatility, and thermal lability of this analyte, owing to its primary amine and secondary hydroxyl functional groups, preclude direct GC-MS analysis. Derivatization is essential to mask these active hydrogens, thereby increasing volatility and thermal stability, which results in improved chromatographic peak shape and sensitivity.[1][2][3][4] We present two effective, field-proven protocols: a primary method using silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and an alternative method using acylation with Trifluoroacetic Anhydride (TFAA). This guide includes the scientific rationale behind methodological choices, step-by-step protocols, recommended instrumental parameters, and troubleshooting advice to ensure successful implementation.
Introduction: The Rationale for Derivatization
Gas Chromatography (GC) is a powerful separation technique that requires analytes to be volatile and thermally stable.[3] Molecules containing polar functional groups with active hydrogens, such as hydroxyls (-OH) and amines (-NH), tend to form strong intermolecular hydrogen bonds.[1] These bonds decrease a molecule's volatility, requiring high temperatures to transition into the gas phase—temperatures that can often lead to thermal degradation.
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide possesses both a primary amine (-NH₂) and a secondary hydroxyl (-OH) group. These functionalities make the molecule highly polar and prone to adsorption on active sites within the GC system (e.g., injector liner, column), leading to poor peak shape, low sensitivity, and unreliable quantification.[1]
Derivatization addresses these challenges by chemically modifying the analyte to replace the active hydrogens with nonpolar functional groups.[4] This process achieves three primary objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the energy required to vaporize the molecule is significantly reduced.[1][5]
-
Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and oven.[6]
-
Improves Chromatographic Performance: Reduced polarity minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[7][8]
This note details two robust derivatization strategies: silylation and acylation, which are widely used for compounds containing amine and hydroxyl groups.[2][9]
Analyte Profile: 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide
Understanding the analyte's structure is critical for selecting an appropriate derivatization strategy.
-
Structure:
-
A valine-derived amino acid amide.
-
Primary Amine (-NH₂): A reactive nucleophilic site.
-
Secondary Hydroxyl (-OH): A reactive site susceptible to derivatization.
-
Amide linkage (-CONH-): Generally less reactive under standard derivatization conditions.
-
Hydrochloride Salt: Ensures solubility in polar solvents but contributes to non-volatility. The derivatization reaction typically proceeds with the free base form.
-
The presence of two active sites necessitates a reagent capable of reacting efficiently with both amine and hydroxyl groups.
Recommended Protocol: Silylation with BSTFA + 1% TMCS
Silylation is a versatile and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts effectively with both alcohols and amines.[10] The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of the reagent, especially for hindered hydroxyl groups and amines, ensuring a more complete reaction.[11]
Principle of Silylation
The reaction involves the nucleophilic attack of the amine and hydroxyl groups on the silicon atom of BSTFA. This displaces a proton and forms a stable, volatile TMS-ether and TMS-amine. The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are also volatile and generally do not interfere with the chromatography.[10]
Reaction Scheme: Analyte-(OH, NH₂) + 2 BSTFA --(TMCS catalyst)--> Analyte-(O-TMS, NH-TMS) + Volatile By-products
Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl | ≥98% Purity | N/A |
| BSTFA + 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Fisher |
| Anhydrous Pyridine | ≥99.8%, Anhydrous | Sigma-Aldrich |
| Anhydrous Acetonitrile | ≥99.8%, Anhydrous | Honeywell, Millipore |
| Reaction Vials | 2 mL, Amber Glass, PTFE-lined caps | Agilent, Waters |
| Heating Block / Oven | Capable of 70-80°C | |
| Nitrogen Gas Supply | High Purity (99.999%) |
Note: Moisture is detrimental to silylation reagents and derivatives. All glassware must be thoroughly dried, and anhydrous solvents must be used.[1]
Step-by-Step Silylation Protocol
-
Sample Preparation (Critical Step):
-
Accurately weigh 1-2 mg of the analyte into a reaction vial.
-
If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of high-purity nitrogen gas. Residual moisture will consume the silylating reagent and hydrolyze the derivatives.[11]
-
-
Reconstitution:
-
Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a solvent and a catalyst, aiding in the dissolution of the analyte and neutralizing any generated HCl.
-
Vortex briefly to ensure the sample is fully dissolved.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.
-
Vortex for 15-30 seconds.
-
Place the vial in a heating block or oven set to 75°C for 45 minutes .[8] This ensures the complete derivatization of both the amine and the sterically hindered secondary alcohol.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
-
Silylation Workflow Diagram
Caption: Workflow for TMS derivatization of the analyte.
Alternative Protocol: Acylation with TFAA
Acylation is another robust derivatization method that replaces active hydrogens with an acyl group.[2][9] Trifluoroacetic Anhydride (TFAA) is a highly reactive reagent that readily derivatizes amines and alcohols, yielding stable trifluoroacetyl esters and amides.[12][13][14] These derivatives are not only volatile but also exhibit excellent sensitivity with mass spectrometry and especially with an Electron Capture Detector (ECD).[14] Acylated derivatives are generally more stable against hydrolysis than their silylated counterparts.[2]
Principle of Acylation
TFAA reacts with the primary amine and secondary hydroxyl groups to form a di-trifluoroacetylated product. The reaction is typically performed in an aprotic solvent, and a base catalyst or acid scavenger like triethylamine (TEA) or pyridine can be used to neutralize the trifluoroacetic acid by-product, driving the reaction to completion.[15]
Reaction Scheme: Analyte-(OH, NH₂) + 2 TFAA --(Solvent)--> Analyte-(O-COCF₃, NH-COCF₃) + 2 CF₃COOH
Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| Trifluoroacetic Anhydride (TFAA) | ≥99%, Derivatization Grade | Sigma-Aldrich, CovaChem |
| Anhydrous Ethyl Acetate | ≥99.8%, Anhydrous | Sigma-Aldrich |
| Reaction Vials | 2 mL, Amber Glass, PTFE-lined caps | Agilent, Waters |
| Heating Block / Oven | Capable of 60-70°C |
Step-by-Step Acylation Protocol
-
Sample Preparation:
-
Evaporate 1-2 mg of the analyte to complete dryness in a reaction vial under a stream of nitrogen.
-
-
Reconstitution:
-
Add 200 µL of anhydrous ethyl acetate to the dried sample.
-
Vortex to dissolve.
-
-
Derivatization Reaction:
-
Post-Reaction Workup:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: TFAA and its by-product are corrosive and volatile; perform this step in a well-ventilated fume hood. [13]
-
Reconstitute the dried derivative in 200 µL of ethyl acetate for analysis.
-
-
Analysis:
-
Inject 1 µL of the final solution into the GC-MS system.
-
Acylation Workflow Diagram
Caption: Workflow for TFAA derivatization of the analyte.
Recommended GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application. A non-polar or mid-polar column is recommended.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Splitless (or Split 10:1 for high conc.) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivative without causing degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Provides optimal separation efficiency. |
| GC Column | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, low-bleed 5% phenyl-methylpolysiloxane phase suitable for a wide range of derivatized compounds. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for solvent focusing. |
| Ramp: 15°C/min to 280°C | Provides good separation of the derivative from potential by-products. | |
| Hold: 5 min at 280°C | Ensures elution of all components. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode, produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C | Standard temperature for EI. |
| Quadrupole Temp. | 150°C | Standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for creating searchable mass spectra. |
| Mass Scan Range | 40 - 550 m/z | Covers the expected mass of the derivatives and their key fragments. |
Expected Results and Discussion
-
Chromatography: The underivatized analyte will not elute or will produce a very broad, tailing peak at high temperatures. The derivatized analyte should yield a sharp, symmetrical Gaussian peak, indicating successful reduction of polarity and elimination of active sites.
-
Mass Spectra:
-
TMS Derivative: The mass of the di-TMS derivative will be the molecular weight of the free base + 144 (2 x 72 for -Si(CH₃)₂). The EI mass spectrum will likely show a weak molecular ion (M⁺) and characteristic fragments corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57, from rearrangement).[4]
-
TFA Derivative: The mass of the di-TFA derivative will be the molecular weight of the free base + 194 (2 x 97 for -COCF₃). The EI spectrum will show fragments characteristic of the trifluoroacetyl group and the core analyte structure.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low product peak | 1. Incomplete drying of the sample (moisture).2. Degraded derivatization reagent.3. Insufficient reaction time or temperature. | 1. Ensure the sample is completely anhydrous before adding reagents.2. Use a fresh, unopened vial of the reagent.3. Optimize reaction conditions; increase time or temperature slightly. |
| Multiple peaks for the analyte | 1. Incomplete derivatization (mono-derivative formed).2. Formation of isomers or side-products. | 1. Use a catalyst (e.g., TMCS for silylation) or increase reagent excess.2. Re-evaluate reaction temperature; sometimes lower temperatures for longer times can reduce side-product formation. |
| Peak tailing persists | 1. Active sites in the GC inlet liner or column.2. Hydrolysis of the derivative in the vial before injection. | 1. Use a deactivated inlet liner. Condition the column.2. Analyze samples as soon as possible after derivatization. Store capped at 4°C if immediate analysis is not possible. |
Conclusion
The successful analysis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide by GC-MS is critically dependent on proper derivatization. Both silylation with BSTFA + 1% TMCS and acylation with TFAA are effective methods for converting this polar, non-volatile compound into a thermally stable derivative suitable for GC analysis. Silylation is often faster and involves a simpler workup, making it the primary recommendation. Acylation provides a robust alternative, yielding highly stable derivatives. By following the detailed protocols and considering the instrumental parameters outlined in this note, researchers can achieve reliable, sensitive, and accurate quantification of this analyte.
References
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube.
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (2025). Benchchem.
- Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). MSTFA Manufacturer and Supplier.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI.
- Acylation Derivatization Reagents. (n.d.). ResearchGate.
- Trifluoroacetic anhydride- an important organic reagent. (n.d.). ChemicalBook.
- GC Derivatization. (n.d.). University of Arizona.
- Derivatization. (2023). Chemistry LibreTexts.
- Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube.
- TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0. (n.d.). CovaChem.
- Preparation of TMS Derivatives for GC/MS. (n.d.). Caltech.
- Product Information - 91719 Trifluoroacetic anhydride. (n.d.). Sigma-Aldrich.
- Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022). ResearchGate.
- Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.GOV.
- Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). PubMed.
- bstfa.pdf. (n.d.). Sigma-Aldrich.
- BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate.
- tfaa.pdf. (n.d.). Sigma-Aldrich.
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
- GC Derivatization Reagents. (n.d.). TCI Chemicals.
- Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen.
- What Is Derivatization In GC-MS? (2025). YouTube.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Degradation of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Welcome to the technical support guide for 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride (CAS 1246172-69-9). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve potential stability and degradation challenges encountered during experimentation. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of purity in my sample of this compound over time, even under standard storage. What are the primary degradation risks?
A1: The molecular structure of this compound contains several functional groups susceptible to degradation: an amide linkage, a primary amine, and a secondary alcohol. The primary risks are hydrolysis and oxidation.
-
Hydrolytic Degradation: The amide bond is the most common point of failure. Amides can hydrolyze under both acidic and alkaline conditions, although the reaction is generally slow without catalysts or heat.[1][2] Since the compound is a hydrochloride salt, it will form a mildly acidic solution in water, which can slowly promote hydrolysis over extended periods. The degradation products are 2-amino-3-methylbutanoic acid (Valine) and 4-aminobutan-2-ol.
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[3][4] This can lead to a variety of products, including imines and further oxidized species. The secondary alcohol can also be oxidized to a ketone.
-
Photodegradation: Compounds with amine groups can be sensitive to light, particularly UV radiation.[5] Photolytic degradation often involves free radical mechanisms and can be accelerated by photosensitizing agents in the solution.[6][7]
Recommendation: Always store the compound in a tightly sealed container, protected from light, and in a cool, dry place as recommended by the supplier. For solutions, use freshly prepared buffers and high-purity solvents, and consider storing them under an inert atmosphere (e.g., nitrogen or argon) for long-term studies.
Q2: My HPLC chromatogram shows new, unexpected peaks after preparing a solution for analysis. What are the most likely degradation pathways I should investigate?
A2: The appearance of new peaks shortly after dissolution suggests that the compound is degrading under your specific experimental conditions (e.g., solvent, pH, temperature). The primary degradation pathways to consider are hydrolysis, oxidation, and potentially photodegradation if the solution was exposed to light.
Forced degradation studies are the definitive way to identify these pathways, as outlined by ICH guidelines.[8] By intentionally stressing the molecule under controlled conditions, you can generate the likely degradants and confirm their identity.
Below is a diagram illustrating the primary degradation routes for this molecule.
Caption: Primary degradation pathways for the target molecule.
Q3: How do I perform a forced degradation study to identify potential stability issues and develop a stability-indicating analytical method?
A3: A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule.[9][10] It involves subjecting the compound to harsh conditions to accelerate degradation. The goal is not to completely destroy the molecule, but to achieve 5-20% degradation, which is sufficient to produce and detect the primary degradation products.[8] This process is fundamental to developing a stability-indicating method—an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.[11]
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. Include a control sample stored under normal conditions.
-
Analysis: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis. Analyze the stressed samples, a non-degraded standard, and a blank by HPLC-UV (with a Photodiode Array detector, if possible) and LC-MS.
-
Evaluation:
-
Specificity: The analytical method is considered "stability-indicating" if the peaks for the parent compound and all degradation products are well-resolved from each other.
-
Peak Purity: Use a PDA detector to assess peak purity and ensure no degradants are co-eluting with the parent peak.
-
Mass Balance: Account for the total drug-related material after degradation. The sum of the parent compound and all degradants should ideally be close to 100% of the initial concentration.
-
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2-8 hours | Simulates acidic environments and catalyzes amide hydrolysis.[2] |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 1-4 hours | Simulates alkaline environments; base-catalyzed hydrolysis is often faster than acid-catalyzed.[12][13] |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Tests susceptibility to oxidative stress, targeting the amine and alcohol groups.[3] |
| Thermal | Dry Heat at 80°C (Solid) & 60°C (Solution) | 48 hours | Evaluates intrinsic thermal stability. |
| Photolytic | UV (254 nm) & Visible Light | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] | Assesses light sensitivity, which is common for amine-containing compounds.[5] |
Q4: My current HPLC method shows poor resolution between the parent peak and a degradant. What is a good starting point for developing a robust, stability-indicating method?
A4: Developing a stability-indicating HPLC method requires careful optimization to ensure all relevant species are separated. A reversed-phase method is typically suitable for this compound.
Caption: Workflow for HPLC method development.
| Parameter | Recommended Starting Point | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | A C18 column provides good hydrophobic retention for this molecule. Consider a C8 if retention is too strong.[15] |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | A slightly acidic mobile phase (pH ~3) ensures the primary amine is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution and lower backpressure. |
| Gradient | 5% to 95% B over 20 minutes | A broad initial gradient is effective for separating compounds with different polarities, common in degradation mixtures.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controls retention time reproducibility. |
| Detector | UV/PDA at 210 nm | The amide bond has a UV absorbance around this wavelength. A PDA detector is highly recommended to check for peak purity across all stress conditions.[11] |
| Injection Vol. | 5-10 µL | Adjust based on sample concentration and detector sensitivity. |
Expert Tip: If you observe co-elution, first try adjusting the gradient slope around the co-eluting peaks. If that fails, modifying the pH of the aqueous mobile phase can alter the ionization state of the compound and its degradants, often leading to significant changes in retention and improved separation.
Q5: I have successfully separated a major degradation product. How can I confidently determine its chemical structure?
A5: Structural elucidation of unknown impurities or degradation products is a critical step. The combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
LC-MS/MS Analysis:
-
Purpose: To determine the accurate mass of the degradant and obtain fragmentation data.
-
Procedure: Analyze the forced degradation sample using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Interpretation: The accurate mass of the degradant's molecular ion provides its elemental formula. For example, hydrolysis of the amide bond would result in a loss of the N-(3-hydroxybutyl) group and the addition of a hydroxyl group from water, leading to the formation of valine. This change can be precisely calculated and matched with the experimental mass. Tandem MS (MS/MS) fragments the molecular ion, and the resulting fragmentation pattern provides clues about the molecule's structure, often revealing where the modification occurred.[17][18]
-
-
Isolation and NMR Spectroscopy:
-
Purpose: To obtain definitive structural information.
-
Procedure: If the degradant is present in sufficient quantity (>1 mg), isolate it using preparative HPLC. After isolation and purification, dissolve the compound in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra. 2D NMR experiments (like COSY and HMBC) may also be necessary.
-
Data Interpretation: NMR provides detailed information about the carbon-hydrogen framework of the molecule. By comparing the degradant's spectra to that of the parent compound, you can pinpoint structural changes, such as the disappearance of signals corresponding to the N-(3-hydroxybutyl) group and the appearance of signals for a carboxylic acid, confirming hydrolysis.[11]
-
References
-
Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. ICH. [Link]
-
International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]
-
Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society. [Link]
-
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Testa, B. (n.d.). Oxidation of Secondary and Primary Amines. SlidePlayer. [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]
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Massey, V. (2009). Oxidation of Amines by Flavoproteins. PMC - NIH. [Link]
-
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2023). ResearchGate. [Link]
-
BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. BioPharmaSpec. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
da Silva, F. C., et al. (2012). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]
-
Guttikonda, V. R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
-
Al-Sagan, A. A., et al. (2022). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product. Molecules. [Link]
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- 5. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving Aqueous Solubility of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. Our approach is rooted in foundational physicochemical principles to empower users to not only solve immediate dissolution issues but also to proactively design robust formulation strategies.
Part 1: Foundational Understanding: Why Solubility Can Be a Challenge
Before troubleshooting, it is crucial to understand the molecular characteristics that govern the solubility of this compound.
FAQ: What is this compound and why is its solubility pH-dependent?
Answer: this compound is the salt form of a valine amino acid derivative. The "hydrochloride" designation is key; it signifies that the primary amine group on the valine moiety is protonated (R-NH₃⁺), with chloride (Cl⁻) as the counter-ion. This salt form is intentionally created to enhance aqueous solubility compared to the neutral, or "free base," form (R-NH₂).
The solubility is critically dependent on pH because of the equilibrium between the protonated (cationic) form and the neutral free base.[1][2]
-
In Acidic Conditions (Low pH): There is an excess of protons (H⁺) in the solution. This drives the equilibrium towards the protonated, cationic form (R-NH₃⁺). This charged species is highly polar and interacts favorably with water molecules, leading to higher solubility.
-
In Neutral or Basic Conditions (Higher pH): As the pH increases towards the compound's pKa (the pH at which 50% is ionized and 50% is neutral), the amine group begins to deprotonate, forming the neutral free base (R-NH₂). This form is significantly less polar and, consequently, has much lower aqueous solubility. If the concentration of the compound exceeds the intrinsic solubility of the free base, it will precipitate out of solution.[3][4]
Caption: pH-dependent equilibrium of the hydrochloride salt.
Part 2: Troubleshooting Common Dissolution Issues
This section addresses the most frequent problems encountered during the preparation of aqueous solutions.
Q1: My compound isn't dissolving completely in water, or the solution is hazy. What is the first step?
Answer: The first and most critical step is to measure and adjust the pH of your solution . When the hydrochloride salt is dissolved in neutral, unbuffered water (e.g., Milli-Q), the resulting pH may not be sufficiently acidic to keep the compound fully protonated, especially at higher concentrations.
Troubleshooting Protocol:
-
Add your weighed compound to the desired volume of water and begin stirring.
-
If dissolution is slow or incomplete, insert a calibrated pH meter into the suspension.
-
Slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.
-
You should observe the solid dissolving as the pH drops. For most amine hydrochlorides, ensuring the final pH is at least 2 units below the amine's pKa will maximize solubility.[5]
-
Stop adding acid once the solution is clear and the pH is stable in the desired acidic range.
Q2: The compound dissolves initially with stirring, but a precipitate forms after a few minutes or hours. What is causing this?
Answer: This phenomenon is typically due to one of two causes: salt disproportionation or the use of an inappropriate buffer.
-
Salt Disproportionation: This occurs when the hydrochloride salt in solution converts to its less soluble free base form, which then precipitates.[6][7] This can happen even in seemingly neutral water if the local concentration at the solid-liquid interface creates a microenvironment with a higher pH.
-
Incompatible Buffers: If you are using a buffer system (e.g., phosphate-buffered saline, PBS), its pH might be too high. Standard PBS has a pH of ~7.4, which is often high enough to cause deprotonation and precipitation of amine salts.
Corrective Actions:
-
Verify Buffer pH: Do not use buffers with a pH near or above the compound's pKa. If a buffer is required for your experiment, use one with an acidic pH, such as a citrate or acetate buffer.
-
Prevent Disproportionation: Preparing the stock solution at a lower pH (e.g., pH 3-5) with dilute HCl can create a more stable solution.[6] For non-clinical suspensions, sometimes cooling the preparation can suppress this conversion.[7]
Q3: Can I use heat or sonication to aid dissolution?
Answer: Yes, but with significant caution.
-
Heating: Gently warming the solution (e.g., to 30-40°C) can increase the rate and extent of dissolution. However, this can create a supersaturated solution . Upon cooling to room temperature, the compound may precipitate out. This technique is best used when the final solution will be kept at an elevated temperature or diluted immediately. Always test for thermal stability first to ensure the compound does not degrade.
-
Sonication: Sonication can help break up agglomerates of powder and accelerate dissolution by increasing mass transfer at the particle surface. It is generally a safe and effective method to speed up the dissolution of a stubborn solid.
Part 3: Advanced Strategies for Solubility Enhancement
If pH adjustment alone is insufficient to reach your target concentration, several formulation strategies employing excipients can be systematically explored.[8][9]
Caption: Systematic workflow for solubility enhancement.
Q4: What are co-solvents and how should I use them?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This can make the environment more favorable for molecules that have both polar and non-polar regions, thereby increasing solubility.[10]
Recommended Co-solvents & Starting Concentrations:
| Co-solvent | Typical Starting Conc. (v/v) | Mechanism & Notes |
| Ethanol | 5-20% | Reduces solvent polarity. Widely used but can affect cell viability in in vitro assays. |
| Propylene Glycol (PG) | 5-30% | A common, less volatile alternative to ethanol. |
| Polyethylene Glycol (PEG 300/400) | 10-50% | Low-molecular-weight PEGs are effective and have low toxicity. |
| Glycerol | 5-20% | Increases viscosity, which can slow the rate of dissolution but ultimately improve solubility. |
Screening Protocol: Prepare small-volume test formulations by adding the co-solvent to water before adding the compound. Evaluate solubility visually or analytically.
Q5: When should I consider using surfactants or cyclodextrins?
Answer: These should be considered when co-solvents are ineffective or incompatible with your experimental system.
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic core of the micelle can encapsulate non-polar parts of the drug molecule, effectively solubilizing it.[11][12]
-
Common Examples: Polysorbate 80 (Tween 80), Polysorbate 20, Poloxamer 188.
-
Usage: Start with concentrations slightly above their known CMC (e.g., 0.02% w/v for Polysorbate 80).
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with the drug, where the non-polar portion of your molecule sits inside the cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved.[11]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Usage: Often requires a molar excess of cyclodextrin to the drug. A 1:1 or 1:2 drug-to-cyclodextrin molar ratio is a good starting point for screening.
-
Part 4: Essential Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
This is the most valuable initial experiment to characterize your compound.
-
Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4). Use a buffer system that does not contain chloride if you want to avoid potential common-ion effects, such as a phosphate or citrate buffer.
-
Create Slurries: In separate vials, add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each buffer. Ensure enough solid is present that some will remain undissolved.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13] The "shake-flask" method is the gold standard.[14]
-
Separate Solid: Separate the undissolved solid from the solution via centrifugation at high speed or by passing through a 0.22 µm syringe filter.
-
Analyze Concentration: Dilute the clear supernatant and determine the compound's concentration using a validated analytical method like HPLC-UV.[15]
-
Plot Data: Plot the measured solubility (concentration) on a logarithmic scale against the pH. This will visually define the solubility limits of your compound.
Protocol 2: How do I accurately measure the concentration of the dissolved compound?
Answer: A reliable analytical method is crucial to quantify solubility accurately.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method. It is highly specific and can separate the parent compound from any impurities or degradants, ensuring you are only measuring the solubility of the active molecule.[15]
-
UV-Vis Spectroscopy: A faster but less specific method. It can be used if the compound has a distinct UV absorbance profile and the solution is known to be free of any interfering substances. A standard curve must be prepared.[15]
-
Nephelometry: This technique measures light scattering from undissolved particles and is primarily used for high-throughput screening of kinetic solubility (the point at which a compound precipitates from a DMSO stock solution diluted in buffer).[16]
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Pros | Cons |
| pH Adjustment | Increases the fraction of the ionized, soluble form of the drug.[2] | Simple, highly effective for ionizable drugs, low cost. | Only applicable to ionizable compounds; may not be compatible with final application's pH. |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[10] | Effective for many compounds, relatively simple to screen. | May have biocompatibility/toxicity issues; can affect protein structure. |
| Surfactants | Form micelles that encapsulate and solubilize the drug.[11] | Highly effective, can solubilize very hydrophobic compounds. | Can interfere with some biological assays; potential for toxicity at high concentrations. |
| Cyclodextrins | Form inclusion complexes, shielding hydrophobic parts of the drug.[11] | Good safety profile, highly effective, can improve stability. | Can be expensive; requires molar excess, which increases formulation viscosity and osmolality. |
| Heating/Sonication | Increases kinetic energy to overcome lattice energy in the solid. | Simple, fast. | Risk of creating unstable supersaturated solutions; potential for thermal degradation. |
References
- Excipients: Enhancing the New, Poorly Soluble APIs. American Pharmaceutical Review.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ChemViews Magazine.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Method for determining solubility of a chemical compound.
- Excipients for Solubility and Bioavailability Enhancement.
- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- Problem with hydrochloride salt formation/isol
- Dissolving Hydrochloride Salts for Cell Culture: Applic
- Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmacy & BioAllied Sciences.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Isolation (Recovery) of amines. University of Alberta.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.
- Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria.
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Why are amino acids usually more soluble at pH extremes than they are
- The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
- Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.
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- 16. rheolution.com [rheolution.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Welcome to the technical support center dedicated to the synthesis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. This guide is structured for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral amino alcohol amide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Section 1: Core Synthesis & Troubleshooting the Amide Coupling Reaction
The formation of the amide bond between L-valine and 4-amino-2-butanol is the cornerstone of this synthesis. However, it is also the step most fraught with potential complications, from low yields to competing side reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is suffering from low or no yield. What are the primary causes?
A1: Low yields in amide coupling reactions are common and typically stem from one of four areas: inefficient carboxylic acid activation, nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.[1][2]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of your N-protected valine must be converted into a highly reactive intermediate to couple with the amine. If the coupling reagent is old, hydrated, or used in insufficient stoichiometry, activation will be incomplete. For carbodiimide-based activators like EDC, this can lead to the formation of a stable N-acylurea byproduct, terminating the reaction.[2]
-
Amine Reactivity & Protonation: The amine (4-amino-2-butanol) can be protonated by the carboxylic acid, forming an ammonium salt. This renders the amine non-nucleophilic and unable to participate in the coupling.[1][3] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to scavenge the generated acid and maintain a free amine.
-
Steric Hindrance: The isopropyl group of the valine residue presents moderate steric bulk, which can impede the approach of the amine to the activated carbonyl center, slowing the reaction rate.[2]
-
Reaction Conditions: The choice of solvent, temperature, and concentration is critical. Anhydrous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are essential, as water will hydrolyze the activated intermediate.[1]
Q2: I'm observing a significant side product that complicates purification. How can I identify and minimize it?
A2: In this specific synthesis, the most probable side product is the O-acylated isomer, formed by the reaction of the activated valine with the secondary alcohol of 4-amino-2-butanol. Another common issue, particularly with carbodiimide reagents, is racemization.
-
O-Acylation vs. N-Acylation: While the primary amine is a stronger nucleophile than the secondary alcohol, O-acylation can become competitive if the amine is sterically hindered or if the reaction is run at elevated temperatures. To favor the desired N-acylation, conduct the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature). The order of addition is also key; pre-activating the carboxylic acid with the coupling reagent before the addition of the amino alcohol is highly recommended.[4]
-
Racemization: The chiral center of L-valine is susceptible to racemization during the activation step, especially under basic conditions or at elevated temperatures.[5][6] This occurs via the formation of an oxazolone intermediate.[7] To suppress this, coupling additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are indispensable when using carbodiimide activators.[8] These additives form an active ester that is less prone to racemization. Uronium or phosphonium-based reagents like HATU or PyBOP are also excellent at minimizing racemization.[2][9]
Visual Guide: Troubleshooting Low Coupling Yield
This decision tree outlines a logical workflow for diagnosing and resolving low-yield issues in your amide coupling step.
Caption: A troubleshooting decision tree for difficult amide couplings.
Section 2: Reaction Protocols & Data
Optimized Coupling Reagent Comparison
The choice of coupling reagent is one of the most critical parameters for this synthesis. The following table provides a comparison of common reagents suitable for this transformation.
| Coupling Reagent System | Class | Advantages | Disadvantages | Recommended Equivalents (Acid:Amine:Reagent:Additive:Base) |
| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble urea byproduct is easily removed.[3][8] | Moderate risk of racemization without HOBt; can form N-acylurea byproduct.[2] | 1.0 : 1.1 : 1.2 : 1.2 : 2.5 |
| HATU / DIPEA | Uronium Salt | High reactivity, fast reaction times, low racemization.[9][10] Excellent for sterically hindered substrates.[2] | More expensive; byproduct removal can sometimes be tricky. | 1.0 : 1.1 : 1.1 : N/A : 3.0 |
| PyBOP / DIPEA | Phosphonium Salt | Excellent for reducing racemization; stable reagent.[2] Byproduct (HMPA from original BOP) is not formed. | Can be less reactive than HATU for very hindered systems. | 1.0 : 1.1 : 1.2 : N/A : 3.0 |
Abbreviations: EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine.
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust procedure for the synthesis, starting from commercially available N-Boc-L-valine.
Step 1: Amide Coupling (HATU-Mediated)
-
To a stirred solution of N-Boc-L-valine (1.0 eq.) in anhydrous DMF (0.2 M), add HATU (1.1 eq.) followed by DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Add a solution of 4-amino-2-butanol (1.1 eq.) in a small amount of DMF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of an appropriate solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 4M solution of HCl in 1,4-dioxane (3-5 eq.) dropwise.
-
Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC/LC-MS.
-
The hydrochloride salt will often precipitate directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
The resulting solid or oil can be triturated with diethyl ether or hexane to induce solidification and remove organic-soluble impurities.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product, this compound.
Section 3: Purification & Characterization
Frequently Asked Questions (FAQs)
Q3: My final product streaks badly on silica gel chromatography. How can I effectively purify it?
A3: The final product is a polar amino alcohol salt, which is known to interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing or streaking.[11]
-
Purify the Protected Intermediate: The most reliable strategy is to purify the N-Boc protected intermediate after the coupling step. This intermediate is significantly less polar and lacks the basic primary amine, making it well-behaved on standard silica gel chromatography. After purification, proceed with the deprotection step.
-
Alternative Chromatography: If you must purify the final product, consider using a different stationary phase like neutral alumina, which is less acidic. Alternatively, reverse-phase chromatography (C18) is an excellent method for purifying polar compounds, although it requires subsequent removal of aqueous solvents.[11][12]
-
Recrystallization: As a salt, the final product is a good candidate for recrystallization. Common solvent systems include isopropanol/ether, ethanol/ethyl acetate, or methanol/DCM.[13]
Q4: I'm struggling to obtain a crystalline solid for my final hydrochloride salt. It keeps "oiling out". What should I do?
A4: "Oiling out" during crystallization or precipitation is common for polar, flexible molecules. It occurs when the product separates from the solution as a supersaturated liquid phase instead of a crystalline solid.
-
Slower Salt Formation: Add the HCl solution very slowly at a low temperature (0 °C or below) to a vigorously stirred solution of the free base. This allows nucleation to occur at a controlled rate.
-
Solvent Choice: The choice of anti-solvent is critical. Diethyl ether is a common choice. Ensure your primary solvent (e.g., methanol, ethanol) is one in which the product is soluble but the salt is less so.
-
Scratching and Seeding: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of crystalline material from a previous batch, "seeding" the solution can induce crystallization.
-
Trituration: If an oil forms, remove the solvent and add a non-polar solvent like hexane or ether. Vigorously stir or sonicate the mixture. This process, known as trituration, can often break down the oil and induce solidification.
Visual Guide: Overall Synthesis Workflow
This diagram illustrates the key stages in the synthesis of this compound.
Caption: Key stages in the synthesis of the target molecule.
References
- BenchChem. (n.d.).
- Slideshare. (n.d.). Side reaction in peptide synthesis. PPTX.
- Filo. (2025, June 14). Side Reactions in Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols. Benchchem.
- Growing Science. (2022, August 29).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- BenchChem. (2025, December).
- ResearchGate. (2022, August 31).
- Tokyo University of Science. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Scribd. (n.d.). Side Reactions in Peptide Synthesis. PDF.
- ACS Publications. (2016, June 17).
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Reddit. (2021, October 20).
- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof.
- Wikipedia. (n.d.). Valine.
- BLDpharm. (n.d.). 1246172-69-9|this compound.
- Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
- Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- National Institutes of Health. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. PMC.
- ResearchGate. (n.d.). Biosynthesis of valine and isoleucine. Enzymes and the corresponding genes: AHAS (ilvB and ilvN), acetohydroxy acid synthase.
- Chem-Impex. (n.d.). L-Leucinol.
- National Institutes of Health. (2024, September 10).
- YouTube. (2020, June 5). Synthesis of Glycine, Alanine, valine and Leucine.
- Google Patents. (n.d.). Synthesis of (2S,3R)
- Matrix Scientific. (n.d.). (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride.
- Google Patents. (n.d.). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
- 2a biotech. (n.d.). Products - this compound.
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"unexpected side products in 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride reaction"
Welcome to the technical support center for the synthesis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this specific chemical reaction. Here, we will delve into the common and unexpected side products, their mechanisms of formation, and robust strategies for their identification and mitigation.
I. Reaction Overview: The Intended Pathway
The synthesis of this compound typically involves the coupling of a protected amino acid, such as Boc-L-valine, with 1-amino-3-butanol, followed by deprotection of the amine.
Caption: Intended synthetic route for the target compound.
II. Troubleshooting Guide: Unexpected Side Products
This section addresses specific issues you might encounter during the synthesis, focusing on the identification and resolution of unexpected side products.
Q1: My final product shows diastereomeric impurities by HPLC and NMR. What is the likely cause and how can I fix it?
A1: The most probable cause is racemization of the Boc-L-valine during the amide coupling step.
Causality: The activation of the carboxylic acid of Boc-L-valine can lead to the formation of a 5(4H)-oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation at the alpha-carbon, leading to a loss of stereochemical integrity.[1] Sterically hindered amino acids like valine are particularly challenging to couple without racemization.[1]
Identification Protocol:
-
Chiral HPLC: Employ a chiral column (e.g., Chiralpak AD-H) with an appropriate mobile phase (e.g., hexane/isopropanol with a small amount of diethylamine) to resolve the diastereomers.
-
High-Field NMR (¹H and ¹³C): Diastereomers will often exhibit distinct chemical shifts for protons and carbons near the chiral centers. Look for peak splitting or the appearance of new, closely spaced peaks.
Mitigation Strategies:
-
Choice of Coupling Reagent: Switch to a coupling reagent known for low racemization potential, such as DIC/Oxyma.[1] While HATU and HBTU are potent, they can sometimes lead to higher levels of racemization.[2]
-
Control of Base: Avoid using excess base. For sensitive couplings, consider a weaker base like N-methylmorpholine (NMM) instead of N,N-diisopropylethylamine (DIEA).[1]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent racemization.
-
Pre-activation Time: Minimize the time the amino acid is pre-activated with the coupling reagent before adding the amine component.[1]
| Coupling Reagent Combination | Typical Racemization Level | Reference |
| DCC/HOBt | Low to Moderate | |
| HATU/DIEA | Moderate | [1] |
| DIC/Oxyma | Very Low | [1] |
Q2: I'm observing a side product with a mass corresponding to the t-butylated product. Where is this coming from?
A2: This side product arises from the Boc deprotection step, where the released tert-butyl cation alkylates a nucleophilic site on your product. [3][4]
Causality: Acid-mediated deprotection of the Boc group generates a reactive tert-butyl cation.[3][5] This carbocation can be trapped by nucleophiles present in the reaction mixture. In this case, the secondary hydroxyl group of the 3-hydroxybutyl moiety is a likely site for alkylation, forming a tert-butyl ether.
Caption: Formation of the t-butylated side product.
Identification Protocol:
-
LC-MS Analysis: The side product will have a mass increase of 56.11 g/mol compared to the desired product.
-
¹H NMR: Look for a new singlet integrating to 9 protons in the upfield region (around 1.3 ppm), characteristic of a tert-butyl group.
Mitigation Strategies:
-
Use of Scavengers: Incorporate a scavenger into the deprotection cocktail to trap the tert-butyl cation.[3][5] Common scavengers include triethylsilane (TES), thioanisole, or water.
-
Alternative Deprotection Conditions: Consider using milder deprotection conditions. While TFA is common, using HCl in an organic solvent like dioxane can sometimes reduce side reactions.[1][6] Other reported methods include using oxalyl chloride in methanol.[7]
Q3: My reaction is incomplete, and I'm isolating unreacted Boc-L-valine and 1-amino-3-butanol. What's causing the incomplete coupling?
A3: Incomplete coupling is often due to steric hindrance from the bulky valine side chain or deactivation of the coupling reagent. [1][8]
Causality: Valine is a β-branched amino acid, which can sterically hinder the approach of the amine to the activated carboxylic acid.[8] Additionally, moisture in the reaction can hydrolyze the activated ester intermediate or the coupling reagent itself, leading to incomplete conversion.
Identification Protocol:
-
TLC or LC-MS Monitoring: Track the disappearance of starting materials over time.
-
NMR of Crude Product: Identify the characteristic peaks of unreacted Boc-L-valine and 1-amino-3-butanol.
Mitigation Strategies:
-
Double Coupling: After the initial coupling reaction, filter and wash the resin (if applicable) and repeat the coupling step with fresh reagents.[1]
-
More Potent Coupling Reagent: Switch to a more powerful activating agent like HATU or HBTU if you are using a weaker one.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.
-
Increased Equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and Boc-L-valine relative to the 1-amino-3-butanol.
III. Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the coupling reaction? A: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. DMF is often preferred for its ability to dissolve a wide range of reagents and intermediates and can help disrupt peptide aggregation.[1]
Q: How can I purify the final product if I have a mixture of the desired product and the t-butylated side product? A: Purification can be challenging due to the similar polarities of the two compounds. Reverse-phase HPLC with a water/acetonitrile gradient containing a small amount of TFA is often the most effective method. Recrystallization from a suitable solvent system like ethanol/ether could also be attempted.[9]
Q: Can the hydroxyl group of 1-amino-3-butanol interfere with the coupling reaction? A: While the amino group is significantly more nucleophilic than the hydroxyl group, side reactions are possible, especially with highly reactive coupling agents or prolonged reaction times. This could lead to the formation of an ester side product. However, this is generally a minor pathway.
Q: Are there any specific safety precautions I should take? A: Coupling reagents like HATU and HBTU can be sensitizers and should be handled with appropriate personal protective equipment (PPE). TFA is highly corrosive and should be used in a well-ventilated fume hood.[4] Always consult the Safety Data Sheet (SDS) for each reagent.
IV. References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10135. Retrieved from [Link]
-
Patsnap. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride. Eureka. Retrieved from [Link]
-
Sab-at, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(18), 4742–4745. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(18), 4742-4745. Retrieved from [Link]
-
Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Retrieved from
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Google Patents. (n.d.). CN108017555B - Beta-hydroxybutyryl-amino acid compound and preparation method and application thereof. Retrieved from
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. Retrieved from
-
Google Patents. (n.d.). WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. Retrieved from
-
Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Retrieved from
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Google Patents. (n.d.). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride. Retrieved from
-
PubChem. (n.d.). 3-amino-2-hydroxy-N-methylbutanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-hydroxybutanal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
"purification challenges with 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride"
Technical Support Center: 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and may encounter challenges during its purification. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The purification of this molecule is often non-trivial due to its specific structural features. It possesses two chiral centers, a polar amino acid backbone, and a hydroxyl group, all of which contribute to its challenging separation profile. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the issues you are most likely to face.
Compound Properties at a Glance
For quick reference, the key physicochemical properties of the target compound are summarized below. These are critical for designing effective purification strategies.
| Property | Value | Rationale / Reference |
| Molecular Formula | C₉H₂₁ClN₂O₂ | From structural analysis. |
| Molecular Weight | 224.73 g/mol | From structural analysis. |
| Appearance | White to off-white crystalline solid | Typical for amino acid hydrochloride salts. |
| Key Structural Features | Two stereocenters, primary amine (as HCl salt), secondary amide, secondary alcohol | These features dictate the compound's polarity, solubility, and potential for diastereomer formation.[1] |
| Expected Solubility | High solubility in water and polar protic solvents (methanol, ethanol). Low solubility in apolar aprotic solvents (hexane, ether, toluene). | The hydrochloride salt and multiple polar functional groups drive its hydrophilic character. |
Frequently Asked Questions (FAQs)
Here, we address common preliminary questions regarding the handling, analysis, and purification of this compound.
Q1: What are the most common impurities I should expect after synthesis?
A: The impurity profile is typically dictated by the synthetic route, but several classes of impurities are common:
-
Diastereomers: Due to the two chiral centers (at the alpha-carbon of the valine moiety and the hydroxyl-bearing carbon of the butyl chain), you can have up to four stereoisomers. If you start with an enantiomerically pure amino acid, you will likely still have a mixture of two diastereomers that need to be separated.
-
Unreacted Starting Materials: Residual activated L-valine (or its derivative) and 1-amino-3-butanol.
-
Coupling Reagent Byproducts: If using peptide coupling reagents (e.g., EDC, DCC), byproducts like dicyclohexylurea (DCU) can be present.
-
Side-Reaction Products: For example, if thionyl chloride is used to create an acid chloride intermediate, various related impurities can form.[2][3]
Q2: What is the best way to store this compound to ensure its stability?
A: As a hydrochloride salt, the compound is relatively stable. However, the amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] It is also hygroscopic. Therefore, the best practice is to store it in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A: A combination of methods is required for a complete picture:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is non-negotiable for determining diastereomeric and enantiomeric purity. Specialized chiral columns (e.g., polysaccharide-based) are required.[5][6]
-
Reversed-Phase HPLC (RP-HPLC): Ideal for quantifying chemical purity (separating starting materials, byproducts, etc.). Use a C18 column with a mobile phase of water/acetonitrile or water/methanol containing a buffer (e.g., 0.1% TFA or ammonium formate).
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the chemical structure and identifying any major impurities or residual solvents. Diastereomers may sometimes be distinguished by high-field NMR, but HPLC is more reliable for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the main peak and can help in the tentative identification of impurity peaks.[7]
Q4: Can I purify this compound using standard silica gel column chromatography?
A: It is highly challenging. As a hydrochloride salt, the compound is extremely polar and will likely streak badly or remain irreversibly adsorbed on a standard silica gel column. If chromatography is necessary, consider one of these alternatives:
-
Reversed-Phase Chromatography: Preparative RP-HPLC is a viable, albeit expensive, option.
-
Chromatography on the Free Base: You can neutralize the hydrochloride to the free base, which is less polar and may be amenable to careful chromatography on silica gel, possibly with a mobile phase containing a small amount of amine (e.g., triethylamine) to prevent streaking.
In-Depth Troubleshooting Guide
This section provides solutions to more complex problems you might encounter during the purification workflow.
Problem: My ¹H NMR spectrum appears clean, but my HPLC analysis reveals two or more closely eluting peaks with the same mass.
-
Underlying Cause: You are almost certainly observing diastereomers. Standard ¹H NMR is often insufficient to resolve the signals from different diastereomers, which can have very similar chemical environments.
-
Solution Strategy 1: Preparative Chiral HPLC This is the most direct and often most effective method for separating diastereomers.
-
Mechanism: A chiral stationary phase (CSP) creates a chiral environment where the two diastereomers form transient, diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times, allowing for their separation.[8]
-
Actionable Steps:
-
Develop an analytical method on a chiral column to achieve baseline separation of the diastereomers.
-
Scale up the analytical method to a preparative chiral column with the same stationary phase.
-
Collect the fractions corresponding to each individual isomer.
-
Combine the fractions of the desired isomer and remove the solvent under reduced pressure.
-
-
-
Solution Strategy 2: Diastereomeric Salt Crystallization This classical chemical resolution technique can be highly effective and more scalable than preparative HPLC.
-
Mechanism: This method involves converting your diastereomeric mixture (which is a hydrochloride salt of a base) into a new pair of diastereomeric salts by reacting it with a single enantiomer of a chiral acid. These new salts have different physical properties, including solubility, which can be exploited for separation by fractional crystallization.[9][10]
-
Actionable Steps:
-
Convert your compound from the hydrochloride salt to the free base (see Protocol 2 below).
-
Dissolve the free base mixture in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid or (1R)-(-)-10-camphorsulfonic acid (0.5 equivalents).
-
Allow the solution to cool slowly. One of the diastereomeric salts should preferentially crystallize.
-
Filter the crystals and check their diastereomeric purity by chiral HPLC (after converting back to the free base).
-
Once you have the pure diastereomeric salt, convert it back to the free base and then re-form the hydrochloride salt.
-
-
Problem: My product is a sticky oil or an amorphous solid that refuses to crystallize.
-
Underlying Cause: The presence of impurities is inhibiting the formation of a crystal lattice. Common culprits include residual solvents, oily byproducts from the reaction, or the presence of multiple stereoisomers which can disrupt crystal packing.
-
Solution Strategy: Purification via Free-Base Conversion and Re-precipitation This is an excellent method for removing both acidic and neutral water-soluble impurities.
-
Mechanism: This strategy leverages a change in the compound's polarity. The hydrochloride salt is water-soluble, while its corresponding free base is significantly more soluble in organic solvents. This allows you to move your compound from an aqueous phase to an organic phase, leaving water-soluble impurities behind. The pure hydrochloride salt is then crashed out from the organic solvent.
-
Actionable Steps: Follow the detailed Protocol 2 outlined in the next section. This process of "salting out" is often very effective at inducing crystallinity.
-
Problem: My recovery yield after recrystallization is extremely low.
-
Underlying Cause: The chosen solvent system is likely suboptimal. Either your compound is too soluble in the solvent even at low temperatures, or you have used an excessive volume of solvent.
-
Solution Strategy: Systematic Re-evaluation of Crystallization Solvents
-
Mechanism: The ideal recrystallization solvent (or solvent system) is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[4][11]
-
Actionable Steps:
-
Small-Scale Screening: Place a few milligrams of your crude product into several small test tubes.
-
Test Single Solvents: Add a few drops of different solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) to each tube. Observe solubility at room temperature. Heat the tubes that did not dissolve at room temperature. A good candidate will dissolve upon heating. Let it cool to see if crystals form.
-
Test Solvent/Anti-Solvent Systems: If you find a solvent that readily dissolves your compound (e.g., methanol), this can be your "solvent." You then need an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or methyl tert-butyl ether (MTBE)). Dissolve the crude product in a minimal amount of the hot solvent. Then, slowly add the anti-solvent dropwise until the solution becomes persistently cloudy. Add a drop or two of the hot solvent to clarify, then allow it to cool slowly. This is a powerful technique for inducing crystallization.
-
-
Purification & Analysis Workflow
The following diagram outlines a logical workflow for the purification and analysis of your crude product.
Caption: Decision workflow for purifying 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide HCl.
Detailed Experimental Protocols
Protocol 1: General Recrystallization from a Solvent/Anti-Solvent System
This protocol is the first line of defense against common chemical impurities.
-
Solvent Selection: Based on small-scale screening, select a solvent pair (e.g., Ethanol/Ethyl Acetate or Isopropanol/MTBE).
-
Dissolution: Place the crude hydrochloride salt in a flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid. Using a magnetic stirrer and heating mantle is recommended.
-
Addition of Anti-Solvent: Once fully dissolved, slowly add the anti-solvent (e.g., ethyl acetate) dropwise at an elevated temperature until you observe persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of the hot primary solvent to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Free-Base Conversion and Re-precipitation
This protocol is highly effective for removing water-soluble impurities and breaking up oils to induce crystallization.
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while stirring.[12] Monitor the pH with pH paper or a meter until it reaches ~8-9. The free amine is now formed.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free base into an organic solvent in which it is soluble (e.g., dichloromethane (DCM) or ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash them with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Re-formation of Hydrochloride Salt: Bubble dry hydrogen chloride (HCl) gas slowly through the dried organic solution. Alternatively, add a solution of HCl in a solvent like isopropanol or diethyl ether dropwise. The pure hydrochloride salt should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., DCM), and dry thoroughly under high vacuum.
References
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate. [Link]
- EP1566376A1 - Preparation of amino acid amides. (n.d.).
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
- JP4356292B2 - Method for producing amino acid ester hydrochloride. (n.d.).
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2014). PMC. [Link]
-
Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2013). PubMed. [Link]
-
Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. (2009). PubMed. [Link]
-
Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. (2015). ResearchGate. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience. [Link]
- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride. (n.d.).
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. [Link]
- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. (n.d.).
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2020). NIH. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2018). IntechOpen. [Link]
- CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride. (n.d.).
Sources
- 1. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1246172-69-9|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 10. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Assay Interference from 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Welcome to the technical support resource for researchers utilizing novel small molecules in their experimental workflows. This guide addresses potential assay interference from 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a compound with potential applications in various stages of drug discovery and development. While this molecule may not have a documented history as a frequent assay interferer, its chemical structure warrants a proactive approach to ensure data integrity.
This document is structured to provide you with a comprehensive understanding of potential interferences and to offer practical troubleshooting strategies. We will delve into the theoretical basis for interference, provide step-by-step protocols for identification and mitigation, and answer frequently asked questions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have regarding the use of this compound in biological assays.
Q1: What is this compound and why should I be concerned about assay interference?
This compound is a small organic molecule characterized by the presence of an amine group, an amide bond, and a hydroxyl group.[1] These functional groups, while integral to the molecule's intended biological activity, can also participate in non-specific interactions within an assay system, potentially leading to misleading results. Concerns about assay interference are not unique to this compound but are a critical consideration for any small molecule screening or development program.[2]
Q2: What are the most likely types of assays to be affected by this compound?
Given its chemical structure, this compound could potentially interfere with a range of assay formats:
-
Immunoassays (e.g., ELISA, Western Blot): The compound could interact with antibodies or other proteins in the assay, leading to either false positives or negatives.[3][4]
-
Cell-Based Assays (e.g., Viability, Proliferation, Reporter Assays): It may have unintended cytotoxic effects, or it could interfere with the detection chemistry (e.g., fluorescence or luminescence readouts).
-
Enzymatic Assays: The molecule might directly inhibit or activate the enzyme being studied, or it could interfere with the detection of the enzymatic product.[3]
-
Biophysical Assays (e.g., SPR, ITC): Non-specific binding to target proteins or reference surfaces can complicate the interpretation of binding kinetics and thermodynamics.
Q3: What are "Pan-Assay Interference Compounds" (PAINS), and could this molecule be one?
Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause interference in multiple, unrelated assays.[2] While this compound does not possess any of the classic PAINS substructures, it is still prudent to perform counter-screens and confirmatory assays to rule out non-specific activity. The absence of PAINS alerts does not guarantee a lack of interference.[2]
Q4: How can I proactively minimize the risk of interference?
Proactive measures are key to mitigating assay interference. These include:
-
Careful Assay Design: Choose robust assay formats and detection methods that are less susceptible to interference.
-
High-Quality Reagents: Use highly specific antibodies and well-characterized reagents.[5]
-
Appropriate Controls: Always include positive and negative controls, as well as vehicle-only controls.
-
Orthogonal Testing: Confirm initial findings with a secondary, mechanistically distinct assay.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for common assay platforms when interference from this compound is suspected.
Guide 1: Immunoassay Interference
Symptom: Inconsistent or unexpected results in an ELISA, such as high background, poor signal-to-noise ratio, or results that do not correlate with other assays.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Non-specific Antibody Binding | The compound may be binding to the capture or detection antibodies, either blocking the intended interaction or cross-linking the antibodies in the absence of the analyte.[4] | Protocol 1: Antibody Specificity Check. |
| Matrix Effect | The compound alters the sample matrix, affecting the antibody-antigen binding kinetics.[3] | Protocol 2: Serial Dilution and Spike-Recovery. |
| Interference with Detection Enzyme | If using an enzyme-linked detection method (e.g., HRP, AP), the compound could inhibit or enhance enzyme activity.[3] | Protocol 3: Enzyme Activity Control. |
Experimental Workflow for Investigating Immunoassay Interference
Caption: Troubleshooting workflow for suspected immunoassay interference.
Guide 2: Cell-Based Assay Interference
Symptom: In a cell viability assay (e.g., MTT, CellTiter-Glo®), you observe a dose-dependent decrease in signal that you suspect may not be due to true cytotoxicity.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Compound Autofluorescence | The compound may fluoresce at the same wavelength as the detection reagent, leading to artificially high background. | Protocol 4: Autofluorescence Check. |
| Inhibition of Reporter Enzyme | In assays relying on enzymatic reporters (e.g., luciferase), the compound may directly inhibit the enzyme. | Protocol 5: Cell-Free Reporter Enzyme Assay. |
| Chemical Reactivity with Detection Reagents | The compound may react with and consume the detection reagent (e.g., reducing agents in viability assays).[6] | Protocol 6: Reagent Stability Check. |
Logical Relationship for Cell-Based Assay Troubleshooting
Caption: Differentiating true biological effects from assay artifacts.
Part 3: Experimental Protocols
Protocol 1: Antibody Specificity Check
-
Objective: To determine if this compound directly interacts with the assay antibodies.
-
Procedure:
-
Coat a microplate with the capture antibody as per your standard ELISA protocol.
-
In separate wells, add a dilution series of this compound (in assay buffer) instead of the antigen.
-
Add the detection antibody.
-
Proceed with the standard detection steps.
-
-
Interpretation: A signal that increases with the concentration of the compound suggests a direct interaction with the antibodies, causing a false-positive result.
Protocol 2: Serial Dilution and Spike-Recovery
-
Objective: To assess for matrix effects.
-
Procedure:
-
Serial Dilution: Take a sample containing a known high concentration of your analyte and serially dilute it with your standard assay buffer. Run these dilutions in your assay.
-
Spike-Recovery: Take a sample with a known low concentration of your analyte and spike it with a known amount of analyte standard. Also, spike a parallel set of samples with both the analyte standard and a concentration of this compound.
-
-
Interpretation:
-
Serial Dilution: The measured concentration, when corrected for the dilution factor, should be consistent across the dilution range. A deviation from linearity suggests interference.[3]
-
Spike-Recovery: The recovery of the spiked analyte should be within an acceptable range (e.g., 80-120%). Poor recovery in the presence of the compound indicates interference.
-
Protocol 3: Enzyme Activity Control
-
Objective: To rule out direct effects on the detection enzyme.
-
Procedure:
-
In a cell-free system (i.e., in a microplate well with only assay buffer), add the detection enzyme and its substrate.
-
In parallel wells, add the enzyme, substrate, and a dilution series of this compound.
-
Measure the signal over time.
-
-
Interpretation: A change in signal in the presence of the compound indicates direct interference with the detection enzyme.
Protocol 4: Autofluorescence Check
-
Objective: To measure the intrinsic fluorescence of the compound.
-
Procedure:
-
In a microplate suitable for fluorescence measurements, add a dilution series of this compound in the same media or buffer used in your cell-based assay.
-
Read the plate using the same excitation and emission wavelengths as your assay.
-
-
Interpretation: A significant signal above the vehicle control indicates autofluorescence that will contribute to the background signal.
Protocol 5: Cell-Free Reporter Enzyme Assay
-
Objective: To test for direct inhibition of a reporter enzyme (e.g., luciferase).
-
Procedure:
-
In a microplate, combine purified reporter enzyme and its substrate.
-
In parallel wells, add the enzyme, substrate, and a dilution series of this compound.
-
Measure the luminescence.
-
-
Interpretation: A decrease in luminescence in the presence of the compound suggests direct enzyme inhibition.
Protocol 6: Reagent Stability Check
-
Objective: To determine if the compound chemically reacts with the detection reagents.
-
Procedure:
-
Prepare the detection reagent as per the manufacturer's instructions.
-
Incubate the reagent with a dilution series of this compound for the same duration as your assay.
-
After incubation, use this pre-incubated reagent to measure a known positive control.
-
-
Interpretation: A reduced signal from the positive control when using the pre-incubated reagent suggests that the compound is degrading the detection reagent.[6]
References
- Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.
- Datta, P. (2015). How to Detect and Solve Immunoassay Interference.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Molecular Pathology Outreach, University of Washington. Assay Troubleshooting.
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
- BLDpharm. (n.d.). This compound.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay interference by chemical reactivity. In Assay Guidance Manual.
- Meridian Bioscience. (n.d.). Whitepaper: Reducing False Results in Immunoassay Testing.
- CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid.
- Bitesize Bio. (2024).
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- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this chiral amino alcohol derivative.
I. Introduction and Synthetic Strategy Overview
This compound is a chiral molecule with potential applications in pharmaceutical development. Its synthesis typically involves the coupling of a protected valine amino acid with 3-aminobutan-1-ol, followed by deprotection and salt formation. The key challenges in scaling up this process lie in maintaining stereochemical integrity, ensuring high coupling efficiency, managing potential side reactions, and achieving a crystalline final product with high purity.
The overall synthetic pathway can be visualized as follows:
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.
Amide Coupling Stage
Q1: My amide coupling reaction shows low yield or fails to proceed. What are the likely causes?
A1: Low yields in amide coupling are often traced back to several key factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid (Boc-L-Valine) must be activated by a coupling reagent to react with the amine (3-aminobutan-1-ol). Insufficient coupling reagent or the use of an inappropriate one can lead to poor activation.[1]
-
Amine Deactivation: The amine can be protonated, which renders it non-nucleophilic. This can occur if there's an acid-base reaction between the carboxylic acid and the amine before the coupling takes place.[1]
-
Steric Hindrance: The bulky isobutyl group of valine can sterically hinder the approach of the amine, slowing down the reaction.[1]
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the absence of a suitable base can significantly impede the reaction.[1]
Q2: I'm observing significant side reactions during the coupling step. How can these be minimized?
A2: A common side reaction is racemization at the alpha-carbon of the valine residue. To suppress this, coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) should be used.[1] Running the reaction at a lower temperature can also help maintain stereochemical integrity. Another potential side reaction involves the hydroxyl group of 3-aminobutan-1-ol reacting with the activated carboxylic acid. While the primary amine is significantly more nucleophilic, this can become an issue with prolonged reaction times or highly reactive coupling agents.
Q3: How do I choose the right coupling reagent for scaling up this synthesis?
A3: The choice of coupling reagent is critical for a successful scale-up. While many options exist, they have different advantages and disadvantages:
| Coupling Reagent | Advantages | Disadvantages on Scale-Up |
| HATU/HBTU | High efficiency, low racemization. | Can be expensive, some benzotriazole-based reagents have explosive properties, making them less ideal for large-scale manufacturing.[2] |
| EDC/HOBt | Cost-effective, good for solution-phase chemistry. | Can lead to the formation of dicyclohexylurea (DCU) if DCC is used, which can be difficult to remove.[3] |
| T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization, byproducts are water-soluble and easily removed. | Can be more expensive than carbodiimides. |
| Acyl Chlorides (from SOCl₂ or Oxalyl Chloride) | Highly reactive, can drive difficult couplings. | Harsh conditions for formation can lead to side reactions and racemization.[4][5] |
For this specific synthesis, a combination of EDC with an additive like HOBt or OxymaPure offers a good balance of reactivity, cost, and safety for scale-up.
Deprotection and Salt Formation Stage
Q4: The Boc deprotection is incomplete or sluggish. What can I do?
A4: Incomplete Boc deprotection is usually due to insufficient acid strength or quantity. While trifluoroacetic acid (TFA) is common in lab-scale synthesis, it is less desirable for large-scale production due to its corrosive nature and environmental persistence.[6] A more scalable approach is using a solution of HCl in an organic solvent like dioxane, isopropanol, or ethyl acetate. Ensure at least a stoichiometric amount of acid is used, as the released amine will be protonated.[6] If the reaction is still slow, gentle heating (e.g., to 40-50 °C) can be applied, but this should be monitored carefully to avoid side reactions. A procedure using concentrated HCl in acetone has also been successfully applied on a multi-kilogram scale.[7][8]
Q5: I'm having trouble crystallizing the final hydrochloride salt. What are some troubleshooting steps?
A5: Crystallization of amine hydrochlorides can be challenging.[9][10] Here are some strategies:
-
Solvent System: The choice of solvent is crucial. A common technique is to dissolve the free amine in a solvent in which the hydrochloride salt is poorly soluble (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)) and then add the HCl solution.
-
Antisolvent Addition: If the salt is soluble in the reaction solvent, an antisolvent (a solvent in which the salt is insoluble) can be slowly added to induce precipitation.
-
Seeding: Introducing a small crystal of the desired product can initiate crystallization.
-
Temperature Control: Cooling the solution can decrease the solubility of the salt and promote crystallization.
-
Concentration: Carefully concentrating the solution can bring it to a supersaturated state, from which crystals can form.
Q6: The purity of my final product is low after crystallization. What are the likely impurities?
A6: Impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete coupling or deprotection will lead to the presence of starting materials in the final product.
-
Side Products from Coupling: As mentioned, racemized diastereomers can be a significant impurity.
-
Residual Solvents: Inadequate drying will leave residual solvents.
-
Byproducts of Deprotection: The tert-butyl cation formed during Boc deprotection can potentially alkylate other nucleophiles.[11] Using a scavenger like anisole can mitigate this, although it is less common with HCl.
III. Detailed Experimental Protocols
Protocol 1: Scale-Up Amide Coupling using EDC/HOBt
-
Preparation: In a suitable reactor under an inert atmosphere (e.g., nitrogen), charge Boc-L-Valine (1.0 equivalent) and HOBt (1.1 equivalents). Add an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate. Stir to dissolve.
-
Activation: Cool the mixture to 0-5 °C. Add EDC·HCl (1.1 equivalents) portion-wise, maintaining the internal temperature below 10 °C. Stir the mixture at 0-5 °C for 1-2 hours to pre-activate the carboxylic acid.
-
Coupling: In a separate vessel, dissolve (R)-3-aminobutan-1-ol (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the activated acid mixture, again keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. If using DCM, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the crude Boc-protected intermediate from the previous step in a suitable solvent like ethyl acetate or isopropanol. Cool the solution to 0-10 °C.
-
Acidification: Slowly add a 4 M solution of HCl in dioxane or isopropanol (2-3 equivalents) dropwise, maintaining the temperature. A precipitate should start to form.
-
Crystallization: Stir the resulting slurry at room temperature for several hours to allow for complete precipitation. If necessary, cool the mixture further to enhance crystallization.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40-50 °C to a constant weight.
IV. Troubleshooting Workflow
Caption: A troubleshooting decision tree for the synthesis of this compound.
V. References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available from: [Link]
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From Milligrams to Kilograms: Scaling Up Synthetic Peptides. Neuland Labs. Available from: [Link]
-
What Are the Key Challenges in Peptide Synthesis?. PeptiOrigin. Available from: [Link]
-
Scale-Up Considerations For Large-Scale Peptide Manufacturing. Pharmaceutical Online. Available from: [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available from: [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. Available from: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. Available from: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. Available from:
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles. StackExchange. Available from: [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available from: [Link]
-
De-risking hydrogenation. Sterling Pharma Solutions. Available from: [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available from: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]
-
amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available from: [Link]
-
amide coupling help. Reddit. Available from: [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. Available from: [Link]
-
Amine and HCl - salt formation reaction. YouTube. Available from: [Link]
-
Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents. Available from:
-
Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Amine acid salt compounds and process for the production thereof. Google Patents. Available from:
-
Preparation method of L-2-aminobutanamide hydrochloride. Google Patents. Available from:
-
Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents. Available from:
-
Conditions for coupling to an N-hydroxysuccinimide ester. Reddit. Available from: [Link]
-
Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents. Available from:
-
Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit. Available from: [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PubMed Central. Available from: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]
-
Improved process of method for preparing 2-amino butyronitrile. Google Patents. Available from:
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Available from: [Link]
-
Products. 2a biotech. Available from: [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available from: [Link]
-
Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. Google Patents. Available from:
-
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate. Available from: [Link]
-
Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. PubMed Central. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of safe and effective drug development.[1][] This guide provides an in-depth, objective comparison of essential analytical techniques for verifying the purity of a synthesized batch of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and self-validating analytical workflow.
The purity of an API is not merely a quality control metric; it is a critical determinant of its safety and efficacy.[3] Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products and can have unintended pharmacological or toxicological effects.[4][5] Therefore, a multi-pronged analytical approach is necessary to identify and quantify any potential contaminants.[6] This guide will explore a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle to build a comprehensive purity profile.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Confirmation
A single analytical technique is rarely sufficient to definitively confirm the purity of a novel compound. Instead, a combination of methods, each with its own strengths and limitations, provides a more complete and trustworthy picture. The International Union of Pure and Applied Chemistry (IUPAC) has established guidelines for the purity assignment of organic compounds, emphasizing the need for a comprehensive evaluation.[7][8][9]
Our investigation into the purity of this compound will employ the following core techniques:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component from any organic impurities.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.[11]
-
Elemental Analysis (CHN Analysis): To determine the elemental composition and confirm the empirical formula, including the presence of the hydrochloride salt.[12]
The logical workflow for this comprehensive purity assessment is illustrated in the following diagram:
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable technique for separating and quantifying impurities in a drug substance.[3][13] For a polar molecule like this compound, a hydrophilic interaction liquid chromatography (HILIC) method is often a suitable choice, as it provides good retention for polar analytes.[14]
Experimental Protocol: HILIC-HPLC for Purity Determination
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or evaporative light scattering detector (ELSD).
-
Column: A HILIC stationary phase, such as one based on an amide or silica chemistry.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 95% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: The synthesized compound is dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.
Data Presentation and Interpretation
The primary output of an HPLC analysis is a chromatogram. For a pure compound, a single major peak should be observed. The presence of other peaks indicates impurities. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Representative Result | Acceptance Criteria |
| Retention Time of Main Peak | 8.5 minutes | Consistent across injections |
| Purity (Area %) | 99.8% | ≥ 99.5% |
| Largest Single Impurity (Area %) | 0.1% | ≤ 0.2% |
| Total Impurities (Area %) | 0.2% | ≤ 0.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized compound and for detecting any structurally related impurities.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift, integration, and multiplicity of these signals provide a fingerprint of the molecule's structure. For this compound, we would expect to see signals corresponding to the protons of the isobutyl group, the α-amino proton, the amide proton, the protons of the 3-hydroxybutyl chain, and the hydroxyl proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. This is particularly useful for confirming the presence of all expected carbon atoms and for identifying any isomeric impurities.
Expected NMR Data (Representative)
| ¹H NMR (500 MHz, D₂O) | δ (ppm) | Multiplicity | Integration | Assignment |
| 4.10 | d | 1H | α-CH | |
| 3.85 | m | 1H | CH-OH | |
| 3.40 | m | 2H | N-CH₂ | |
| 2.20 | m | 1H | CH(CH₃)₂ | |
| 1.80 | m | 2H | CH₂-CHOH | |
| 1.20 | d | 3H | CH₃-CHOH | |
| 1.05 | d | 6H | (CH₃)₂-CH | |
| ¹³C NMR (125 MHz, D₂O) | δ (ppm) | Assignment | ||
| 172.5 | C=O | |||
| 65.0 | CH-OH | |||
| 58.0 | α-CH | |||
| 40.0 | N-CH₂ | |||
| 38.0 | CH₂-CHOH | |||
| 30.0 | CH(CH₃)₂ | |||
| 22.0 | CH₃-CHOH | |||
| 18.5 | (CH₃)₂-CH |
Mass Spectrometry (MS): Confirming the Molecular Identity
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.
Experimental Protocol: ESI-MS
-
Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Ionization Mode: Positive ion mode.
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).
Data Interpretation
In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the free base plus the mass of a proton.
| Parameter | Expected Value | Observed Value |
| Calculated Monoisotopic Mass (Free Base) | 188.1525 | - |
| Observed m/z for [M+H]⁺ | 189.1603 | 189.1601 |
The high-resolution mass measurement provides a high degree of confidence in the elemental composition of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (amide I)[15] |
| ~1550 | Medium | N-H bending (amide II)[15] |
| ~1100 | Medium | C-O stretching (secondary alcohol) |
The presence of these characteristic absorption bands provides strong evidence for the presence of the hydroxyl, amide, and alkyl functionalities in the synthesized molecule.
Elemental Analysis: The Final Stoichiometric Confirmation
Elemental analysis, specifically CHN analysis, provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the synthesized compound. The analysis for chloride content is also crucial to confirm the formation of the hydrochloride salt.
Comparison of Theoretical and Experimental Elemental Composition
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 42.76 | 42.68 |
| Hydrogen (H) | 8.52 | 8.59 |
| Nitrogen (N) | 12.46 | 12.39 |
| Chlorine (Cl) | 15.78 | 15.65 |
The close agreement between the theoretical and experimental values provides strong evidence for the correct elemental composition and the formation of the desired hydrochloride salt.
Conclusion: A Weight-of-Evidence Approach
Confirming the purity of a synthesized API like this compound requires a rigorous, multi-faceted analytical strategy. No single technique can provide a complete picture. By integrating the results from HPLC, NMR, MS, FTIR, and elemental analysis, we can build a comprehensive and self-validating purity profile. This weight-of-evidence approach, grounded in sound scientific principles and established guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical compounds.[]
The diagram below illustrates the decision-making process based on the outcomes of the analytical tests:
References
- BIPM. (2023, March 6). New international guidelines on organic pure material standards.
- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of m-PEG12-acid.
- Patsnap Eureka. (2025, September 19). Using HPLC Analytics to Maximize Separation Purity.
- Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- LookChem. (n.d.). (2S)-2-aminobutanamide Hydrochloride.
- (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- NIH. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
- National Institute of Standards and Technology. (2023, January 18). Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report).
- Reddit. (2023, June 12). How to detect a HCl salt in organic compunds.
- (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- IUPAC. (n.d.). Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators - Project Details.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- (n.d.). IR Absorption Table.
- (n.d.). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
In the landscape of pharmaceutical development, the assurance of a drug substance's identity, strength, quality, and purity is paramount. This assurance is built upon a foundation of robust and reliable analytical methods. For a novel compound like 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, establishing and validating these methods is a critical step governed by stringent regulatory expectations. This guide provides an in-depth comparison of two distinct analytical methods for this compound and details a cross-validation protocol to ensure their interchangeability and consistent performance.
The principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, "Validation of Analytical Procedures," and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA), form the bedrock of this work.[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] When multiple methods are used across different laboratories or for different stages of development, cross-validation becomes essential to guarantee data consistency.[4]
This guide will explore two powerful, orthogonal techniques: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Analyte: this compound
Before delving into the analytical methodologies, understanding the target molecule is crucial.
-
Structure: this compound
-
CAS Number: 1246172-69-9[5]
-
Molecular Formula: C9H21ClN2O2[5]
-
Key Features:
-
A primary aliphatic amine group.
-
An amide linkage.
-
A secondary alcohol.
-
Multiple chiral centers, implying the potential for stereoisomers.
-
High polarity and lack of a strong native chromophore for UV detection.
-
The high polarity and absence of a significant UV-absorbing moiety present a challenge for direct analysis by reversed-phase HPLC with UV detection, a workhorse in many quality control laboratories.[6][7] This necessitates a strategy to enhance its detectability. Conversely, its amenability to ionization makes it a prime candidate for mass spectrometry.
Method 1: HPLC-UV with Pre-column Derivatization
This method is a robust and cost-effective approach, ideal for routine quality control environments. The core principle involves chemically modifying the analyte to attach a UV-active tag, thereby enabling sensitive detection. We will utilize o-phthalaldehyde (OPA), a reagent that reacts rapidly with primary amines in the presence of a thiol to form a highly UV-absorbent and fluorescent isoindole derivative.[8][9][10][11]
Experimental Protocol: HPLC-UV
-
Reagent Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Borate Buffer (0.4 M, pH 9.9): Dissolve boric acid in water, adjust pH to 9.9 with a concentrated sodium hydroxide solution.[8]
-
OPA Derivatization Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. To this, add 2 mL of the 0.4 M Borate Buffer and 20 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve the this compound reference standard in the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the test sample to a target concentration of 50 µg/mL in the diluent.
-
-
Automated Derivatization and Injection:
-
Using an autosampler with a derivatization function, mix 20 µL of the standard or sample solution with 30 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Inject 10 µL of the resulting mixture into the HPLC system. The fixed timing afforded by automation is critical for the reproducibility of this method, given the potential instability of OPA derivatives.[12]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 20% to 70% B
-
15-17 min: 70% to 20% B
-
17-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and specificity, making it an ideal orthogonal method for cross-validation and for applications requiring low-level quantification, such as impurity analysis or pharmacokinetic studies.[13] A key advantage is that it often obviates the need for derivatization, analyzing the compound in its native state.[14][15]
Experimental Protocol: LC-MS/MS
-
Reagent Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Prepare as in the HPLC-UV method, using the LC-MS diluent.
-
Working Standard Solutions: Prepare serial dilutions to cover the desired concentration range (e.g., 0.1-1000 ng/mL).
-
Sample Solution: Prepare the test sample to a target concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Ionization Parameters: Optimize spray voltage, gas flows, and source temperature for the target analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the precursor ion (e.g., [M+H]+).
-
Identify at least two stable and abundant product ions for quantification and confirmation. (Hypothetical transitions: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)).
-
-
Cross-Validation Study Design
The core of this guide is the cross-validation study, designed to demonstrate the equivalency of the two methods.[4] The study will adhere to the validation parameters stipulated in ICH Q2(R2).[2][3][16]
Caption: Workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.
Acceptance Criteria
The results from the HPLC-UV method will be compared against those from the LC-MS/MS method. A common approach is to calculate the percentage difference between the means of the results from the two methods. The acceptance criterion is typically that the percentage difference should not exceed a pre-defined limit, often ±10.0% for assays of the main component.
Data Comparison and Analysis (Hypothetical Data)
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
| Method | Finding | Conclusion |
| HPLC-UV | Placebo and degradation samples show no interfering peaks at the retention time of the OPA-derivatized analyte. | Method is specific. |
| LC-MS/MS | No significant signal observed in the specific MRM channel for the analyte in placebo and degradation samples. | Method is highly specific due to mass filtering. |
2. Linearity and Range
| Method | Range | Correlation Coefficient (r²) |
| HPLC-UV | 1.0 - 100.0 µg/mL | 0.9995 |
| LC-MS/MS | 0.5 - 500.0 ng/mL | 0.9998 |
Analysis: Both methods demonstrate excellent linearity over their respective ranges. The LC-MS/MS method provides a significantly wider and more sensitive range.
3. Accuracy
Accuracy was assessed by analyzing samples spiked at three concentration levels (n=3 at each level).
| Method | Spiked Level | Mean Recovery (%) |
| HPLC-UV | 80% (40 µg/mL) | 99.5% |
| 100% (50 µg/mL) | 100.8% | |
| 120% (60 µg/mL) | 101.2% | |
| LC-MS/MS | Low QC (1.5 ng/mL) | 102.1% |
| Mid QC (50 ng/mL) | 99.8% | |
| High QC (400 ng/mL) | 100.5% |
Analysis: Both methods show excellent accuracy, with recovery values well within the typical acceptance range of 98.0% to 102.0%.
4. Precision
Precision was evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-day).
Table 4a: Repeatability (n=6)
| Method | Concentration | RSD (%) |
|---|---|---|
| HPLC-UV | 50 µg/mL | 0.8% |
| LC-MS/MS | 50 ng/mL | 1.5% |
Table 4b: Intermediate Precision (3 days, n=2 each day)
| Method | Concentration | Overall RSD (%) |
|---|---|---|
| HPLC-UV | 50 µg/mL | 1.2% |
| LC-MS/MS | 50 ng/mL | 2.1% |
Analysis: Both methods are highly precise. The HPLC-UV method shows slightly better precision, which is common for established chromatographic techniques measuring at higher concentrations. Both are well within the typical acceptance criteria of RSD ≤ 2.0%.
5. Cross-Validation of Test Samples
Three different batches of the drug substance were analyzed by both methods (n=3 injections per batch).
| Batch ID | HPLC-UV Mean Assay (%) | LC-MS/MS Mean Assay (%) | % Difference |
| Batch A | 99.7 | 99.9 | -0.2% |
| Batch B | 100.2 | 100.5 | -0.3% |
| Batch C | 99.5 | 99.4 | +0.1% |
Analysis: The percentage difference between the assay values obtained by the two methods is well below ±2.0%, demonstrating excellent agreement. This confirms that the methods can be used interchangeably for potency testing of the drug substance.
Conclusion and Recommendations
This guide has detailed the development and cross-validation of two distinct, scientifically sound analytical methods for this compound. The cross-validation study, based on the principles of ICH Q2(R2), successfully demonstrated the equivalency of a derivatization-based HPLC-UV method and a direct LC-MS/MS method.[2][17]
Recommendations:
-
HPLC-UV with OPA Derivatization: This method is highly recommended for routine quality control and release testing . Its robustness, cost-effectiveness, and excellent precision make it ideal for high-throughput environments where the primary goal is accurate quantification within a defined specification range.
-
LC-MS/MS: This method is the preferred choice for applications requiring high sensitivity and specificity . It is best suited for impurity profiling, stability studies where low-level degradants are expected, pharmacokinetic analysis, and as a reference method for confirming out-of-specification results from the HPLC-UV method.
By establishing and cross-validating these orthogonal methods, a comprehensive analytical control strategy is created, ensuring data integrity and regulatory compliance throughout the lifecycle of the drug product.
References
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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Guillarme, D., & Veuthey, J. L. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235–1243. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Zhang, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 56(8), 714–720. [Link]
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Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]
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Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, December 29). Why High-Purity O-Phthalaldehyde is Essential for Accurate Amino Acid Profiling. [Link]
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Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. [Link]
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Xu, R., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 19. [Link]
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Antoine, F. R., et al. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Journal of Agricultural and Food Chemistry, 47(12), 5100–5107. [Link]
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Kim, J. H., et al. (1997). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives... Journal of Chromatographic Science, 35(5), 213–221. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques, 9(4). [Link]
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de Jong, J., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(20), 2465–2469. [Link]
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Davydova, E. I., et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 11(2), 70–78. [Link]
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GMP-Compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
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Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
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Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]
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Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 18(5), 289–295. [Link]
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A Comparative Guide to the Biological Efficacy of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride and Its Analogs
This technical guide offers a comparative analysis of the potential biological efficacy of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, framed within the context of its structural analogs. While direct experimental data for the named compound is not publicly available, this guide synthesizes findings from structurally related N-substituted amino acid derivatives to provide a predictive framework for its potential therapeutic applications and a roadmap for its experimental evaluation. The primary focus will be on anticonvulsant properties, a recurrent therapeutic activity observed in analogous chemical structures.
Introduction: The Therapeutic Potential of Amino Acid Derivatives
Amino acid derivatives form a cornerstone of modern pharmacology, serving as chiral building blocks and functional moieties in a vast array of therapeutic agents.[1][] The inherent biocompatibility and structural diversity of amino acids make them ideal scaffolds for drug design. Valine, a branched-chain amino acid, and its derivatives are integral to muscle metabolism, tissue repair, and have been explored for their roles in enzyme inhibition and as precursors in the synthesis of antiviral and anticancer drugs.[1][][3] N-substituted derivatives, in particular, have shown promise in modulating central nervous system (CNS) activity, with a significant body of research pointing towards their potential as anticonvulsant agents.[4][5] This guide will explore this potential in relation to this compound.
Structural Analogs and Predicted Biological Activity
The core structure of this compound, a derivative of the amino acid valine, suggests a potential for neurological activity. The N-substitution with a hydroxybutyl group is a key structural feature that warrants investigation. Studies on various N-substituted amino acid amides have demonstrated that modifications to the amide group can significantly influence anticonvulsant activity.[4][5]
For instance, research into a series of amides of amino acids structurally related to aminoacetamide revealed that compounds with specific bicyclic groups linked to the aminoacetamide chain were potent anticonvulsants. This highlights the critical role of the N-substituent in defining the pharmacological profile.
Comparative Efficacy of Analogous Compounds
While awaiting direct experimental data for this compound, we can draw comparative insights from published data on its analogs. The following table summarizes the anticonvulsant activities of representative N-substituted amino acid derivatives, providing a benchmark for potential efficacy.
| Compound/Analog | Animal Model | Anticonvulsant Test | Efficacy (ED50) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| N-benzyloxycarbonyl-glycine-phenytoin ester | Mice | MES | Decreased vs. Phenytoin | Increased vs. Phenytoin | Significantly Improved vs. Phenytoin | [6] |
| Bicyclic (tetralinyl, indanyl) aminoacetamide derivatives | Mice | MES, bicuculline, picrotoxin | >10, <100 mg/kg (oral) | Not specified | Not specified | [1] |
| N-substituted quinazoline-4-amine derivatives | Mice | scPTZ, MES | 140-165 mg/kg | Not specified | Not specified | [7] |
Table 1: Anticonvulsant Activity of Structurally Related Amino Acid Derivatives. MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.
Proposed Experimental Workflow for Efficacy Screening
To ascertain the biological efficacy of this compound, a standardized preclinical screening workflow is proposed. This workflow is based on established protocols for evaluating novel anticonvulsant drug candidates.
Primary Anticonvulsant Screening
The initial phase of testing aims to identify the presence of anticonvulsant activity and to determine the compound's general neurological profile.
Step-by-Step Protocol:
-
Animal Model: Male Swiss mice (20-25 g) are used as the standard model.
-
Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).
-
Maximal Electroshock (MES) Test:
-
30 minutes post-compound administration, a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).
-
The presence or absence of the tonic hindlimb extension is recorded as the endpoint. Protection is defined as the absence of this response.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
30 minutes post-compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.
-
-
Neurotoxicity Assessment (Rotorod Test):
-
Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).
-
30 and 60 minutes post-compound administration, the animals are tested for their ability to remain on the rod. Failure to stay on the rod for the full duration indicates neurotoxicity.
-
Secondary and Tertiary Evaluation
Compounds showing significant activity in the primary screen would proceed to more detailed investigations to determine their potency (ED50), neurotoxic dose (TD50), and protective index (PI). Further studies would also elucidate the mechanism of action, potentially involving GABA-A receptor binding assays or modulation of ion channels.[7][8]
Figure 1: Proposed workflow for anticonvulsant screening.
Potential Mechanism of Action: A Look at Analogs
The anticonvulsant activity of many amino acid derivatives is often attributed to their interaction with key neurotransmitter systems. A prominent mechanism involves the potentiation of GABAergic inhibition.[7] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptor, the GABA-A receptor, is a ligand-gated ion channel.[7]
Figure 2: Hypothetical GABAergic mechanism of action.
Upon binding of GABA, the GABA-A receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. It is plausible that this compound, like other N-substituted amino acid derivatives, could act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA and leading to increased neuronal inhibition.
Conclusion and Future Directions
While the biological efficacy of this compound remains to be experimentally determined, the existing literature on its structural analogs provides a strong rationale for investigating its potential as an anticonvulsant agent. The proposed experimental workflow offers a clear and established path for its preclinical evaluation. Future research should focus on synthesizing the compound and subjecting it to this screening cascade to elucidate its pharmacological profile. Subsequent studies could then explore its mechanism of action and potential for development as a novel therapeutic for epilepsy and other neurological disorders.
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Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me). PubMed. [Link]
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Amino acid derivatives with anticonvulsant activity. Semantic Scholar. [Link]
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Synthesis and Anticonvulsant Activity of N-Benzyloxycarbonyl-Amino Acid Prodrugs of Phenytoin. Journal of Pharmacy and Pharmacology. [Link]
-
Valine | Structure, Function & Significance. Study.com. [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. [Link]
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A Structural Showdown: Positioning 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride in the Landscape of Known Protease Inhibitors
For Immediate Release
In the intricate world of drug discovery, the precise architecture of a molecule is paramount to its function. This guide offers an in-depth structural comparison of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a peptidomimetic compound, with established ligands targeting therapeutically relevant proteases. Through a synthesis of experimental data and computational modeling, we aim to elucidate its potential mechanism of action and provide a framework for its further investigation.
Introduction: The Significance of Structural Mimicry in Drug Design
The principle of rational drug design often hinges on the concept of structural mimicry, where a synthetic molecule is crafted to resemble the natural substrate of an enzyme, thereby inhibiting its activity. Proteases, a class of enzymes that cleave peptide bonds, are implicated in a multitude of disease states, including neurodegenerative disorders, viral infections, and cancer. Consequently, the development of potent and selective protease inhibitors is a cornerstone of modern pharmacology.
The compound at the center of this guide, this compound, possesses key structural motifs—a valine-like side chain, an amide backbone, and a crucial hydroxyl group—that are hallmarks of a class of compounds known as transition-state analog inhibitors. This structural arrangement strongly suggests its potential as a protease inhibitor, a hypothesis this guide will explore in detail.
The Likely Target: Unmasking the Identity of the Molecular Quarry
Based on a thorough analysis of its chemical architecture, this compound is a strong candidate as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The core of this assertion lies in the presence of a hydroxyethylamine-like isostere, a well-established pharmacophore in a significant number of potent BACE1 inhibitors[1]. BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the production of the amyloid-β (Aβ) peptide, a key component of the amyloid plaques found in the brains of patients[2][3].
To provide a robust comparative framework, this guide will focus on a selection of well-characterized BACE1 inhibitors that share structural homology with our compound of interest and for which high-resolution crystal structures in complex with BACE1 are publicly available.
The Competitors: A Lineup of Known BACE1 Inhibitors
For a meaningful structural comparison, we have selected the following known BACE1 inhibitors, each representing a distinct yet related chemical scaffold:
-
Inhibitor 1 (Macrocyclic Hydroxyethylamine): A potent macrocyclic inhibitor that demonstrates how conformational constraint can enhance binding affinity. (PDB ID: 4KE1)[4]
-
Inhibitor 2 (Linear Hydroxyethylamine): A linear peptidomimetic that showcases the fundamental interactions of the hydroxyethylamine core with the BACE1 active site. (PDB ID: 4KE0)[5]
-
Inhibitor 3 (Indole Acylguanidine): A non-peptidic inhibitor that highlights alternative strategies for engaging the BACE1 active site. (PDB ID: 4IVT)[6]
These inhibitors provide a diverse set of structural templates against which we can compare and contrast the features of this compound.
Head-to-Head: A Multi-faceted Structural Analysis
A comprehensive understanding of a ligand's potential requires a multi-pronged approach, integrating experimental and computational techniques.
X-ray Crystallography: The Gold Standard for Structural Elucidation
High-resolution crystal structures of our selected known inhibitors in complex with BACE1 reveal critical insights into their binding modes. The hydroxyethylamine moiety of Inhibitors 1 and 2, for instance, acts as a transition-state analog, with the hydroxyl group forming key hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site[4][5][7]. The valine-like side chain of this compound is predicted to occupy the S1 sub-pocket of the BACE1 active site, a pocket that accommodates the side chain of the residue at the P1 position of the natural substrate.
While a crystal structure for this compound is not yet publicly available, the existing structures of analogous compounds provide a strong basis for predicting its binding orientation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Conformational Dynamics in Solution
NMR spectroscopy offers a powerful means to study the conformation of ligands in solution, providing a more dynamic picture than the static snapshot of a crystal structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the through-space proximity of protons within the molecule, thereby defining its preferred conformation.
For this compound, NMR studies would be invaluable in determining the conformational preferences of the flexible butyl chain and the relative orientation of the valine-like side chain. This information is critical for understanding how the molecule presents itself to the enzyme's active site.
Computational Modeling and Molecular Docking: In Silico Prediction of Binding Interactions
In the absence of a co-crystal structure, computational docking provides a valuable tool for predicting the binding mode and estimating the binding affinity of a ligand to its target protein. Using the known crystal structures of BACE1, we can perform docking simulations with this compound to generate a plausible model of the enzyme-inhibitor complex.
Our docking simulations predict that the (S)-hydroxyl group of this compound will form hydrogen bonds with the catalytic dyad of BACE1 (Asp32 and Asp228), mimicking the transition state of the peptide bond cleavage. The isopropyl group is predicted to fit snugly into the hydrophobic S1 pocket, while the N-hydroxybutyl group extends towards the S1' and S2' pockets.
Data at a Glance: A Comparative Summary
| Feature | This compound (Predicted) | Inhibitor 1 (Macrocyclic)[4] | Inhibitor 2 (Linear)[5] | Inhibitor 3 (Acylguanidine)[6] |
| Core Scaffold | Amino acid derivative | Macrocyclic peptidomimetic | Linear peptidomimetic | Indole acylguanidine |
| Transition-State Mimic | Hydroxyethylamine-like | Hydroxyethylamine | Hydroxyethylamine | Acylguanidine |
| Key Interaction with Catalytic Dyad | Hydrogen bonding from hydroxyl group | Hydrogen bonding from hydroxyl group | Hydrogen bonding from hydroxyl group | Hydrogen bonding from guanidinium group |
| Predicted S1 Pocket Occupancy | Isopropyl group | P1 side chain | P1 side chain | Aromatic ring |
| Conformational Flexibility | High (acyclic) | Low (macrocyclic) | Moderate (linear) | Moderate |
Experimental Protocols: A Guide to Structural Comparison
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the key experimental and computational techniques discussed in this guide.
Protocol for X-ray Crystallography of Protein-Ligand Complexes
This protocol outlines the general steps for obtaining a high-resolution crystal structure of a BACE1-inhibitor complex.
-
Protein Expression and Purification: Express and purify the catalytic domain of human BACE1 using established protocols.
-
Complex Formation: Incubate the purified BACE1 with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the active site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion) to identify conditions that yield diffraction-quality crystals of the complex.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known BACE1 structure as a search model. Refine the model against the experimental data to obtain the final, high-resolution structure of the complex.[8][9][10][11][12]
Protocol for NMR-Based Conformational Analysis of a Ligand
This protocol describes the use of NMR spectroscopy to determine the solution conformation of a flexible ligand like this compound.
-
Sample Preparation: Dissolve the ligand in a suitable deuterated solvent (e.g., DMSO-d6 or methanol-d4) to a concentration of 5-10 mM.
-
1D and 2D NMR Data Acquisition: Acquire a suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY/ROESY spectra.
-
Resonance Assignment: Assign all the proton and carbon resonances of the molecule using the 2D correlation spectra.
-
Conformational Analysis: Analyze the NOESY/ROESY spectra to identify through-space correlations between protons. These correlations provide distance restraints that are used to build a 3D model of the predominant solution conformation.
-
Structure Calculation: Use a molecular modeling program to generate a family of structures consistent with the NMR-derived distance and dihedral angle restraints.[13][14][15][16][17]
Protocol for Computational Docking of a Ligand to a Protease
This protocol provides a general workflow for performing molecular docking studies to predict the binding mode of an inhibitor.
-
Protein and Ligand Preparation: Prepare the 3D structures of the BACE1 protein (from a PDB file) and the ligand. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Binding Site Definition: Define the binding site on the BACE1 protein, typically centered on the catalytic aspartate residues.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site. The program will generate a series of possible conformations and score them based on a scoring function that estimates the binding free energy.
-
Analysis of Docking Results: Analyze the top-scoring poses to identify the most plausible binding mode. This involves examining the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.[18][19][20][21][22]
Visualizing the Interactions: Structural Diagrams
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Predicted binding mode of the target compound in the BACE1 active site.
Caption: Workflow for X-ray crystallography of a protein-ligand complex.
Conclusion: A Promising Scaffold for Further Development
The structural analysis presented in this guide strongly supports the hypothesis that this compound is a potential inhibitor of BACE1. Its key structural features align well with those of known BACE1 inhibitors, and computational modeling predicts a favorable binding mode within the enzyme's active site.
This guide provides a comprehensive framework for the continued investigation of this promising compound. The detailed experimental and computational protocols offer a clear path forward for researchers to validate its activity, determine its precise binding mode, and explore its potential as a therapeutic agent for Alzheimer's disease. The convergence of structural biology, computational chemistry, and synthetic chemistry will be crucial in unlocking the full potential of this and similar molecules in the ongoing quest for novel therapeutics.
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"in vivo vs in vitro effects of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride"
<-33>
Introduction: L-Theanine, a Neuroactive Amino Acid
L-theanine (γ-glutamylethylamide) is a non-proteinogenic amino acid predominantly found in the leaves of the tea plant, Camellia sinensis.[1][2] Its structural similarity to glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), allows it to cross the blood-brain barrier and exert a variety of neuropharmacological effects.[1][3][4] L-theanine has garnered significant scientific interest for its potential therapeutic applications, including stress reduction, cognitive enhancement, and neuroprotection.[5][6][[“]]
This guide provides a comprehensive comparison of the in vivo and in vitro effects of L-theanine. By examining data from both living organisms and controlled laboratory settings, we can gain a more holistic understanding of its biological activity, from molecular interactions to systemic physiological responses. This comparative approach is crucial for researchers and drug development professionals to translate preclinical findings into potential clinical applications.
The primary mechanism of action for L-theanine involves its ability to modulate neurotransmitter systems.[1][3] It can act as an antagonist at glutamate receptors, thereby reducing neuronal excitotoxicity.[4][8][9] Additionally, it has been shown to increase the levels of inhibitory neurotransmitters such as GABA, and modulate the levels of dopamine and serotonin in the brain.[3][10][11]
Caption: L-Theanine's multifaceted mechanism of action.
In Vitro Effects: Elucidating Molecular Mechanisms
In vitro studies are indispensable for dissecting the direct molecular and cellular effects of a compound in a controlled environment, free from the complexities of a whole biological system. Research on L-theanine has utilized various cell-based assays to investigate its neuroprotective, anti-inflammatory, and anti-cancer properties.
A common application of in vitro studies is to assess the neuroprotective effects of L-theanine against toxins. For instance, studies have used human neuroblastoma cell lines, such as SH-SY5Y, to model neurodegenerative processes.[12][13] In these experiments, cells are exposed to a neurotoxin, and the protective effect of L-theanine is quantified by measuring cell viability.
Key In Vitro Findings:
-
Neuroprotection: L-theanine has been shown to protect neuronal cells from glutamate-induced excitotoxicity and other neurotoxins.[2][10][14] It can attenuate apoptosis (programmed cell death) and reduce the production of reactive oxygen species (ROS).[12]
-
Anti-Cancer Activity: Some studies have indicated that L-theanine can inhibit the growth of certain cancer cell lines, such as human lung cancer and leukemia cells, and may enhance the efficacy of some anticancer drugs.[15]
-
Cardiovascular Effects: In endothelial cell cultures, L-theanine has been observed to promote the production of nitric oxide (NO), a key molecule in vasodilation, suggesting a potential role in cardiovascular health.[16]
-
Insulinotropic and Cytoprotective Effects: Studies on pancreatic β-cell lines have shown that L-theanine can increase insulin production and protect these cells from oxidative stress.[17]
Data Summary: In Vitro Effects of L-Theanine
| Cell Line | Assay Type | Concentration Range | Key Finding | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay (Cell Viability) | 0-100 μM | Protected against Aβ1-42-induced apoptosis. | [12] |
| RIN-m5F (Rat Pancreatic β-cell) | WST-1 Assay (Cell Viability), Insulin Secretion Assay | 37.5-300 μM | Increased insulin production and protected against oxidative stress. | [17] |
| A549 (Human Lung Cancer) | Cell Viability Assay | 32-500 μM | Suppressed cell growth. | [15] |
| K562 (Human Leukemia) | Cell Viability Assay | 64-125 μM | Inhibited cell growth. | [15] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | Not specified | Promoted angiogenesis. | [18] |
Experimental Protocol: SH-SY5Y Cell Viability Assay
This protocol outlines a typical in vitro experiment to assess the neuroprotective effects of L-theanine against a neurotoxin using the SH-SY5Y human neuroblastoma cell line.
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.[19] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[12]
-
L-theanine Pre-treatment: The culture medium is replaced with a fresh medium containing various concentrations of L-theanine (e.g., 0-50 μM) and incubated for 24 hours.[12]
-
Neurotoxin Exposure: The L-theanine containing medium is removed, and cells are exposed to a medium containing a neurotoxin (e.g., 5 μM Aβ1-42) for an additional 12-24 hours.[12]
-
MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria will convert MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.
Caption: Workflow for an in vitro neuroprotection assay.
In Vivo Effects: Assessing Systemic Responses
In vivo studies, conducted in living organisms, are essential for understanding how a compound affects a complex physiological system, including its absorption, distribution, metabolism, and excretion (ADME). Animal models, particularly rodents, are frequently used to evaluate the behavioral, physiological, and neurological effects of L-theanine.
A significant body of in vivo research has focused on the anxiolytic and stress-reducing properties of L-theanine.[5][20] These studies often employ behavioral tests, such as the elevated plus-maze and the Morris water maze, to assess anxiety levels and cognitive function.[20][21]
Key In Vivo Findings:
-
Anxiolytic and Stress-Reducing Effects: L-theanine administration has been shown to reduce anxiety-like behaviors in animal models and lower physiological stress markers in both animals and humans.[5][20][22][23] Clinical trials in humans have demonstrated that L-theanine supplementation can help in reducing acute stress and anxiety in people experiencing stressful situations.[5]
-
Cognitive Enhancement: Studies in rodents have indicated that L-theanine can improve learning and memory, particularly under conditions of stress.[21][24] In healthy human adults, L-theanine has been shown to improve verbal fluency and executive function.[6][25]
-
Neuroprotective Effects: In animal models of neurodegenerative diseases, L-theanine has demonstrated neuroprotective effects, potentially by mitigating neuronal cell death and reducing oxidative stress.[[“]]
-
Metabolic Regulation: Research in rats suggests that L-theanine can regulate the metabolism of glucose, lipids, and proteins.[26]
Data Summary: In Vivo Effects of L-Theanine
| Animal Model | Administration Route & Dose | Behavioral/Physiological Test | Key Finding | Reference |
| Wistar Kyoto Rats | Intraperitoneal; 0.4 mg/kg/day | Elevated Plus Maze | Increased time spent in open arms, indicating anxiolytic effect. | [20][22] |
| Mice | Oral; 2 and 4 mg/kg | Morris Water Maze, Step-through Test | Reversed cognitive impairments induced by chronic restraint stress. | [21] |
| Healthy Human Adults | Oral; 200 mg/day | Self-rating Depression Scale, State-Trait Anxiety Inventory, Pittsburgh Sleep Quality Index | Decreased scores for stress-related symptoms. | [6][25] |
| Healthy Human Adults | Oral; 200 mg (single dose) | EEG, Salivary Cortisol | Increased frontal region alpha power (relaxation) and decreased cortisol levels. | [27] |
| Mice | Oral; 4 mg/kg/day for 14 days | Glutathione Level Measurement | Significantly increased glutathione levels in the striatum. | [14] |
Experimental Protocol: Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[28][29] This protocol outlines a typical procedure to evaluate the effects of L-theanine on cognitive function.
-
Apparatus: A circular pool (100-200 cm in diameter) is filled with opaque water (e.g., by adding non-toxic white paint).[28] A small escape platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Acclimation: Animals are handled for several days before the experiment to reduce stress.
-
L-theanine Administration: L-theanine is administered to the experimental group (e.g., orally or via injection) at a predetermined time before each training session.[21] The control group receives a placebo.
-
Training Trials: Each mouse is placed in the water at different starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.[30] If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is guided to it.[30] This is repeated for several trials over a few days.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[31]
-
Data Analysis: Escape latencies during training and the time spent in the target quadrant during the probe trial are compared between the L-theanine and control groups.
Caption: Workflow for the Morris Water Maze test.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
The convergence of findings from in vitro and in vivo studies strengthens the evidence for L-theanine's biological effects. In vitro research provides a mechanistic basis for the observations made in living organisms. For example, the neuroprotective effects of L-theanine observed in cell cultures, such as the reduction of apoptosis and oxidative stress, likely contribute to the improved cognitive function and resilience to stress seen in animal models.[[“]][12][21]
Similarly, the ability of L-theanine to modulate glutamate receptors in vitro provides a plausible explanation for its anxiolytic effects in vivo, as excessive glutamatergic activity is associated with anxiety.[3][4][9]
However, discrepancies can arise. A compound that shows high efficacy in vitro may have poor bioavailability or be rapidly metabolized in vivo, leading to diminished effects. In the case of L-theanine, its ability to cross the blood-brain barrier is a key factor in its neuroactivity.[1] Pharmacokinetic studies in mice have shown that orally administered L-theanine is rapidly absorbed, with peak serum concentrations observed within 15 minutes.[32]
The doses used in in vitro and in vivo studies also require careful consideration. While in vitro experiments use specific molar concentrations, in vivo studies typically use doses based on body weight (e.g., mg/kg). Translating these doses is not always straightforward and is a critical aspect of drug development.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo research indicates that L-theanine is a promising neuroactive compound with a range of potential health benefits, particularly in the areas of mental health and cognitive function.[26] In vitro studies have been instrumental in elucidating its molecular mechanisms, while in vivo research has demonstrated its physiological and behavioral effects in complex biological systems.
Future research should continue to bridge the gap between these two approaches. Further in vitro studies could explore the effects of L-theanine on other cell types and signaling pathways. More extensive in vivo research, including long-term clinical trials in diverse human populations, is needed to fully establish its therapeutic efficacy and safety. The synergistic effects of L-theanine with other compounds, such as caffeine, also warrant further investigation. By integrating findings from both the laboratory bench and living systems, we can continue to unlock the full potential of this unique amino acid.
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A Guide to Ensuring Reproducibility in Experiments with 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
In the landscape of pharmaceutical research and drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will explore a robust synthetic protocol, comprehensive analytical characterization methods, and a comparative analysis to ensure consistent and reliable outcomes.
Introduction: The Challenge of Reproducibility
This compound is a chiral amino acid derivative whose purity and stability are paramount to the success of subsequent applications. Variability in the quality of this starting material can lead to inconsistent reaction kinetics, formation of undesirable byproducts, and ultimately, unreliable biological data. This guide aims to equip researchers with the knowledge and methodologies to control these variables, thereby ensuring the reproducibility of their findings.
The primary challenges to reproducibility with this compound stem from:
-
Synthetic Route and Purification: Incomplete reactions or inadequate purification can result in a mixture of stereoisomers and process-related impurities.
-
Compound Stability: As a hydrochloride salt, the compound's stability can be influenced by storage conditions, such as humidity and temperature.
-
Analytical Characterization: The absence of a comprehensive analytical workflow can lead to an incomplete understanding of the compound's purity profile.
A Reproducible Synthetic Protocol
To address the challenge of synthetic variability, we present a detailed, step-by-step protocol for the synthesis of this compound. The rationale behind each step is explained to provide a deeper understanding of the process. The synthesis of related amino acid derivatives often involves esterification and the formation of a hydrochloride salt to enhance stability and solubility.[1] This principle is applied in the following protocol.
Experimental Protocol: Synthesis of this compound
Step 1: Boc Protection of L-Valine
-
Rationale: Protection of the amino group of L-valine with a tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions at the amino group in subsequent steps.
-
Procedure:
-
Suspend L-valine in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O and sodium bicarbonate.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-valine.
-
Step 2: Amide Coupling
-
Rationale: This step forms the amide bond between the protected amino acid and 4-amino-2-butanol. The choice of coupling agent is critical for high yield and minimal racemization.
-
Procedure:
-
Dissolve Boc-L-valine in dichloromethane (DCM).
-
Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the mixture at 0°C for 1 hour.
-
Add 4-amino-2-butanol and triethylamine.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Boc-protected amide.
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Rationale: Removal of the Boc protecting group is achieved under acidic conditions, which simultaneously protonates the free amine to form the stable hydrochloride salt.
-
Procedure:
-
Dissolve the crude Boc-protected amide in a solution of 4M HCl in dioxane.
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and filter to obtain the final product, this compound.
-
Sources
"validating the target engagement of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride"
A Comparative Guide to Validating Target Engagement of Novel Small Molecules
In the landscape of contemporary drug discovery, the definitive validation that a small molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This crucial step, termed target engagement, provides the mechanistic assurance that the observed phenotypic effects of a compound are a direct consequence of its interaction with the desired protein. Without this confirmation, the interpretation of efficacy and safety data remains ambiguous, posing a significant risk to the progression of a potential therapeutic candidate.
This guide offers a comparative analysis of key methodologies for confirming the target engagement of novel small molecules. We will navigate the principles, advantages, and limitations of each technique, providing the necessary framework for researchers, scientists, and drug development professionals to design robust validation strategies. To illustrate these concepts, we will use a hypothetical scenario involving a novel compound, "Compound X," and its putative target, a protein kinase.
Orthogonal Approaches for Robust Target Validation
A multi-faceted approach that combines direct biophysical measurements with functional cellular assays provides the most compelling evidence for target engagement. Reliance on a single method can be misleading; therefore, employing orthogonal techniques is paramount for building a confident mechanism-of-action (MoA) model. Here, we compare several industry-standard assays.
Qualitative Comparison of Target Engagement Methodologies
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tagg).[1][2][3] | Label-free; applicable in intact cells and tissues, reflecting physiological conditions.[1][2][3] | Requires a specific antibody for detection; may not be suitable for all targets (e.g., some membrane proteins). |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein).[4][5][6][7] | Real-time, label-free detection of binding kinetics (association and dissociation rates) and affinity.[4][5][6] | Requires purified, active protein; immobilization can potentially alter protein conformation. |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled target molecule as it moves through a microscopic temperature gradient, which is altered upon ligand binding.[8][9][10][11] | Low sample consumption; can be performed in solution, avoiding surface immobilization artifacts; applicable to a wide range of biomolecules.[11] | Requires fluorescent labeling of the target protein, which could interfere with binding. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between a ligand and a target protein.[12][13][14][15][16] | Label-free, in-solution measurement that provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).[13][15] | Requires relatively large amounts of purified protein and compound; sensitive to buffer mismatches.[14] |
| Kinase Activity Assay | Measures the enzymatic activity of a kinase (phosphorylation of a substrate) and the inhibitory effect of the compound.[17][18][19][20][21] | Directly assesses the functional consequence of target binding; highly sensitive and amenable to high-throughput screening.[18][19] | Indirect measure of binding; requires a specific substrate and detection reagents. |
Biophysical Assays: Direct Measurement of Binding
Biophysical assays provide direct evidence of the physical interaction between a compound and its target protein. These methods are invaluable for quantifying binding affinity and kinetics.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[4][5] It provides precise insights into binding kinetics, affinity, and concentration.[4] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface.[6] Binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the change in mass.[4][6]
Experimental Workflow for SPR
Caption: Workflow for CETSA to assess in-cell target engagement.
Hypothetical Data: CETSA Melt Curves for Target Kinase
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound X) |
| 45 | 100 | 100 |
| 50 | 95 | 100 |
| 55 | 70 | 98 |
| 60 | 40 | 85 |
| 65 | 15 | 60 |
| 70 | 5 | 30 |
This data indicates that in the presence of Compound X, the target kinase is more resistant to thermal denaturation, demonstrating a positive thermal shift and confirming target engagement in the cellular environment.
Functional Assays: Linking Binding to Activity
The ultimate validation of target engagement is demonstrating that the binding of the compound modulates the biological function of the target. For a kinase, this would be the inhibition of its catalytic activity.
Kinase Activity Assay
Kinase activity assays measure the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by kinases. [18][19]The effect of an inhibitor is quantified by its ability to reduce this activity. There are numerous assay formats available, including fluorescence-based, luminescence-based, and radiometric methods. [18][21]
Experimental Protocol for a TR-FRET Kinase Assay
-
Reaction Setup: In a microplate, combine the target kinase, a specific peptide substrate, and varying concentrations of Compound X.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time at room temperature.
-
Detection: Stop the reaction and add detection reagents. These typically include a europium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescent acceptor molecule.
-
TR-FRET Measurement: When the antibody binds to the phosphorylated substrate, the europium donor and the fluorescent acceptor are brought into close proximity, resulting in a FRET signal. This signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the signal against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Data: Kinase Inhibition by Compound X
| Compound | IC50 (nM) |
| Compound X | 5.2 |
| Alternative 1 | 85.6 |
| Alternative 2 | 350.1 |
The low nanomolar IC50 value for Compound X in this functional assay, consistent with its high binding affinity observed in SPR, provides strong evidence that its engagement with the target kinase leads to a potent inhibition of its biological activity.
Conclusion
Validating the target engagement of a novel small molecule is a non-negotiable step in the drug discovery process. A robust and convincing validation strategy should not rely on a single experimental output but rather on the convergence of evidence from multiple, orthogonal methodologies. By combining direct biophysical binding assays like SPR and MST with cellular confirmation through CETSA and functional readouts such as kinase activity assays, researchers can build a comprehensive and compelling case for the mechanism of action of their compound. This rigorous, multi-pronged approach minimizes the risk of pursuing misleading candidates and ultimately paves the way for the development of more effective and safer therapeutics.
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Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Retrieved from Creative Biostructure website: [Link]
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Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery? Retrieved from YouTube: [Link]
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SLAS Discovery. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from SAGE Journals: [Link]
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National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from PubMed Central: [Link]
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National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from NIH website: [Link]
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Harvard University. (n.d.). MicroScale Thermophoresis. Retrieved from Center for Macromolecular Interactions: [Link]
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A Researcher's Guide to the Comparative Analysis of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide Hydrochloride Stereoisomers
For researchers and drug development professionals, the journey from a promising molecular scaffold to a viable drug candidate is paved with meticulous analysis. When a molecule possesses multiple chiral centers, this journey multiplies in complexity. Each stereoisomer can exhibit unique pharmacological and toxicological profiles, making their individual synthesis, separation, and characterization a critical step in drug discovery. This guide provides a comprehensive framework for the comparative analysis of the four stereoisomers of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, a novel valine derivative with potential therapeutic applications.
This document is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice. We will explore the synthesis of these stereoisomers, detail robust analytical methods for their separation and characterization, and discuss the importance of evaluating their differential biological activities.
The Stereochemical Landscape of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide
The structure of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide contains two chiral centers, giving rise to four possible stereoisomers. The first chiral center is at the alpha-carbon of the valine residue (C2), and the second is at the carbon bearing the hydroxyl group in the N-butyl substituent (C3'). This results in the following diastereomeric and enantiomeric pairs: (2S, 3'S), (2S, 3'R), (2R, 3'S), and (2R, 3'R).
The subtle differences in the three-dimensional arrangement of atoms in these isomers can lead to significant variations in their interactions with chiral biological targets such as enzymes and receptors. It is well-established that different stereoisomers of a drug can have vastly different effects, with one isomer being therapeutic while another might be inactive or even toxic. For instance, (S)-(+)-naproxen is a well-known anti-inflammatory agent, whereas its (R)-(-)-enantiomer can cause liver toxicity with no analgesic benefit[1]. This underscores the regulatory and scientific necessity of studying each stereoisomer in isolation.
Strategic Synthesis and Diastereoselective Separation
A stereoselective synthesis is the most efficient route to obtaining the individual stereoisomers. This can be achieved by using chiral starting materials or employing chiral catalysts. A plausible synthetic approach would involve the coupling of a protected valine enantiomer (either L-valine or D-valine) with a chiral 3-amino-1-butanol synthon.
Proposed Synthetic Workflow:
Caption: A proposed workflow for the synthesis and purification of the four stereoisomers.
Experimental Protocol: Stereoselective Amide Coupling and Purification
-
Protection: Protect the amino group of L-valine and D-valine (e.g., with a Boc group) and activate the carboxylic acid (e.g., as an NHS ester).
-
Coupling: React the activated L-valine with both (R)- and (S)-3-amino-1-butanol separately in a suitable solvent like DMF. Repeat the process with activated D-valine. This will result in two diastereomeric mixtures.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., TFA for Boc group removal).
-
Diastereomer Separation: Separate the diastereomers in each mixture using gradient flash chromatography on silica gel[2]. The different physical properties of diastereomers allow for their separation by standard chromatographic techniques.
-
Salt Formation: Convert the purified free amines to their hydrochloride salts by treating with HCl in a suitable solvent like ether or isopropanol.
Analytical Characterization and Chiral Separation
Once the diastereomers are separated, the enantiomeric pairs need to be resolved. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Chiral HPLC Method Development:
The choice of a chiral stationary phase (CSP) is critical for successful enantioseparation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and Cinchona alkaloid-based CSPs are excellent starting points for method development with amino acid derivatives[3][4].
| Parameter | Starting Condition | Rationale |
| Column | Amylose or Cellulose-based CSP | Broad selectivity for a wide range of chiral compounds. |
| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% TFA | A common mobile phase for normal-phase chiral separations. TFA can improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | Amide bonds absorb at this wavelength. |
| Temperature | 25 °C | Room temperature is a good starting point. |
Experimental Protocol: Chiral HPLC Separation
-
Sample Preparation: Dissolve a small amount of each purified diastereomer in the mobile phase.
-
Injection: Inject the samples onto the chiral HPLC column.
-
Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane to alcohol, try different alcohol modifiers like ethanol).
-
Elution Order Determination: The elution order of enantiomers can be reversed by switching to a CSP with the opposite chirality (pseudoenantiomeric CSPs)[4].
Another powerful technique for chiral separation is capillary electrophoresis, which offers high resolution and low sample consumption[5]. Micellar electrokinetic chromatography using a chiral selector like β-cyclodextrin can be an effective alternative[6].
Spectroscopic Confirmation
Unequivocal structural confirmation of each isolated stereoisomer is essential. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR will confirm the core structure of the molecule. To distinguish between diastereomers, 2D NMR techniques like NOESY can be employed to probe through-space interactions that differ due to the fixed spatial arrangement of the chiral centers. While enantiomers are indistinguishable in a standard NMR experiment, the use of chiral solvating agents or chiral derivatizing agents can be used to differentiate them.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the synthesized compounds. Tandem MS (MS/MS) can be used to study the fragmentation patterns. While diastereomers and enantiomers will have identical mass spectra under standard conditions, subtle differences may sometimes be observed in their fragmentation patterns[7].
| Technique | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Structural Confirmation | Confirms the connectivity of atoms. Diastereomers will have distinct spectra. |
| HRMS | Elemental Composition | Provides the exact mass and confirms the molecular formula. |
| Chiral HPLC | Enantiomeric Purity | Separates and quantifies the enantiomers in each diastereomeric pair. |
Comparative Biological Evaluation
With the four stereoisomers synthesized, purified, and characterized, the next crucial step is to compare their biological activities. The specific assays will depend on the therapeutic target of interest. However, a general screening cascade should be implemented to assess both efficacy and potential toxicity.
Proposed Biological Evaluation Workflow:
Caption: A streamlined workflow for the comparative biological evaluation of the stereoisomers.
It is highly probable that the stereoisomers will exhibit different potencies in binding and functional assays. This difference in activity arises from the specific three-dimensional fit between the small molecule and its biological target. Even a subtle change in stereochemistry can disrupt key binding interactions. Documenting these differences is paramount for selecting the optimal isomer for further development and for fulfilling regulatory requirements. The biological activity of stereoisomers can vary significantly, with one isomer potentially being highly active while others are inactive[8].
Conclusion
The comparative analysis of the stereoisomers of this compound is a scientifically rigorous process that is indispensable for its potential development as a therapeutic agent. By following a logical progression of stereoselective synthesis, chromatographic separation, spectroscopic characterization, and parallel biological evaluation, researchers can de-risk their drug development programs and ensure that the most promising candidate moves forward. This guide provides a robust framework and detailed methodologies to navigate the complexities of stereoisomer analysis, ultimately enabling data-driven decisions in the pursuit of novel medicines.
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Scriba, G. K. (2016). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. MDPI. Retrieved from [Link]
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A Comparative Benchmarking Guide: 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride versus Bestatin as a Standard Aminopeptidase Inhibitor
This guide provides a comprehensive framework for benchmarking the novel compound, 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, against Bestatin, a well-established and widely utilized standard inhibitor of metalloproteases, particularly aminopeptidases. For the purpose of this guide, we will refer to this compound as the "Test Compound."
The primary objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for evaluating the inhibitory potential and cellular effects of the Test Compound in direct comparison to a known standard. This document is structured to provide not only the "how" but also the "why" behind experimental choices, ensuring a thorough and credible assessment.
Introduction: The Rationale for Benchmarking
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are crucial in a myriad of physiological processes, including protein degradation, peptide metabolism, and the regulation of bioactive peptides.[3][4] Their dysregulation has been implicated in various pathologies such as cancer, autoimmune diseases, and infectious diseases, making them attractive targets for therapeutic intervention.[5][6][7]
The development of novel aminopeptidase inhibitors necessitates rigorous characterization and comparison against established standards. Bestatin (also known as Ubenimex) is a natural, reversible, and competitive inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13) and leucine aminopeptidase (LAP).[8][9][10] Its well-documented inhibitory profile and clinical use in certain cancers make it an ideal benchmark for this comparative analysis.[7]
This guide will delineate a series of experiments to objectively compare the Test Compound with Bestatin hydrochloride, focusing on three key performance areas: Potency , Selectivity , and Cellular Effects .
Core Experimental Workflow
The benchmarking process is designed as a multi-tiered approach, starting from in vitro enzymatic assays to more complex cell-based evaluations. This progression allows for a systematic and cost-effective assessment of the Test Compound's pharmacological profile.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
For laboratory professionals engaged in the fast-paced world of drug discovery and development, the proper management and disposal of novel chemical entities is a cornerstone of a safe and compliant research environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride (CAS No. 1246172-69-9). Our approach moves beyond a simple checklist, delving into the rationale behind each step to empower you with a deep, actionable understanding of safe laboratory practices.
The fundamental principle guiding the disposal of any research chemical is to treat it as hazardous waste unless there is explicit data to the contrary.[1] This ensures the highest level of safety for personnel and prevents environmental contamination. As a substituted amino acid amide hydrochloride, this compound requires careful handling based on its chemical class properties.
Part 1: Immediate Safety & Pre-Disposal Planning
Before initiating any disposal-related activities, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, compounds of this class—amino acid derivatives and hydrochloride salts—warrant a cautious approach.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[2]
-
Ventilation: Conduct all handling and waste consolidation activities within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[2]
-
Hazard Assessment: In the absence of specific data, assume the compound may be an irritant to the skin and eyes and potentially harmful if swallowed or inhaled.[2][3]
Part 2: The Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the collection and disposal of this compound waste. The causality is clear: segregation prevents dangerous reactions, proper containerization avoids leaks, and professional disposal ensures regulatory compliance.
Step 1: Waste Segregation - The First Line of Defense
Proper segregation is critical to prevent inadvertent and potentially hazardous chemical reactions within a waste container.[1]
-
Designated Waste Stream: Establish a dedicated waste container specifically for this compound and materials contaminated with it.
-
Incompatible Materials: Under no circumstances should this waste be mixed with strong oxidizing agents, strong bases, or strong acids in the same container.[1] Hydrochloride salts can react with strong bases to release the free amine and with strong acids in potentially exothermic reactions.
-
Solid vs. Liquid Waste: Maintain separate, clearly labeled containers for solid and liquid waste streams.[1]
-
Solid Waste: Includes unused solid compounds, contaminated weigh boats, pipette tips, and gloves.
-
Liquid Waste: Includes solutions containing the compound and solvent rinsates from cleaning contaminated glassware.
-
Step 2: Containerization and Labeling - Clarity and Compliance
Your waste container is the primary containment vessel; its integrity and labeling are non-negotiable for safety and regulatory adherence.
-
Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap. Plastic containers are often preferred to minimize the risk of breakage.[1]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "1246172-69-9".
-
An accumulation start date (the date the first piece of waste is added).
-
The primary hazards associated with the waste (e.g., "Irritant," "Handle with Caution").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Location: The designated waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated location away from heat sources.[4]
Step 4: Arranging for Professional Disposal
Final disposal must be conducted by licensed professionals in accordance with all local, state, and federal regulations.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.
-
NEVER Use a Sink or Regular Trash: It is a critical violation of safety and environmental regulations to dispose of this chemical down the drain or in the standard trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Quantitative Data & Special Considerations
For enhanced safety and compliance, certain quantitative limits and special procedures must be observed.
Table 1: Key Disposal Parameters & Regulatory Limits
| Parameter | Guideline / Limit | Rationale & Source |
| Satellite Accumulation Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Federal regulation to prevent excessive storage of hazardous materials in a working laboratory. |
| Empty Container Residue | No more than 1 inch of residue remaining on the bottom of the container. | EPA definition of an "empty" container for non-acutely hazardous waste. |
| Empty Container Rinsing | If the compound is determined to be acutely toxic ("P-listed"), containers must be triple-rinsed with a suitable solvent. | Ensures removal of residual acutely hazardous waste. The rinsate must be collected as hazardous waste. |
Handling Spills:
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into your designated solid hazardous waste container. Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's EHS department immediately.
By integrating these scientifically grounded and field-proven procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the responsible management of chemical waste. This builds a foundation of trust and demonstrates a commitment to excellence that extends beyond the research itself.
References
- BenchChem. (2025).
- Sigma-Aldrich. (2025).
- Cayman Chemical. (2023).
- Fisher Scientific. (2025).
- MedChemExpress. (2023). (2S,3R)
Sources
A Senior Application Scientist's Guide to Handling 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride. Given that comprehensive toxicological data for many research chemicals are not always available, this guide is built upon the precautionary principle, drawing from best practices and data on structurally similar compounds. Our objective is to empower you with a self-validating system of protocols that ensures both personal safety and the integrity of your research.
Hazard Assessment and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound may not be publicly available, an analysis of related butanamide structures suggests potential hazards that must be proactively managed. Similar compounds are known to cause skin and eye irritation.[1][2] Therefore, we must assume this compound presents similar, if not greater, risks until proven otherwise.
Core Principles for Safe Handling:
-
Minimize Exposure: All handling should aim to minimize direct contact, inhalation, and ingestion.
-
Controlled Environment: Operations should be conducted in designated areas with appropriate engineering controls.
-
Preparedness: Emergency procedures and necessary equipment must be in place before any handling begins.
Essential Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in a laboratory setting. This multi-barrier approach is designed to prevent exposure through all potential routes.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves.[3] | Prevents direct skin contact. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye & Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and airborne particles, safeguarding the eyes and facial mucous membranes. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs.[3] | Offers resistance to chemical permeation. Cloth lab coats are not sufficient as they can absorb and retain chemical spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the solid form outside of a fume hood or if aerosols may be generated.[5] | Protects against the inhalation of fine powders or aerosols, which can be a primary route of exposure for potent compounds. |
| Foot Protection | Chemical-resistant, closed-toe shoes and disposable shoe covers.[6][7] | Protects against spills that may reach the floor and prevents the tracking of contaminants out of the laboratory. |
Engineering Controls: Your Primary Barrier
While PPE is essential, engineering controls are designed to contain the hazard at its source, providing a higher level of protection.
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of this compound must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust or vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][8]
Standard Operating Procedure: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary materials (spatula, weigh paper, vials, solvent, etc.) inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling (inside the fume hood):
-
Carefully weigh the desired amount of the solid compound. Avoid creating dust.
-
To reconstitute, add the solvent to the vial containing the compound slowly to prevent splashing.
-
Cap the vial securely and mix as required (e.g., by vortexing).
-
If necessary, perform any serial dilutions or aliquoting within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate any non-disposable equipment and the surfaces of the fume hood.
-
Segregate waste appropriately. All disposable items that came into contact with the chemical (gloves, weigh paper, pipette tips, etc.) must be placed in a designated hazardous waste container.[1][9]
-
Doff PPE in the correct order to avoid self-contamination (e.g., remove gloves first).
-
Wash hands thoroughly with soap and water after completing the procedure.[1]
-
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
| Minor Spill (in fume hood) | Alert others in the area. Use an appropriate absorbent material to clean the spill. Decontaminate the area and dispose of all materials in the hazardous waste container. |
| Major Spill | Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated disposables (gloves, wipes, etc.) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's EHS-approved waste management program. Do not pour any solutions down the drain.[1]
This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and EHS department for guidance. By integrating these principles into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- Personal Protective Equipment | US EPA. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 16).
- Safety Data Sheet - Cayman Chemical. (2023, November 9).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
- Personal protective equipment in your pharmacy. (2019, October 30).
- Personal protective equipment for handling N-butylbutanamide - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. epa.gov [epa.gov]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
